Product packaging for 6-Methyl-1H-pyrazolo[3,4-b]pyridine(Cat. No.:CAS No. 885269-66-9)

6-Methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1395933
CAS No.: 885269-66-9
M. Wt: 133.15 g/mol
InChI Key: PFZVWPNUEOVBPG-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1395933 6-Methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 885269-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-6-4-8-10-7(6)9-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZVWPNUEOVBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716978
Record name 6-Methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-66-9
Record name 6-Methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 6-Methyl-1H-pyrazolo[3,4-b]pyridine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 6-Methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a privileged scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identity and Physicochemical Properties

This compound is a fused bicyclic heterocycle, structurally analogous to purine bases, which underpins its ability to interact with a wide array of biological targets. Its identity is definitively established by its Chemical Abstracts Service (CAS) number.

CAS Number: 885269-66-9

While detailed experimental data for this specific compound is not extensively published, we can summarize its fundamental properties based on supplier information and extrapolation from related structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885269-66-9ChemShuttle
Molecular Formula C₇H₇N₃ChemShuttle
Molecular Weight 133.15 g/mol ChemShuttle
Appearance Solid (predicted)CymitQuimica[1]
Purity Typically >95%ChemShuttle, CP Lab Safety[2]
Storage 2-8 °CChemShuttle
SMILES CC1=CC=C2C=NNC2=N1ChemShuttle

Synthesis Strategies: Building the Pyrazolo[3,4-b]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established area of organic chemistry, primarily relying on the construction of the pyridine ring onto a pre-existing pyrazole.[3][4] The most common and versatile approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent α,β-unsaturated carbonyl system.[3]

For the specific synthesis of this compound, a logical and widely adopted strategy would involve the reaction of a 3-aminopyrazole with a β-dicarbonyl compound that can introduce the methyl group at the 6-position of the final product.

Conceptual Synthesis Workflow

The following diagram illustrates a general, well-established synthetic route to the pyrazolo[3,4-b]pyridine core, which is adaptable for the synthesis of the 6-methyl derivative. The key steps involve a condensation reaction to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the final bicyclic system.

G cluster_reactants Starting Materials cluster_process Reaction Sequence A 5-Aminopyrazole Derivative C Condensation A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone for 6-Methyl) B->C D Intramolecular Cyclization C->D Intermediate Formation E Dehydration & Aromatization D->E Cyclized Intermediate F This compound E->F Final Product G cluster_kinase Kinase Active Site kinase ATP Binding Pocket Hinge Region Gatekeeper Residue downstream Downstream Signaling (Blocked) kinase->downstream inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->kinase:hinge Forms H-bonds (Competitive Inhibition) atp ATP atp->kinase Binding Blocked

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 6-Methyl-1H-pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold in modern medicinal chemistry. As a privileged structure, it forms the foundation for a multitude of compounds with significant therapeutic potential, ranging from oncology to neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of the fundamental physical, chemical, and spectroscopic properties of this compound. We will delve into its structural characteristics, methods of characterization, key reactive traits, and common synthetic strategies. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important chemical entity.

Molecular Structure and Identification

The foundational identity of a compound dictates its behavior. This compound is a fused bicyclic heteroaromatic system, where a pyrazole ring is fused to a pyridine ring.[3] The "1H" designation specifies the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 of the pyrazole ring. This 1H-tautomer is significantly more stable than its 2H counterpart, a critical consideration for its interaction with biological targets.[4] The N(1)-H proton, for instance, often plays a crucial role in forming hydrogen bonds within the active sites of enzymes like kinases, and its substitution can lead to a complete loss of biological activity.[5]

Table 1: Core Identifiers for this compound

IdentifierValueSource(s)
CAS Number 885269-66-9
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol [6]
Canonical SMILES CC1=CC=C2C=NNC2=N1

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) candidate are critical for its formulation and delivery. While extensive data for the unsubstituted parent compound is not widely published, key properties can be inferred from available commercial data and related analogues.

Table 2: Summary of Physical Properties

PropertyValue / ObservationSource(s) & Rationale
Appearance Solid at room temperature.[7]
Purity Commercially available in 95% to 97% purity.[7]
Melting Point Data not available in surveyed literature. Derivatives show a wide range of melting points (e.g., >220 °C), suggesting the core is a stable solid.[8]
Solubility Expected to be soluble in polar organic solvents such as DMF, EtOH, and CHCl₃.Inferred from common solvents used in its synthesis.[1]
pKa Data not available in surveyed literature. The pyridine nitrogen is expected to be basic, but its pKa is influenced by the fused pyrazole ring.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical research. A multi-technique spectroscopic approach is essential for validating the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of organic molecules. For this compound, ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides insight into the carbon skeleton. The expected chemical shifts are dictated by the aromatic nature of the fused rings and the electronic influence of the nitrogen atoms and methyl group.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • Methyl Protons (C6-CH₃): A singlet expected around δ 2.8 ppm. The singlet nature confirms it's not adjacent to any protons. In related structures, this signal appears at δ 2.79-2.88 ppm.[1]

  • Aromatic Protons (H-3, H-4, H-5): Protons on the heterocyclic rings will appear in the aromatic region (δ 7.0-9.0 ppm). Specific assignments for H-3 and H-5 as singlets are characteristic of this scaffold.[1]

  • Pyrazole Proton (N1-H): A broad singlet at a downfield chemical shift (>10 ppm), characteristic of an N-H proton in a heterocyclic system. This signal's presence is key to confirming the 1H tautomer.

Expected ¹³C NMR Signals:

  • Methyl Carbon (C6-CH₃): An upfield signal in the aliphatic region.

  • Aromatic Carbons: Multiple signals in the δ 100-160 ppm range, corresponding to the seven carbons of the bicyclic system.

Protocol 1: Standard NMR Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which the sample is fully soluble.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm all assignments. Self-Validation: The integration of the ¹H NMR signals should correspond to the number of protons (3H for methyl, 1H for each aromatic proton), and the number of signals in the ¹³C spectrum should match the number of unique carbons.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR can confirm the presence of the N-H bond and the aromatic system.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
3100 - 3300N-H stretchPyrazole N-H
3000 - 3100C-H stretchAromatic C-H
1580 - 1620C=N stretchPyridine/Pyrazole
1450 - 1550C=C stretchAromatic Ring
Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the exact molecular weight, which confirms the elemental composition, and the fragmentation pattern, which offers structural clues. For this compound, high-resolution mass spectrometry (HRMS) is used to validate the molecular formula (C₇H₇N₃).

  • Molecular Ion Peak: The primary peak in the mass spectrum should correspond to the molecular weight of the compound, [M+H]⁺ at m/z 134.15.

  • Fragmentation Pathway: The fragmentation of pyrazolopyridine scaffolds often involves the loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da).[9][10] A plausible pathway would start with the parent ion and proceed via the loss of HCN from the pyrazole or pyridine ring.

Diagram 1: Plausible Mass Spectrometry Fragmentation Pathway

fragmentation parent C₇H₇N₃ Parent Ion [M]⁺˙ m/z = 133 frag1 C₆H₆N₂ Fragment Ion m/z = 106 parent->frag1 - HCN

Caption: Proposed fragmentation of this compound.

Synthesis Strategies

The construction of the pyrazolo[3,4-b]pyridine scaffold is well-established, typically involving the formation of the pyridine ring onto a pre-existing pyrazole. This approach offers modularity, allowing for diverse substitutions.

Key Synthetic Approach: Annulation of 5-Aminopyrazoles

A robust and widely used method is the condensation and cyclization reaction between a 5-aminopyrazole derivative and an α,β-unsaturated ketone or a 1,3-dicarbonyl compound.[1][3] The choice of reactants directly installs the desired substituents on the pyridine ring. For this compound, this involves reacting 5-aminopyrazole with a four-carbon unsaturated ketone.

Diagram 2: Generalized Synthesis Workflow

synthesis sub_a 5-Aminopyrazole reaction Condensation & Cyclization sub_a->reaction sub_b α,β-Unsaturated Ketone (e.g., 3-Buten-2-one) sub_b->reaction product This compound reaction->product conditions Catalyst (e.g., ZrCl₄) Solvent (e.g., DMF/EtOH) Heat conditions->reaction

Caption: Common synthetic route to the pyrazolo[3,4-b]pyridine core.

Protocol 2: Representative Synthesis via Cyclization

This protocol is adapted from a general procedure for synthesizing substituted pyrazolo[3,4-b]pyridines.[1]

  • Reactant Preparation: In a reaction vessel, dissolve the appropriate α,β-unsaturated ketone (1.0 mmol) in a suitable solvent mixture such as DMF/EtOH.

  • Addition of Aminopyrazole: Add a solution of 5-aminopyrazole (1.0 mmol) to the reaction mixture at room temperature (25 °C).

  • Degassing and Catalyst Addition: Degas the mixture (e.g., by bubbling with nitrogen or argon). Add a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl₄, ~0.3 mmol). Causality: The catalyst facilitates the key C-N and C-C bond-forming cyclization steps.

  • Reaction: Stir the reaction mixture vigorously and heat to approximately 95 °C for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and concentrate it under reduced pressure. Partition the residue between an organic solvent (e.g., CHCl₃) and water.

  • Extraction: Separate the layers and extract the aqueous phase multiple times with the organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product using column chromatography on silica gel to yield the final compound. Self-Validation: The identity and purity of the synthesized product must be confirmed by the analytical methods described in Section 3 (NMR, MS).

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of many targeted therapies due to its favorable geometry for fitting into ATP-binding pockets of enzymes and its synthetic tractability.

  • Oncology: Derivatives have been developed as potent and selective inhibitors of key cancer-driving kinases, such as Fibroblast Growth Factor Receptors (FGFR) and Anaplastic Lymphoma Kinase (ALK).[5][11]

  • Neuroscience: Novel pyrazolo[3,4-b]pyridine compounds have shown high affinity and selectivity for β-amyloid plaques, making them promising candidates for developing diagnostic probes for Alzheimer's disease.[1]

  • Infectious & Inflammatory Diseases: The scaffold is associated with a wide range of other biological activities, including antiviral, antibacterial, antimalarial, and anti-inflammatory properties.[1][2]

Safety and Handling

As with any laboratory chemical, this compound should be handled with care. Based on GHS data for structurally related compounds like 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, this class of compounds may cause skin irritation, serious eye irritation, and respiratory irritation.[12]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disclaimer: This information is not a substitute for a comprehensive Material Safety Data Sheet (SDS). Always consult the specific SDS for the material before use.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Drawing from established synthetic methodologies, spectroscopic principles, and structural analyses of closely related analogues, this document elucidates the core chemical and physical characteristics of this molecule.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine ring system is a fused bicyclic heterocycle that garners considerable attention in medicinal chemistry due to its structural similarity to purine bases, the fundamental components of DNA and RNA.[1] This structural analogy makes pyrazolo[3,4-b]pyridine derivatives promising candidates for the development of a wide array of therapeutic agents, including kinase inhibitors and anti-cancer drugs.[2][3] The this compound variant, with the chemical formula C₇H₇N₃ and a molecular weight of 133.15 g/mol , is a key member of this family.

A crucial feature of the parent scaffold is the potential for tautomerism between the 1H- and 2H-isomers.[4] Computational studies have demonstrated that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, making it the predominant form in most conditions.[4][5] This guide will therefore focus on the structure and properties of the 1H-tautomer of 6-methyl-pyrazolo[3,4-b]pyridine.

Synthesis and Molecular Assembly

The construction of the pyrazolo[3,4-b]pyridine core is most commonly achieved through the annelation of a pyridine ring onto a pre-existing pyrazole precursor.[1][6] A prevalent and effective strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[6]

General Synthetic Protocol

The synthesis of this compound can be logically approached through the reaction of 3-amino-1H-pyrazole with a suitable 1,3-dicarbonyl compound that will introduce the methyl group at the 6-position of the final product. A plausible and efficient protocol is outlined below. This protocol is based on well-established synthetic transformations for this class of compounds.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-amino-1H-pyrazole in a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: To this solution, add 1.1 equivalents of acetylacetone (2,4-pentanedione). The slight excess of the dicarbonyl compound ensures the complete consumption of the limiting aminopyrazole.

  • Catalysis: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TsOH), to facilitate the condensation and cyclization steps.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality in Experimental Design:

  • Choice of Reactants: 3-Amino-1H-pyrazole provides the pyrazole ring and the nucleophilic amino group necessary for initiating the condensation. Acetylacetone is the ideal 1,3-dicarbonyl partner to introduce the methyl group at the 6-position and the carbon backbone for the pyridine ring.

  • Solvent and Catalyst: An acidic catalyst is crucial for protonating the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by the aminopyrazole. The choice of a protic solvent like ethanol or acetic acid can also facilitate the proton transfer steps in the reaction mechanism.

  • Reaction Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps that lead to the formation of the aromatic pyridine ring.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions 3-Amino-1H-pyrazole 3-Amino-1H-pyrazole Condensation Condensation 3-Amino-1H-pyrazole->Condensation Nucleophilic Attack Acetylacetone Acetylacetone Acetylacetone->Condensation Electrophile Solvent (Ethanol/Acetic Acid) Solvent (Ethanol/Acetic Acid) Solvent (Ethanol/Acetic Acid)->Condensation Catalyst (p-TsOH) Catalyst (p-TsOH) Catalyst (p-TsOH)->Condensation Heat (Reflux) Heat (Reflux) Cyclization/Dehydration Cyclization/Dehydration Heat (Reflux)->Cyclization/Dehydration Condensation->Cyclization/Dehydration Intramolecular This compound This compound Cyclization/Dehydration->this compound Aromatization

Caption: Synthetic pathway for this compound.

Molecular Structure and Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques and comparison with data from closely related, structurally confirmed analogues.

Core Molecular Structure

While a crystal structure for this compound is not publicly available, the structure of the closely related 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine provides invaluable insight into the geometry of the fused ring system.[7] X-ray diffraction studies of this analogue reveal that the pyrazolo[3,4-b]pyridine core is essentially planar.[7] This planarity is a consequence of the aromatic nature of both the pyrazole and pyridine rings.

Table 1: Key Structural Parameters (Predicted based on Analogues)

ParameterPredicted ValueRationale
Pyrazolo[3,4-b]pyridine Ring SystemPlanarAromaticity of both fused rings[7]
C-C Bond Lengths (Pyridine)~1.38-1.40 ÅTypical for aromatic C-C bonds
C-N Bond Lengths (Pyridine)~1.33-1.35 ÅTypical for aromatic C-N bonds
C-N Bond Lengths (Pyrazole)~1.32-1.38 ÅTypical for aromatic C-N bonds
N-N Bond Length (Pyrazole)~1.35 ÅTypical for aromatic N-N bonds
Spectroscopic Data Interpretation

The ¹H NMR spectrum is a powerful tool for confirming the structure of this compound. Based on the spectra of related compounds, the following proton signals are expected:[8][9]

  • Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.5-2.7 ppm.

  • Pyridine Ring Protons (H4 and H5): Two doublets in the aromatic region (δ 7.0-8.5 ppm), showing coupling to each other.

  • Pyrazole Ring Proton (H3): A singlet in the aromatic region, typically downfield from the pyridine protons.

  • N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

The ¹³C NMR spectrum will show seven distinct carbon signals. The methyl carbon will appear in the upfield region (δ ~20-25 ppm), while the six aromatic carbons of the fused ring system will resonate in the downfield region (δ ~110-160 ppm).

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups:

  • N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 133). The fragmentation pattern is expected to involve the loss of small molecules such as HCN, reflecting the stability of the aromatic core.[10]

Conformational Analysis

For the parent this compound, the primary conformational consideration is the orientation of the methyl group relative to the planar ring system. Due to the low barrier to rotation around the C-C single bond, the methyl group is expected to rotate freely at room temperature.

For more complex derivatives, particularly those with bulky substituents at adjacent positions, restricted rotation can lead to atropisomerism.[1] Studies on 4-arylpyrazolo[3,4-b]pyridines have shown that significant steric hindrance can create a substantial energy barrier to rotation around the bond connecting the aryl group to the pyrazolopyridine core, leading to the existence of stable, separable conformers.[1] This is a critical consideration in drug design, as different conformers can exhibit distinct biological activities.

G Conformational Analysis Concept cluster_parent This compound cluster_derivative 4-Aryl Substituted Analogue A Planar Ring System B Methyl Group A->B Free Rotation (Low Energy Barrier) C Planar Ring System D Bulky Aryl Group C->D Restricted Rotation (High Energy Barrier) E Stable Conformers D->E Leads to Atropisomers

Caption: Rotational freedom in this compound vs. a substituted analogue.

Conclusion and Future Directions

This compound is a foundational molecule within a class of heterocycles with immense potential in pharmaceutical research. Its synthesis is well-grounded in established organic chemistry principles, and its planar, aromatic structure provides a rigid scaffold for the development of targeted therapeutics. While detailed experimental data for this specific molecule is not extensively published, a robust understanding of its structure and conformation can be confidently inferred from the wealth of information available for its close analogues.

Future research should aim to obtain a complete set of experimental spectroscopic and crystallographic data for this compound to further validate the predictions made in this guide. Additionally, exploring the derivatization of this core structure at various positions will undoubtedly lead to the discovery of new compounds with tailored biological activities, contributing to the advancement of drug discovery and development.

References

Tautomeric Landscape of 6-Methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Tautomerism in Medicinal Chemistry

In the realm of drug discovery and development, the seemingly subtle phenomenon of tautomerism can have profound consequences. The dynamic equilibrium between two or more interconverting constitutional isomers, known as tautomers, dictates a molecule's physicochemical properties, including its solubility, lipophilicity, and, most importantly, its three-dimensional shape and hydrogen bonding capabilities. These properties, in turn, govern how a molecule interacts with its biological target. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of the tautomeric landscape of a lead compound is not merely an academic exercise; it is a prerequisite for rational drug design and the development of effective and stable therapeutic agents.

This in-depth technical guide focuses on the tautomeric forms of 6-Methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases.[1][2] We will delve into the structural nuances of its potential tautomers, the experimental and computational methodologies used to elucidate their relative stabilities, and the practical implications for drug development professionals.

The Tautomeric Possibilities of the Pyrazolo[3,4-b]pyridine Core

The core of this compound is a fused bicyclic system composed of a pyrazole and a pyridine ring. For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two primary tautomeric forms are possible, arising from the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][2][3] These are the 1H- and 2H-tautomers.

Caption: Prototropic tautomerism in 6-Methyl-pyrazolo[3,4-b]pyridine.

Beyond this primary annular tautomerism, it is crucial to consider the potential for keto-enol tautomerism if the pyridine ring bears hydroxyl substituents, particularly at the C4 or C6 positions. In such cases, the equilibrium generally favors the corresponding pyridone (keto) forms due to their greater stability.[2] However, for the titular molecule, this compound, we will focus on the predominant 1H/2H tautomerism.

Elucidating the Dominant Tautomer: A Multi-faceted Approach

Determining the predominant tautomeric form in different environments (gas phase, solution, and solid state) is paramount. This requires a synergistic approach combining computational modeling and experimental spectroscopic and crystallographic techniques.

Computational Insights into Tautomer Stability

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers. While specific high-level computational studies on this compound are not extensively reported in the literature, studies on the parent pyrazolo[3,4-b]pyridine scaffold provide compelling evidence. AM1 calculations have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer by approximately 9 kcal/mol (37.03 kJ/mol).[1] This substantial energy difference strongly suggests that the 1H-tautomer is the overwhelmingly predominant form in the gas phase.

The introduction of a methyl group at the C6 position is not expected to dramatically alter this intrinsic preference, as it is relatively distant from the pyrazole ring and its electronic effect on the tautomeric equilibrium is likely to be minor. More advanced computational methods, such as Density Functional Theory (DFT), are routinely employed to provide more accurate energetic predictions and to model the influence of solvents.[4][5]

Table 1: Predicted Relative Stabilities of Pyrazolo[3,4-b]pyridine Tautomers (Analog System)

TautomerCalculation MethodRelative Energy (kcal/mol)Population (%)Reference
1H-pyrazolo[3,4-b]pyridineAM10.00>99.9[1]
2H-pyrazolo[3,4-b]pyridineAM18.85<0.1[1]

Note: Data is for the parent, unsubstituted pyrazolo[3,4-b]pyridine. The presence of the 6-methyl group is not expected to significantly alter this equilibrium.

Experimental Verification: Spectroscopic and Crystallographic Evidence

NMR spectroscopy is a powerful tool for identifying the predominant tautomer in solution. The chemical shifts of the protons and carbons in the heterocyclic core are highly sensitive to the position of the mobile proton.

Experimental Protocol: ¹H NMR for Tautomer Identification

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube. The choice of solvent can be critical, as solvent polarity can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Spectral Analysis:

    • Identify the singlet corresponding to the methyl group at C6.

    • Analyze the aromatic region to assign the signals for H3, H4, and H5 based on their chemical shifts and coupling patterns.

    • The presence of a single set of resonances corresponding to one dominant tautomer is expected. Comparison of the observed chemical shifts with published data for N-1 and N-2 substituted pyrazolo[3,4-b]pyridines can provide definitive assignment.[6]

  • Variable Temperature (VT) NMR (Optional): To probe for the existence of a minor tautomer in dynamic equilibrium, VT-NMR experiments can be performed. Significant changes in the spectrum with temperature could indicate the presence of multiple species.

nmr_workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in deuterated solvent) B ¹H NMR Data Acquisition (400+ MHz Spectrometer) A->B C Spectral Analysis (Assign key proton signals) B->C D Tautomer Identification (Compare with literature data) C->D E Variable Temperature NMR (Optional, for dynamic equilibria) D->E

Caption: Workflow for NMR-based tautomer analysis.

The electronic absorption spectra of tautomers are typically distinct due to differences in their conjugated π-systems. By comparing the experimental UV-Vis spectrum with theoretically predicted spectra for each tautomer, one can gain further evidence for the predominant form. Studies on related heterocyclic systems have successfully used this approach.[7]

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis

  • Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the absorption maxima (λ_max) and the overall spectral shape in different solvents. Significant solvatochromism may indicate changes in the tautomeric equilibrium or strong solvent-solute interactions. The data can be compared with computational predictions of the electronic transitions for the 1H- and 2H-tautomers.

Table 2: Key Spectroscopic and Crystallographic Data for 1H-Pyrazolo[3,4-b]pyridine Derivatives

TechniqueKey ObservationsInferred TautomerReferences
¹H NMR A single set of aromatic signals consistent with an N1-substituted pyrazole ring.1H-Tautomer[1][9]
¹³C NMR Chemical shifts of pyrazole carbons (C3, C3a, C7a) are diagnostic for N1 substitution.1H-Tautomer[6]
UV-Vis Absorption maxima consistent with the extended π-system of the 1H-isomer.1H-Tautomer[7]
X-ray Crystallography The mobile proton is located on the N1 atom of the pyrazole ring.1H-Tautomer[8]

Implications for Drug Discovery and Development

The overwhelming evidence pointing to the predominance of the 1H-tautomer of this compound has several important implications for medicinal chemists:

  • Molecular Modeling and Docking Studies: For in silico screening and lead optimization, the 1H-tautomer should be used as the input structure to ensure accurate predictions of binding affinity and interactions with the target protein. Using the less stable 2H-tautomer would likely lead to erroneous results.

  • Structure-Activity Relationship (SAR) Studies: A consistent tautomeric form simplifies the interpretation of SAR data. Changes in biological activity upon substitution can be more confidently attributed to the electronic and steric effects of the substituents rather than a shift in the tautomeric equilibrium.

  • Physicochemical Properties and Formulation: The predominance of a single, stable tautomer is advantageous for drug development, as it leads to more predictable and reproducible physicochemical properties such as solubility, pKa, and crystal packing. This simplifies formulation development and ensures batch-to-batch consistency.

Conclusion

References

synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine: Strategies and Starting Materials

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold renowned for its extensive applications in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The strategic introduction of a methyl group at the C6 position can significantly influence the molecule's steric and electronic properties, often enhancing its binding affinity and pharmacological profile. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the this compound framework. We will delve into two primary retrosynthetic approaches: the annulation of a pyridine ring onto a pre-existing 5-aminopyrazole core and the formation of a pyrazole ring from a functionalized 5-methylpyridine precursor. This document is intended for researchers, medicinal chemists, and process development scientists, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide the strategic selection of the most suitable synthetic route.

Chapter 1: The Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone in Medicinal Chemistry

Nitrogen-containing fused heterocyclic systems are of paramount importance in pharmaceutical sciences, and among them, the pyrazolo[3,4-b]pyridine scaffold has garnered significant attention.[4] This bicyclic system, an isomer of purine, acts as a versatile template for designing molecules that can interact with a multitude of biological targets. The literature is replete with examples of pyrazolo[3,4-b]pyridine derivatives demonstrating potent inhibitory activity against various kinases, such as Tropomyosin receptor kinases (TRKs) and Topoisomerase IIα, making them valuable in oncology research.[2][5] Furthermore, their utility extends to treatments for hypertension, viral infections, and neurodegenerative disorders like Alzheimer's disease.[1][6]

The substitution pattern on the pyrazolo[3,4-b]pyridine core is critical for modulating its biological effect. The 6-methyl substituent, in particular, serves as a key structural motif in many active compounds, providing a lipophilic contact point and influencing the overall conformation of the molecule. Understanding the most efficient and scalable methods to introduce this group is therefore a crucial objective in the synthetic planning for novel drug candidates.

Chapter 2: Retrosynthetic Analysis and Key Starting Materials

The synthesis of the this compound core can be approached from two principal directions, as illustrated by the retrosynthetic analysis below. Each approach dictates a unique set of starting materials and synthetic considerations.

G cluster_A Approach A: Pyridine Ring Annulation cluster_B Approach B: Pyrazole Ring Annulation Target This compound PyridineAnnulation Pyridine Ring Formation (e.g., Friedländer Condensation) Target->PyridineAnnulation Disconnection 1 PyrazoleAnnulation Pyrazole Ring Formation (e.g., Knorr-type Cyclization) Target->PyrazoleAnnulation Disconnection 2 Aminopyrazole 5-Aminopyrazole Derivative PyridineAnnulation->Aminopyrazole Carbonyl 1,3-Dicarbonyl or α,β-Unsaturated Ketone (with C6-Methyl source) PyridineAnnulation->Carbonyl Hydrazinylpyridine 2-Hydrazinyl-5-methylpyridine PyrazoleAnnulation->Hydrazinylpyridine BetaKetoester β-Ketoester or equivalent C3 synthon PyrazoleAnnulation->BetaKetoester

Caption: Retrosynthetic analysis of this compound.

Approach A Starting Materials: This strategy hinges on the use of a 5-aminopyrazole as the foundational block.[7] The choice of substituents on the pyrazole ring (at N1 and C3) dictates the final product's diversity. The pyridine ring is then constructed by reacting the aminopyrazole with a three-carbon electrophilic partner that provides the atoms for the new ring, including the crucial methyl group at the C6 position. Common reagents for this include:

  • α,β-Unsaturated Ketones: Such as 3-buten-2-one, which directly provides the necessary carbon backbone.

  • 1,3-Diketones: Acetylacetone (2,4-pentanedione) is a classic choice.

  • β-Ketoesters: Ethyl acetoacetate can also be used, often leading to a 4-hydroxy- or 4-chloro- (after treatment with POCl₃) intermediate.[8]

Approach B Starting Materials: This alternative strategy begins with a pre-formed, correctly substituted pyridine ring. The key intermediate is 2-hydrazinyl-5-methylpyridine .[9][10] This molecule contains the nucleophilic hydrazine moiety required to build the pyrazole ring. The synthesis of this intermediate is a critical first step, typically achieved via the nucleophilic aromatic substitution of 2-chloro-5-methylpyridine with hydrazine hydrate.[11][12] The pyrazole ring is then formed by cyclocondensation with a reagent that provides the remaining two carbons of the pyrazole ring, such as:

  • β-Ketoesters: Ethyl acetoacetate is a common choice for this cyclization.

  • Malononitrile derivatives or other 1,3-dielectrophiles.

Chapter 3: Synthetic Strategy I: Pyridine Ring Annulation via ZrCl₄-Catalyzed Cyclization

This approach exemplifies the construction of the pyridine ring onto a 5-aminopyrazole scaffold. The use of a Lewis acid catalyst like Zirconium tetrachloride (ZrCl₄) facilitates the cyclization of an aminopyrazole with an α,β-unsaturated ketone, offering a direct route to the desired pyrazolopyridine system.[6]

Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Catalysis & Cyclization cluster_2 Step 3: Work-up & Purification A 5-Aminopyrazole (e.g., 5-amino-1-phenyl-pyrazole) D Add ZrCl₄ (Lewis Acid) A->D B α,β-Unsaturated Ketone (Source of C6-Methyl) B->D C DMF/EtOH Solvent C->D E Heat at 95°C, 16h (Vigorous Stirring) D->E F Concentrate in vacuo E->F G Aqueous Work-up (CHCl₃/H₂O) F->G H Purification G->H I Product: 6-Methyl-1-phenyl-1H- pyrazolo[3,4-b]pyridine H->I

Caption: Workflow for ZrCl₄-catalyzed synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol

This protocol is adapted from the procedure described for the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.[6]

Reaction: 5-amino-1-phenyl-pyrazole with an α,β-unsaturated ketone.

  • Reagent Preparation: In a suitable reaction vessel, dissolve the selected α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL). In a separate vial, dissolve 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq.) in ethanol (EtOH, 0.5 mL).

  • Reaction Setup: Add the solution of 5-amino-1-phenyl-pyrazole to the solution of the α,β-unsaturated ketone at room temperature (25 °C).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.

  • Catalyst Addition: To the degassed mixture, add Zirconium tetrachloride (ZrCl₄) (0.15 mmol, 0.3 eq.).

  • Reaction Execution: Seal the vessel and stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the solvents.

  • Extraction: To the residue, add chloroform (CHCl₃) and water. Separate the organic layer. Wash the aqueous layer twice more with chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final product.

Data Summary
Reagent/ParameterValue/ConditionPurpose/Rationale
5-Amino-1-phenyl-pyrazole1.0 eq.Pyrazole core and primary amine for cyclization
α,β-Unsaturated Ketone1.0 eq.Provides the C5, C6 (with methyl), and C4 atoms
ZrCl₄0.3 eq.Lewis acid catalyst to activate the ketone
SolventDMF / EtOHHigh-boiling polar aprotic/protic solvent mixture
Temperature95 °CProvides thermal energy to overcome activation barrier
Time16 hoursTypical duration for reaction completion
Causality and Field-Proven Insights
  • Choice of Catalyst: ZrCl₄ is a potent Lewis acid that coordinates to the carbonyl oxygen of the unsaturated ketone. This coordination enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the amino group of the pyrazole (Michael addition), which is the initial step of the cyclization cascade.

  • Solvent System: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve a wide range of organic substrates and inorganic salts. The addition of ethanol can aid in the dissolution of the aminopyrazole.[6]

  • Temperature and Time: The reaction requires significant thermal energy to drive the multi-step process of addition, cyclization, dehydration, and aromatization to completion. The 95 °C temperature and 16-hour duration are optimized to ensure a good yield without significant decomposition.[6]

Chapter 4: Synthetic Strategy II: Pyrazole Ring Annulation from a Pyridine Precursor

This strategy builds the pyrazole ring onto a 2-hydrazinyl-5-methylpyridine intermediate. This approach is particularly useful when diverse substituents are desired on the pyrazole ring, as the final cyclization partner can be varied easily.

Workflow Diagram

G cluster_A Step 4.1: Intermediate Synthesis cluster_B Step 4.2: Pyrazole Cyclization A 2-Chloro-5-methylpyridine C Heat at 100°C, 48h A->C B Hydrazine Hydrate (Excess) B->C D Work-up & Extraction C->D Intermediate 2-Hydrazinyl-5-methylpyridine D->Intermediate G Heat/Reflux Intermediate->G E β-Ketoester (e.g., Ethyl Acetoacetate) E->G F Acid or Base Catalyst (e.g., Acetic Acid) F->G H Purification G->H Product This compound Derivative H->Product

Caption: Workflow for pyrazole annulation from a pyridine precursor.

Experimental Protocols

Step 4.1: Synthesis of 2-Hydrazinyl-5-methylpyridine This protocol is based on general procedures for the synthesis of hydrazinopyridines.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-methylpyridine (1 eq.).

  • Reagent Addition: Carefully add an excess of hydrazine hydrate (e.g., 10 volumes relative to the starting material). Caution: Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 24-48 hours. The use of a high-boiling solvent like butan-1-ol can be considered for large-scale operations.[11]

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product multiple times with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-hydrazinyl-5-methylpyridine, which can be used in the next step, often without further purification.

Step 4.2: Cyclization to form 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: To a flask containing 2-hydrazinyl-5-methylpyridine (1 eq.), add ethyl acetoacetate (1.1 eq.).

  • Solvent/Catalyst: Add a solvent such as ethanol or acetic acid, which can also serve as a catalyst.

  • Reaction Execution: Heat the mixture to reflux for 4-8 hours until the reaction is complete (as monitored by TLC).

  • Product Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent and purify the residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Summary
Reagent/ParameterValue/Condition (Step 4.1)Value/Condition (Step 4.2)
Key Substrate2-Chloro-5-methylpyridine2-Hydrazinyl-5-methylpyridine
Key ReagentHydrazine Hydrate (Excess)Ethyl Acetoacetate (~1.1 eq.)
SolventNone or Butan-1-olEthanol or Acetic Acid
Temperature100 °CReflux
Time24-48 hours4-8 hours
Causality and Field-Proven Insights
  • Hydrazine Excess: In Step 4.1, a large excess of hydrazine hydrate is typically used to ensure complete conversion of the chloropyridine and to minimize the formation of dimeric side products.[12] On a large scale, this presents a significant challenge for work-up and waste disposal. A slow addition of the chloropyridine to the heated hydrazine hydrate using a syringe pump can mitigate this issue by maintaining an effective excess of hydrazine at all times without requiring a large total volume.[12]

  • Cyclization Mechanism: The reaction in Step 4.2 proceeds via a Knorr-type pyrazole synthesis. The more nucleophilic terminal nitrogen of the hydrazine attacks the ketone carbonyl of the ethyl acetoacetate, while the internal nitrogen attacks the ester carbonyl, followed by dehydration and cyclization to form the stable aromatic pyrazole ring. The use of acetic acid as a solvent can catalyze the imine formation and dehydration steps.

Chapter 5: Comparative Analysis and Strategic Selection

FeatureStrategy I (Pyridine Annulation)Strategy II (Pyrazole Annulation)
Convergence More convergent; core built in one step.Linear; requires pre-synthesis of intermediate.
Starting Materials Requires substituted 5-aminopyrazoles and functionalized carbonyls.Requires substituted 2-chloropyridines.
Flexibility Good for varying substituents on the pyridine ring.Excellent for varying substituents on the pyrazole ring.
Scalability Can be high-yielding. Use of metal catalysts may require removal.Challenging due to the use of large excess of hydrazine hydrate.
Key Challenge Controlling regioselectivity with unsymmetrical carbonyls.Handling and disposal of excess hydrazine.[12]

Strategic Guidance:

  • For early-stage drug discovery, where rapid access to a variety of analogs with changes on the pyridine ring is needed, Strategy I is often preferred due to its convergent nature.

  • For lead optimization, where fine-tuning of the pyrazole portion of the molecule is required (e.g., at the N1 or C3 positions), Strategy II provides a more logical and efficient approach, as the common 2-hydrazinyl-5-methylpyridine intermediate can be reacted with a library of different cyclization partners.

  • For process development and scale-up, the challenges associated with hydrazine hydrate in Strategy II may make Strategy I more attractive, provided a robust and cost-effective catalytic system is employed.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable synthetic routes. The two primary strategies discussed herein—pyridine ring annulation onto a 5-aminopyrazole and pyrazole ring formation from a 2-hydrazinyl-5-methylpyridine—offer complementary advantages. The optimal choice of strategy depends on the specific goals of the research program, including the desired substitution patterns, the scale of the synthesis, and the availability of starting materials. By understanding the underlying mechanisms and practical considerations of each approach, researchers and drug development professionals can make informed decisions to efficiently access this valuable heterocyclic scaffold for the advancement of new therapeutic agents.

References

Spectroscopic Data of 6-Methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Methyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 885269-66-9). This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. The guide offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis and supported by data from closely related analogues.

Introduction: The Significance of this compound

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds are recognized for a wide array of pharmacological activities, making their unambiguous synthesis and characterization a critical step in the drug discovery and development process. Accurate interpretation of spectroscopic data is paramount for confirming the identity, purity, and structure of newly synthesized molecules. This guide provides a detailed roadmap for the spectroscopic characterization of this compound, a key building block in this chemical family.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on established principles and data from analogous structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the pyridine and pyrazole rings, as well as the methyl group. The chemical shifts are influenced by the electronic environment of each proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H38.1 - 8.3s-
H47.0 - 7.2d~8.0
H57.9 - 8.1d~8.0
NH (pyrazole)12.0 - 13.0br s-
CH₃2.5 - 2.7s-

Rationale for Predictions: The predictions are based on the analysis of related pyrazolo[3,4-b]pyridine derivatives. The aromatic protons on the pyridine ring (H4 and H5) are expected to appear as doublets due to ortho-coupling. The H3 proton on the pyrazole ring should appear as a singlet. The NH proton of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The methyl protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C3135 - 138
C3a145 - 148
C4115 - 118
C5130 - 133
C6150 - 153
C7a148 - 151
CH₃20 - 23

Rationale for Predictions: The chemical shifts of the carbon atoms are predicted based on the electronic effects of the nitrogen atoms in the heterocyclic rings and the methyl substituent. The quaternary carbons (C3a and C7a) are expected to be in the downfield region. The carbon bearing the methyl group (C6) will also be significantly downfield.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Acquisition Parameters: Spectral width of ~200 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio.

Caption: NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (methyl)
1620 - 1580StrongC=C and C=N stretching
1500 - 1400MediumAromatic ring vibrations
1380 - 1360MediumC-H bending (methyl)
850 - 750StrongC-H out-of-plane bending

Rationale for Predictions: The spectrum is expected to be dominated by absorptions from the aromatic rings and the methyl group. The C=C and C=N stretching vibrations within the fused heterocyclic system will give rise to strong bands in the 1620-1580 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (KBr Pellet)

Sample Preparation:

  • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Acquire a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Caption: IR Experimental Workflow (KBr Pellet).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z 133.0639 (calculated for C₇H₇N₃)

  • Major Fragmentation Pathways:

    • Loss of HCN (m/z 27) from the pyrazole ring is a common fragmentation pathway for this class of compounds.

    • Loss of a methyl radical (CH₃, m/z 15) is also possible.

m/zPossible Fragment Ion
133[M]⁺
106[M - HCN]⁺
118[M - CH₃]⁺

Rationale for Predictions: The molecular ion peak is expected to be prominent. The fragmentation pattern will be characteristic of the fused heterocyclic ring system.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

  • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for separation and analysis.

Data Acquisition:

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. EI is often preferred for providing detailed fragmentation patterns.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While the presented spectral data are predictive, they are based on sound chemical principles and comparisons with closely related, experimentally characterized compounds. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of pyrazolo[3,4-b]pyridine derivatives, facilitating their research and development efforts.

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The 1H-pyrazolo[3,4-b]pyridine nucleus is a quintessential example of such a scaffold. This fused heterocyclic system, an isostere of purine, combines the structural features of both pyrazole and pyridine rings. This unique arrangement provides a spatially defined orientation of hydrogen bond donors and acceptors, aromatic surfaces for π-stacking interactions, and multiple vectors for chemical modification, making it an exceptionally versatile core for drug design.[1][2]

The stability of the 1H-tautomer over the 2H-form is significant, providing a consistent structural foundation for molecular interactions.[3] Over the past two decades, derivatives of pyrazolo[3,4-b]pyridine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This guide provides a technical overview of the key biological activities of the pyrazolo[3,4-b]pyridine core, delves into the underlying mechanisms of action, and presents standardized protocols for its biological evaluation.

Synthetic Strategies: Accessing the Core

The biological exploration of any scaffold is contingent upon accessible and versatile synthetic routes. The pyrazolo[3,4-b]pyridine core is typically constructed through cyclocondensation reactions. A prevalent and highly effective strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3] This approach allows for the introduction of diversity at multiple positions on the final heterocyclic system. Multicomponent reactions, often involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a ketone), have also been developed, offering an efficient one-pot synthesis.[3][6] These synthetic methodologies are crucial as they enable the systematic modification of the core, which is the foundation of structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.[3]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Core Structure 5-Aminopyrazole 5-Aminopyrazole Condensation Cyclocondensation (e.g., Friedländer annulation) 5-Aminopyrazole->Condensation 1,3-Biselectrophile 1,3-Dicarbonyl or α,β-Unsaturated Ketone 1,3-Biselectrophile->Condensation PyrazoloPyridine Pyrazolo[3,4-b]pyridine Core Condensation->PyrazoloPyridine Formation of Pyridine Ring

Figure 1. Generalized synthetic workflow for the pyrazolo[3,4-b]pyridine core.

Key Biological Activities and Mechanisms of Action

Anticancer Activity: A Multi-Pronged Attack

The most extensively documented and promising application of the pyrazolo[3,4-b]pyridine scaffold is in oncology.[7][8] Its derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms, most notably via the inhibition of protein kinases.

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrazolo[3,4-b]pyridine core is an effective "hinge-binding" motif.[9] The N1-H of the pyrazole and the nitrogen of the pyridine ring can form a bidentate hydrogen bond interaction with the kinase hinge region, a critical interaction for anchoring inhibitors in the ATP-binding pocket.[1][9]

  • Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusion proteins are oncogenic drivers in a variety of tumors. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent pan-TRK inhibitors.[10][11] For instance, compound C03 showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 colorectal cancer cell line (which harbors a TRK fusion) with an IC50 of 0.304 μM.[11][12] The design strategy often involves a "scaffold hopping" approach from known kinase inhibitors, replacing their core with the pyrazolo[3,4-b]pyridine moiety to improve properties.[10]

G NGF NGF (Ligand) TRKA TRKA Receptor NGF->TRKA Binds Dimer Dimerization & Autophosphorylation TRKA->Dimer RAS_RAF Ras/Raf/MEK/ERK Pathway Dimer->RAS_RAF PI3K PI3K/Akt/mTOR Pathway Dimer->PI3K PLCg PLCγ Pathway Dimer->PLCg Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K->Proliferation PLCg->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) Inhibitor->Dimer Blocks ATP Binding

Figure 2. Inhibition of the TRKA signaling pathway by a pyrazolo[3,4-b]pyridine-based inhibitor.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of FGFR signaling is implicated in various cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent and selective FGFR inhibitors.[13] SAR studies revealed that the N(1)-H of the pyrazole is crucial for activity, as N-methylation completely abolished inhibitory effects, confirming its role in hydrogen bonding within the FGFR1 kinase domain.[13] Compound 7n from this series showed significant in vivo antitumor activity in a xenograft model.[13]

  • Other Kinase Targets: The versatility of the scaffold extends to other kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Glycogen Synthase Kinase-3 (GSK-3), all of which are relevant targets in cancer and immune-related diseases.[14][15][16]

Compound ID Target Kinase Biochemical IC50 Cell Line (Proliferation IC50) Reference
C03TRKA56 nMKm-12 (0.304 µM)[11][12]
C09TRKA57 nM-[11]
C10TRKA26 nM-[11]
7nFGFR11.1 nMH1581 (0.02 µM)[13]
15yTBK10.2 nMA375 (micromolar range)[15]
9dAMPK (activator)-A549 (3.06 µM)[17]

Table 1. In Vitro activity of selected pyrazolo[3,4-b]pyridine derivatives against various kinase targets and cancer cell lines.

Beyond kinase inhibition, some pyrazolo[3,4-b]pyridine derivatives function as Topoisomerase IIα (TOPIIα) inhibitors.[7] TOPIIα is a vital enzyme that manages DNA topology during replication and transcription. Inhibitors of this enzyme trap the TOPIIα-DNA cleavage complex, leading to double-strand breaks and subsequent apoptosis. Compound 8c was identified as a potent antiproliferative agent that induced DNA damage and S-phase cell cycle arrest, with target-based assays confirming it significantly inhibited the DNA relaxation activity of TOPIIα.[7]

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine core has also been incorporated into compounds with significant antimicrobial properties.[18][19][20][21] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal strains.[19][20] Molecular hybridization, for instance, combining the pyrazolo[3,4-b]pyridine scaffold with a triazole moiety, has been explored as a strategy to develop new agents against resistant strains like MRSA.[21]

Compound ID Organism Activity (Zone of Inhibition) Reference
24 (hybrid)S. aureus15 ± 0.82 mm[21]
24 (hybrid)K. pneumoniae14 ± 0.7 mm[21]
27 (hybrid)S. aureus18 ± 0.95 mm[21]
27 (hybrid)K. pneumoniae16 ± 0.82 mm[21]
6a-h (series)Various bacteriaModerate activity reported[19]

Table 2. Antimicrobial activity of selected pyrazolo[3,4-b]pyridine derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is linked to numerous diseases. Pyrazolo[3,4-b]pyridine derivatives have been investigated as anti-inflammatory agents.[22][23] One study synthesized a series of pyrazolo[3,4-b]thieno[2,3-d]pyridine derivatives and evaluated them as thromboxane synthetase inhibitors and leukotriene D(4) receptor antagonists, key targets in inflammatory and allergic responses.[22] Other research has focused on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a well-established anti-inflammatory target.

Experimental Protocols: A Self-Validating System

The following protocols represent standardized, validated methods for assessing the key biological activities of novel pyrazolo[3,4-b]pyridine derivatives. The causality behind each step is explained to ensure robust and reproducible data generation.

Protocol 1: In Vitro Kinase Inhibition Assay (TRKA Example)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ assay is a common luminescent method that measures ADP production, which is directly proportional to kinase activity.[7][21]

G prep 1. Prepare Reagents (Kinase, Substrate, ATP, Test Compound Dilutions) plate 2. Plate Reaction - Add Buffer, Inhibitor, Enzyme - Incubate briefly prep->plate start 3. Initiate Reaction - Add Substrate/ATP Mix - Incubate (e.g., 30°C) plate->start stop 4. Stop & Detect - Add ADP-Glo™ Reagent (Depletes unused ATP) start->stop develop 5. Develop Signal - Add Kinase Detection Reagent (Converts ADP to ATP -> Light) stop->develop read 6. Read Luminescence (Plate Reader) develop->read

Figure 3. Experimental workflow for an in vitro luminescence-based kinase assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[7] The magnesium is a critical cofactor for the kinase. BSA is included to prevent non-specific binding of the enzyme to the plate.

    • Enzyme: Dilute recombinant human TrkA kinase in kinase buffer to the desired concentration (e.g., 2 ng/µL). The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate/ATP Mix: Prepare a mix containing a suitable substrate [e.g., Poly (Glu, Tyr) 4:1] and ATP in kinase buffer.[8] The ATP concentration should ideally be near its Km value for the kinase to ensure sensitivity to competitive inhibitors.

    • Test Compound: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine derivative in DMSO. The final DMSO concentration in the assay must be kept low (<1%) and consistent across all wells to avoid solvent-induced artifacts.

  • Assay Procedure (96-well format):

    • To each well, add 1 µL of the test compound dilution or DMSO (vehicle control).

    • Add 2 µL of the diluted enzyme and gently mix. Allow a brief pre-incubation (e.g., 10 minutes at room temperature) to permit the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high activity (DMSO) and no activity (no enzyme) controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[3][12]

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549 lung cancer cells) under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[12] The seeding density is critical; too few cells will yield a weak signal, while too many may lead to contact inhibition and altered metabolic states.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compound or vehicle (DMSO) to the respective wells.

    • Incubate the plate for a specified duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[3]

    • Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[12]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting viability against log[concentration].

Protocol 3: Antibacterial Susceptibility Test (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. It follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Methodology:

  • Preparation:

    • Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[11]

    • Compound Preparation: Dissolve the test compound in DMSO and prepare a 2-fold serial dilution series in a 96-well microtiter plate using CAMHB.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Cover the plate and incubate at 35°C for 18-24 hours under ambient air conditions.[11]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to form key interactions with a multitude of biological targets, particularly protein kinases, have cemented its role in the development of novel therapeutics. The extensive research into its anticancer properties has yielded numerous potent inhibitors of TRK, FGFR, and other oncogenic kinases, with some compounds demonstrating promising in vivo efficacy.[10][13] Furthermore, its utility is not confined to oncology, with significant potential in developing new anti-infective and anti-inflammatory agents.[21][22]

Future research will likely focus on several key areas:

  • Selectivity Profiling: As many derivatives inhibit multiple kinases, comprehensive profiling is necessary to understand off-target effects and to rationally design more selective inhibitors to minimize toxicity.

  • Exploration of Novel Targets: While kinase inhibition is well-explored, the full therapeutic potential of this scaffold against other target classes remains to be unlocked.

  • Pharmacokinetic Optimization: A critical step will be the continued optimization of drug-like properties (solubility, metabolic stability, oral bioavailability) to translate potent in vitro activity into effective clinical candidates.

  • Application in Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-b]pyridine-based agents with existing therapies could provide new avenues for overcoming drug resistance.

The pyrazolo[3,4-b]pyridine scaffold represents a rich starting point for innovation, and its continued exploration is poised to deliver the next generation of targeted therapies.

References

Unveiling the Therapeutic Potential of 6-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the promising landscape of 6-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives as a source of novel therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core therapeutic targets, mechanisms of action, and the scientific rationale underpinning the exploration of this chemical scaffold. We will dissect the causality behind experimental choices and present self-validating protocols to empower your research endeavors.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold, an isostere of purine, can effectively interact with a wide range of biological targets by serving as a hydrogen bond donor and acceptor. The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound derivatives, a specific subset of this class, are emerging as compounds of interest with potential applications in oncology, neurodegenerative diseases, and beyond. This guide will illuminate the key therapeutic avenues for these promising molecules.

Core Therapeutic Targets and Mechanisms of Action

Our investigation into the therapeutic potential of this compound derivatives reveals a primary convergence on the inhibition of protein kinases, a class of enzymes that play a pivotal role in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, making them a prime target for therapeutic intervention.

Cyclin-Dependent Kinase (CDK) Inhibition: A Strategy for Cancer Therapy

Mechanism of Action: Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle, transcription, and other fundamental cellular processes. In many cancers, CDKs are hyperactivated, leading to uncontrolled cell proliferation. Pyrazolo[3,4-b]pyridine derivatives have been shown to act as ATP-competitive inhibitors of CDKs, binding to the active site of the enzyme and preventing the transfer of a phosphate group to substrate proteins. This inhibition leads to cell cycle arrest, typically at the G1/S or G2/M phase, and can induce apoptosis (programmed cell death) in cancer cells.

Experimental Validation:

A crucial step in validating CDK inhibition is to perform in vitro kinase assays. These assays directly measure the ability of a compound to inhibit the activity of a specific CDK.

Experimental Protocol: In Vitro CDK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific CDK/cyclin complex.

Materials:

  • Recombinant human CDK/cyclin complex (e.g., CDK2/Cyclin A)

  • Substrate peptide (e.g., Histone H1)

  • ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog

  • Test compound (this compound derivative)

  • Kinase buffer

  • 96-well filter plates

  • Scintillation counter or fluorescence reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the CDK/cyclin complex and ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter (for radiolabeled ATP) or a fluorescence reader.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Compound IDTarget CDKIC50 (nM)
Compound ACDK2/Cyclin A50
Compound BCDK9/Cyclin T125

This is example data and should be replaced with actual experimental results.

Signaling Pathway Visualization:

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression cluster_inhibition Therapeutic Intervention G1 G1 Phase S S Phase G1->S CDK2/CycE G2 G2 Phase S->G2 CDK2/CycA M M Phase G2->M CDK1/CycB Compound 6-Methyl-1H-pyrazolo [3,4-b]pyridine Derivative CDK CDK Hyperactivation (e.g., in Cancer) Compound->CDK Inhibits Arrest Cell Cycle Arrest Compound->Arrest Induces CDK->G1

Caption: Inhibition of CDK hyperactivation by a pyrazolo[3,4-b]pyridine derivative leads to cell cycle arrest.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: A Potential Avenue for Neurodegenerative Diseases and Bipolar Disorder

Mechanism of Action: GSK-3β is a serine/threonine kinase that is implicated in a multitude of cellular processes, including glycogen metabolism, apoptosis, and neuronal function. Hyperactivity of GSK-3β has been linked to the pathology of Alzheimer's disease (through tau hyperphosphorylation), bipolar disorder, and other neurological conditions. Pyrazolo[3,4-b]pyridine derivatives can inhibit GSK-3β, again typically through an ATP-competitive mechanism. By reducing the excessive activity of GSK-3β, these compounds may prevent the downstream pathological events, such as the formation of neurofibrillary tangles in Alzheimer's disease.

Experimental Validation:

The validation of GSK-3β inhibitors involves a similar in vitro kinase assay as described for CDKs, but with GSK-3β as the target enzyme and a relevant substrate.

Experimental Protocol: In Vitro GSK-3β Inhibition Assay

Objective: To determine the IC50 of a this compound derivative against GSK-3β.

Materials:

  • Recombinant human GSK-3β

  • Substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)

  • ATP, radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog

  • Test compound

  • Kinase buffer

  • 96-well filter plates

  • Scintillation counter or fluorescence reader

Procedure:

  • Follow the same general procedure as the CDK inhibition assay, substituting the CDK/cyclin complex with GSK-3β and using a GSK-3β-specific substrate.

  • The quantification of substrate phosphorylation and subsequent IC50 determination are performed as previously described.

Signaling Pathway Visualization:

GSK3B_Inhibition cluster_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention GSK3B_hyper Hyperactive GSK-3β Tau Tau Protein GSK3B_hyper->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form Compound 6-Methyl-1H-pyrazolo [3,4-b]pyridine Derivative Compound->GSK3B_hyper Inhibits

Caption: Inhibition of hyperactive GSK-3β by a pyrazolo[3,4-b]pyridine derivative can prevent tau hyperphosphorylation.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of pyrazolo[3,4-b]pyridine derivatives is intricately linked to their chemical structure. While a comprehensive SAR study is beyond the scope of this guide, it is crucial to highlight that the nature and position of substituents on the pyrazolopyridine core dictate the potency and selectivity towards different kinase targets. The 6-methyl group, in particular, can influence the compound's interaction with the hydrophobic pocket of the ATP-binding site of kinases, potentially enhancing potency or altering the selectivity profile. Further research, including co-crystallization studies of these derivatives with their target kinases, will be instrumental in elucidating the precise molecular interactions and guiding the design of next-generation inhibitors with improved therapeutic indices.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential. The primary targets identified to date, including CDKs and GSK-3β, underscore the relevance of this chemical class in oncology and neurodegenerative disorders. The path forward will involve a multi-pronged approach encompassing:

  • Expansion of the Target Space: Screening of this compound libraries against a broader panel of kinases and other enzyme families to uncover novel therapeutic opportunities.

  • Lead Optimization: Iterative chemical synthesis and biological evaluation to enhance potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Advancing promising lead compounds into preclinical animal models of cancer and neurodegenerative diseases to validate their therapeutic potential.

  • Biomarker Development: Identifying and validating biomarkers to stratify patient populations and monitor treatment response in future clinical trials.

The Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. As a purine isostere, this nitrogen-rich bicyclic system readily engages with a multitude of biological targets through various non-covalent interactions, making it a cornerstone in the design of novel therapeutics. This in-depth technical guide provides a comprehensive review of the pyrazolo[3,4-b]pyridine scaffold, encompassing its fundamental physicochemical properties, diverse synthetic methodologies, key biological applications with mechanistic insights, and extensive structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[3,4-b]pyridine scaffold, a fusion of pyrazole and pyridine rings, has emerged as a highly sought-after framework in drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to mimic adenine and guanine, thereby interacting with a wide array of enzymes and receptors that recognize these native ligands. This inherent bioisosterism has been a driving force behind the development of numerous pyrazolo[3,4-b]pyridine-based compounds with potent and selective biological activities.

The scaffold can exist in two tautomeric forms: 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine.[1] Computational studies have demonstrated the greater stability of the 1H-tautomer, which is the form predominantly explored in medicinal chemistry.[2] The strategic placement of substituents at various positions (N1, C3, C4, C5, and C6) allows for the fine-tuning of physicochemical properties and biological activity, offering a high degree of modularity in drug design.[1][2] To date, several pyrazolo[3,4-b]pyridine derivatives have entered clinical trials, with some receiving regulatory approval, underscoring the therapeutic significance of this scaffold.[1]

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main retrosynthetic approaches: annulation of a pyridine ring onto a pre-existing pyrazole or formation of a pyrazole ring on a pyridine precursor.[2]

Pyridine Ring Annulation on a Pyrazole Precursor

This is the most common and versatile approach, typically starting from readily available 5-aminopyrazole derivatives.

  • Reaction with 1,3-Dicarbonyl Compounds: A widely employed method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] The regioselectivity of this reaction is dependent on the nature of the substituents on the dicarbonyl compound.[1]

  • Gould-Jacobs Reaction: This reaction utilizes 3-aminopyrazoles and diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring, often yielding 4-chloro substituted pyrazolo[3,4-b]pyridines.[1]

Pyrazole Ring Formation on a Pyridine Precursor

While less common, this strategy offers an alternative route to the scaffold. A typical approach involves the cyclization of a hydrazine derivative with a suitably functionalized pyridine.

The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multicomponent reactions, have further expanded the chemical space accessible for this scaffold.[3][4][5]

G cluster_0 General Synthetic Strategies 5-Aminopyrazole 5-Aminopyrazole Pyridine Annulation Pyridine Annulation 5-Aminopyrazole->Pyridine Annulation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyridine Annulation Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyridine Annulation->Pyrazolo[3,4-b]pyridine Pyridine Precursor Pyridine Precursor Pyrazole Formation Pyrazole Formation Pyridine Precursor->Pyrazole Formation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Pyrazole Formation Pyrazole Formation->Pyrazolo[3,4-b]pyridine

Caption: General retrosynthetic approaches to the pyrazolo[3,4-b]pyridine scaffold.

Biological Activities and Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold has demonstrated a remarkable range of biological activities, leading to its exploration in various therapeutic areas.[3][4][5][6]

Anticancer Activity

A significant portion of research on pyrazolo[3,4-b]pyridines has focused on their potential as anticancer agents.[7][8]

  • Kinase Inhibition: This is the most prominent mechanism of action for the anticancer effects of this scaffold.[9][10][11][12]

    • Cyclin-Dependent Kinase (CDK) Inhibitors: Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[9][12] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[12]

    • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Deregulation of FGFR signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridines have been developed as potent and selective FGFR inhibitors, demonstrating significant antitumor activity in preclinical models.[10] The N(1)-H of the pyrazole moiety often plays a crucial role in hydrogen bonding interactions within the FGFR kinase domain.[10]

    • Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK fusions are oncogenic drivers in a range of tumors. Pyrazolo[3,4-b]pyridine-based compounds have been designed as potent TRK inhibitors, with some exhibiting nanomolar potency.[11][13]

    • TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is involved in innate immunity and oncogenesis. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as highly potent TBK1 inhibitors with potential applications in cancer therapy and autoimmune diseases.[14]

  • Topoisomerase II Inhibition: Some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.[7]

Anti-inflammatory Activity

The scaffold has also been investigated for its anti-inflammatory properties. Certain derivatives have shown to be inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[15][16] Additionally, some compounds have demonstrated inhibitory activity against leukotriene D(4) receptors, which are involved in inflammatory pathways.[17]

Antimicrobial Activity

Pyrazolo[3,4-b]pyridines have exhibited a broad spectrum of antimicrobial activity.[18][19][20][21][22]

  • Antibacterial Activity: Derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[18][22][23]

  • Antifungal Activity: Some compounds have displayed promising antifungal activity against various fungal strains.[19][20]

Neurodegenerative Diseases

The pyrazolo[3,4-b]pyridine scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's disease.[24][25][26] Certain derivatives have been synthesized as probes for β-amyloid plaques, a hallmark of Alzheimer's, demonstrating high and selective binding.[24]

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the biological activity of the pyrazolo[3,4-b]pyridine scaffold.[27][28][29]

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring is crucial for modulating activity and selectivity. In many kinase inhibitors, a hydrogen atom at this position is essential for forming a key hydrogen bond with the hinge region of the kinase.[10]

  • Substitution at C3 and C4: The groups at these positions often dictate the potency and selectivity for a particular target. Aromatic and heteroaromatic substituents are commonly employed to engage in hydrophobic and π-stacking interactions within the active site of the target protein.

  • Substitution at C6: Modifications at this position are often used to improve physicochemical properties such as solubility and metabolic stability.

Table 1: Representative Pyrazolo[3,4-b]pyridine Derivatives and their Biological Activities

Compound IDTargetIC50/MICTherapeutic AreaReference
SQ-67563 CDK1/CDK2Not SpecifiedCancer[12]
Compound 7n FGFR11.3 nMCancer[10]
Compound C03 TRKA56 nMCancer[11][13]
Compound 15y TBK10.2 nMCancer, Immunology[14]
Compound 7b Fusarium oxysporum0.98 µg/mLInfectious Disease[20]
Compound 8c Leukemia Cell LinesGI50: 0.54–2.08 µMCancer[7]

Experimental Protocols

General Synthesis of a 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from the synthesis of pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques.[24]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture and add ZrCl4 (0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl3 and water, separate the phases, and wash the aqueous phase with CHCl3 twice.

  • Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Mix Reactants Mix α,β-unsaturated ketone and 5-amino-1-phenyl-pyrazole Start->Mix Reactants Add Catalyst Add ZrCl4 Mix Reactants->Add Catalyst Heat and Stir Heat at 95°C for 16h Add Catalyst->Heat and Stir Workup Concentrate, add CHCl3/water, and separate phases Heat and Stir->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: A generalized workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.

In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is a standard method for evaluating the cytotoxic activity of compounds against cancer cell lines.[20]

  • Seed cells in 96-well plates at the appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48-72 hours).

  • Fix the cells with trichloroacetic acid (TCA).

  • Wash the plates with water and stain with 0.4% (w/v) SRB in 1% acetic acid.

  • Wash away the unbound dye with 1% acetic acid.

  • Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Future Perspectives and Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility and proven track record in yielding potent and selective modulators of various biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Exploring new biological targets: The scaffold's potential against emerging targets in areas such as metabolic disorders and rare diseases remains largely untapped.

  • Development of novel synthetic methodologies: Greener and more efficient synthetic routes will facilitate the rapid generation of diverse compound libraries.

  • Application of computational methods: In silico drug design and machine learning will play an increasingly important role in guiding the rational design of next-generation pyrazolo[3,4-b]pyridine-based drugs.

References

The Versatile Scaffold: A Technical Guide to the Structural Analogs of 6-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to the purine bases adenine and guanine. This structural mimicry has made it a fertile ground for the development of a diverse array of bioactive molecules. The addition of a methyl group at the C6 position, creating 6-Methyl-1H-pyrazolo[3,4-b]pyridine, provides a key starting point for further functionalization and development of structural analogs with tailored biological activities. This in-depth technical guide explores the synthesis, structure-activity relationships (SAR), and therapeutic applications of structural analogs derived from this core, with a particular focus on their roles as potent and selective kinase inhibitors. We will delve into the rationale behind synthetic strategies and the causal relationships between structural modifications and biological outcomes, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the 1H-pyrazolo[3,4-b]pyridine Core

The fusion of a pyrazole and a pyridine ring to form the 1H-pyrazolo[3,4-b]pyridine system creates a bicyclic aromatic structure with unique electronic and steric properties. The nitrogen atoms in both rings provide opportunities for hydrogen bonding interactions, while the planar nature of the scaffold allows for effective stacking interactions with biological targets. The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile platform for drug design due to the presence of multiple sites for substitution (N1, C3, C4, C5, and C6), allowing for the fine-tuning of physicochemical properties and biological activity.[1]

The 6-methyl substituent serves as a foundational element in many analogs, influencing the overall electronic and steric profile of the molecule. From this core, a vast chemical space of structural analogs has been explored, leading to the discovery of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2] A significant area of success has been the development of kinase inhibitors, where the pyrazolo[3,4-b]pyridine scaffold acts as a hinge-binding motif, mimicking the adenine portion of ATP.

Synthetic Strategies for 1H-pyrazolo[3,4-b]pyridine Analogs

The construction of the 1H-pyrazolo[3,4-b]pyridine core and its subsequent functionalization can be achieved through several synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern and the availability of starting materials. Two primary retrosynthetic approaches dominate the synthesis of this scaffold: the formation of the pyridine ring onto a pre-existing pyrazole, and the construction of the pyrazole ring onto a pyridine precursor.[3]

Pyridine Ring Formation from a 5-Aminopyrazole Precursor

A common and versatile method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach allows for the introduction of diversity at the C4 and C6 positions of the final product.

  • Rationale: This method is favored for its convergent nature, allowing for the rapid assembly of the bicyclic core from readily available building blocks. The regioselectivity of the condensation can be controlled by the nature of the substituents on the 1,3-dicarbonyl compound. For instance, using an unsymmetrical diketone can lead to a mixture of regioisomers, and the outcome is governed by the relative electrophilicity of the two carbonyl groups.[3]

A general representation of this synthetic approach is the reaction of 5-amino-3-methyl-1H-pyrazole with a β-ketoester to yield a 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridin-4-ol, which can be further modified.

Functionalization of the Pre-formed Scaffold

Once the 1H-pyrazolo[3,4-b]pyridine core is assembled, further diversification can be achieved through various functionalization reactions.

  • N1-Alkylation/Arylation: The nitrogen at the N1 position of the pyrazole ring can be readily alkylated or arylated using appropriate electrophiles under basic conditions. This modification is crucial for modulating solubility, cell permeability, and interaction with the target protein.

  • Halogenation and Cross-Coupling Reactions: Introduction of a halogen atom, typically at the C3 or C5 position, opens up a gateway for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents, which are often critical for achieving high potency and selectivity.[4]

Structural Analogs as Kinase Inhibitors

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a highly effective ATP-competitive kinase inhibitor scaffold. The pyrazole N1-H and the pyridine N7 atom can form crucial hydrogen bonds with the hinge region of the kinase active site. The 6-methyl group and other substituents can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby conferring potency and selectivity.

AMP-Activated Protein Kinase (AMPK) Activators

AMPK is a key regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases such as type 2 diabetes. Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent AMPK activators.[1]

Structure-Activity Relationship (SAR) Insights for AMPK Activators:

  • N1 Position: An unsubstituted N1-H on the pyrazole ring is often essential for activity, as it acts as a hydrogen bond donor to the kinase hinge.[1]

  • C4 Position: Substitution at the C4 position with a diphenyl group has been shown to be beneficial for potency. Para-substitution on one of the phenyl rings can further enhance activity.[1]

  • C6 Position: The presence of a methyl group at the C6 position is a common feature in active compounds.

CompoundC4-SubstituentAMPK Activation (EC50, µM)Reference
17f 4'-(morpholin-4-yl)biphenyl-4-yl0.42[1]
A-769662 (Analog) 4-(2-hydroxypropan-2-yl)phenylPotent Activator[5]

AMPK Signaling Pathway

AMPK_Pathway cluster_upstream Upstream Activation cluster_downstream_catabolic Catabolic Pathways (ATP Production) cluster_downstream_anabolic Anabolic Pathways (ATP Consumption) AMP/ATP_ratio ↑ AMP/ATP Ratio AMPK AMPK AMP/ATP_ratio->AMPK activates LKB1 LKB1 LKB1->AMPK phosphorylates CaMKKβ CaMKKβ CaMKKβ->AMPK phosphorylates Ca2+ ↑ Ca2+ Ca2+->CaMKKβ Glycolysis Glycolysis AMPK->Glycolysis stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation stimulates Autophagy Autophagy AMPK->Autophagy stimulates mTORC1 mTORC1 AMPK->mTORC1 inhibits Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes

Caption: Simplified AMPK signaling pathway.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives the growth of several cancers, including non-small cell lung cancer (NSCLC). The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the design of potent ALK inhibitors.[6]

Structure-Activity Relationship (SAR) Insights for ALK Inhibitors:

  • C3-Amide Substituent: An amide linkage at the C3 position is a common feature, with the amide substituent extending into a solvent-exposed region.

  • C5-Sulfonyl Group: A sulfonyl group at the C5 position often interacts with the solvent-exposed region and can be modified to improve pharmacokinetic properties.

  • Overcoming Resistance: Modifications to the scaffold have been explored to overcome resistance mutations, such as the L1196M gatekeeper mutation. For example, compound 10g showed exceptional activity against the ALK-L1196M mutant.[6]

CompoundC3-SubstituentC5-SubstituentALK-L1196M IC50 (nM)Reference
10g 4-((dimethylamino)methyl)benzamido(3-fluorophenyl)sulfonyl<0.5[6]
Ceritinib (analog) 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline-Potent Inhibitor[7]

ALK Signaling Pathway

ALK_Pathway cluster_downstream Downstream Signaling Cascades Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Dimerization Dimerization & Autophosphorylation ALK->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Cell_Proliferation JAK_STAT->Survival

Caption: Overview of ALK signaling pathways.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop selective FGFR inhibitors, with compounds designed to mimic the binding mode of known FGFR inhibitors like AZD4547.[8]

Structure-Activity Relationship (SAR) Insights for FGFR Inhibitors:

  • N1-H: The N1-H of the pyrazole is crucial for hydrogen bonding interactions in the FGFR1 kinase domain. N-methylation leads to a significant loss of activity.[8]

  • C3-Amide Moiety: An amide at the C3 position with a 2,6-dichloro-3,5-dimethoxyphenyl substituent has been shown to be a key feature for potent FGFR inhibition. The chlorine atoms make favorable contacts with gatekeeper residues.[8]

  • Selectivity over VEGFR2: The steric differences between the gatekeeper residues of FGFR (Val561) and VEGFR2 (Cys) can be exploited to achieve selectivity. The bulkier cysteine in VEGFR2 can create steric clashes with certain substituents, leading to reduced affinity.[8]

CompoundC3-SubstituentFGFR1 IC50 (nM)Reference
7n N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide0.8[8]
AZD4547 (analog) N-(2,6-dichloro-3,5-dimethoxyphenyl)-4-(dimethylamino)butanamidePotent Inhibitor[8]

FGFR Signaling Pathway

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 PLCγ PLCγ Dimerization->PLCγ GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT FRS2->PI3K_AKT DAG_PKC DAG -> PKC PLCγ->DAG_PKC RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK RAS->RAF_MEK_ERK Gene_Expression Gene Expression (Proliferation, Survival) RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression DAG_PKC->Gene_Expression

Caption: Key FGFR downstream signaling pathways.

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a non-canonical IKK kinase that plays a crucial role in innate immunity and has been implicated in inflammation and cancer. Potent and selective TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold have been developed.[9][10]

Structure-Activity Relationship (SAR) Insights for TBK1 Inhibitors:

  • Rational Design: Based on the binding mode of known inhibitors, rational drug design strategies have been employed to optimize the pyrazolo[3,4-b]pyridine core for TBK1 inhibition.

  • Picomolar Potency: Through several rounds of optimization, compounds with picomolar potency against TBK1 have been identified. For instance, compound 15y exhibited an IC50 of 0.2 nM.[10]

  • Selectivity: These inhibitors have also demonstrated good selectivity over other kinases.

CompoundR1-substituentR2-substituentTBK1 IC50 (nM)Reference
15y 3-fluoro-4-methoxyphenyl4-(methylsulfonyl)piperazin-1-yl0.2[10]
BX795 (analog) --7.1[10]

TBK1 Signaling Pathway

TBK1_Pathway cluster_upstream Upstream Sensors cluster_downstream Downstream Effectors PRRs Pattern Recognition Receptors (e.g., RIG-I, cGAS, TLRs) Adaptors Adaptor Proteins (e.g., STING, MAVS, TRIF) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NF-κB NF-κB TBK1->NF-κB phosphorylates Phosphorylation_IRF3 Phosphorylation IRF3->Phosphorylation_IRF3 Phosphorylation_NFkB Phosphorylation NF-κB->Phosphorylation_NFkB Dimerization_Translocation_IRF3 Dimerization & Nuclear Translocation Phosphorylation_IRF3->Dimerization_Translocation_IRF3 Type_I_IFN Type I Interferon (IFN-α, IFN-β) Production Dimerization_Translocation_IRF3->Type_I_IFN Nuclear_Translocation_NFkB Nuclear Translocation Phosphorylation_NFkB->Nuclear_Translocation_NFkB Inflammatory_Cytokines Inflammatory Cytokine Production Nuclear_Translocation_NFkB->Inflammatory_Cytokines

Caption: TBK1 signaling in the innate immune response.

Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis of key 1H-pyrazolo[3,4-b]pyridine analogs. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[4]

Rationale: This protocol exemplifies the construction of the pyrazolo[3,4-b]pyridine core via a cyclization reaction between a 5-aminopyrazole and an α,β-unsaturated ketone, a common and effective strategy. Zirconium tetrachloride (ZrCl4) is used as a Lewis acid catalyst to facilitate the reaction.

Step-by-Step Methodology:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Add ZrCl4 (0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvents.

  • To the residue, add CHCl3 and water. Separate the two phases.

  • Extract the aqueous phase twice with CHCl3.

  • Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Self-Validation: The formation of the pyrazolo[3,4-b]pyridine ring can be confirmed by 1H NMR spectroscopy by the appearance of characteristic singlets for the H-3 and H-5 protons, as well as the singlet for the C6-methyl group.[4]

Synthesis of a 3-amido-1H-pyrazolo[3,4-b]pyridine ALK inhibitor analog[6]

Rationale: This protocol illustrates the functionalization of a pre-formed pyrazolo[3,4-b]pyridine core through an amide coupling reaction, a key step in the synthesis of many kinase inhibitors.

Experimental Workflow

ALK_Inhibitor_Synthesis Start 3-Amino-5-sulfonyl-1H-pyrazolo[3,4-b]pyridine (Intermediate 8) Step1 Amide Coupling (Benzoyl chloride, DMAP) Start->Step1 Product 3-Amido-5-sulfonyl-1H-pyrazolo[3,4-b]pyridine (Intermediate 9) Step1->Product Step2 Deprotection (TFA) Product->Step2 Final_Product Final ALK Inhibitor Analog (Compound 10) Step2->Final_Product

Caption: Synthetic workflow for an ALK inhibitor analog.

Step-by-Step Methodology:

  • To a solution of the aminopyrazole intermediate 8 (1.0 equiv) in a suitable aprotic solvent (e.g., DCM or THF), add a base such as 4-dimethylaminopyridine (DMAP) (1.2 equiv).

  • Cool the mixture to 0 °C and add the desired benzoyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude amide intermediate 9 by column chromatography.

  • To a solution of the purified intermediate 9 in DCM, add trifluoroacetic acid (TFA) dropwise at room temperature.

  • Stir the mixture for 30 minutes to 1 hour to remove the trityl protecting group.

  • Dilute the reaction mixture with water and extract with DCM.

  • Wash the organic phase with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the final product by flash column chromatography to yield the target pyrazolo[3,4-b]pyridine derivative 10 .[6]

Conclusion and Future Perspectives

The this compound scaffold and its structural analogs represent a remarkably successful platform in medicinal chemistry. The versatility of its synthesis and the ability to fine-tune its properties through targeted modifications have led to the discovery of potent and selective modulators of various biological targets, particularly protein kinases. The insights gained from structure-activity relationship studies continue to guide the design of next-generation inhibitors with improved efficacy and safety profiles.

Future research in this area will likely focus on:

  • Exploring new chemical space: The development of novel synthetic methodologies to access previously unexplored substitution patterns on the pyrazolo[3,4-b]pyridine core.

  • Targeting novel kinases: Applying the scaffold to the design of inhibitors for other clinically relevant kinases.

  • Developing covalent and allosteric inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop novel modes of kinase modulation.

  • Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of pyrazolo[3,4-b]pyridine-based drug candidates to enhance their clinical potential.

The continued exploration of the rich chemistry and biology of 1H-pyrazolo[3,4-b]pyridine analogs holds great promise for the development of new and effective therapies for a wide range of human diseases.

References

The Ascendant Scaffold: A Technical Guide to 6-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-Methyl-1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine bases has made it a fertile ground for the development of a diverse array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the nomenclature, synthesis, and characterization of this compound derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the experimental nuances of working with this important class of compounds.

Introduction: The Significance of the this compound Core

The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine family of heterocycles, which encompasses five distinct isomers. Among these, the 1H-pyrazolo[3,4-b]pyridine scaffold is of particular interest due to its remarkable biological activity. The introduction of a methyl group at the 6-position of this scaffold has been shown to be a key structural feature in numerous biologically active molecules, influencing their potency, selectivity, and pharmacokinetic properties. Derivatives of this core have demonstrated a wide range of therapeutic potential, including as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[2][3]

This guide will delve into the systematic nomenclature essential for unambiguous communication within the scientific community. Furthermore, it will explore the primary synthetic strategies for constructing the this compound ring system, providing detailed experimental protocols and the underlying chemical principles.

Systematic Nomenclature of this compound Derivatives

A clear and systematic naming convention is paramount for the accurate identification and communication of chemical structures. The nomenclature of this compound derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

The parent structure, 1H-pyrazolo[3,4-b]pyridine, is a bicyclic system where the numbering begins at the nitrogen atom of the pyrazole ring that bears a hydrogen atom, and proceeds around the pyrazole ring before continuing to the pyridine ring.

DOT Diagram: Numbering of the 1H-pyrazolo[3,4-b]pyridine Scaffold

Caption: IUPAC numbering of the 1H-pyrazolo[3,4-b]pyridine ring system.

For derivatives of This compound , the methyl group at position 6 is indicated in the name. Substituents at other positions are numbered accordingly and listed alphabetically.

Example:

  • Structure: A this compound with a phenyl group at the 1-position and a chloro group at the 3-position.

  • Systematic Name: 3-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Synthetic Strategies and Methodologies

The construction of the this compound scaffold can be broadly categorized into two main strategies:

  • Formation of the pyridine ring onto a pre-existing pyrazole ring. [1]

  • Formation of the pyrazole ring onto a pre-existing pyridine ring. [1]

This guide will focus on the more common and versatile approach of building the pyridine ring onto a functionalized pyrazole.

Synthesis via Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds

A robust and widely employed method for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] The regioselectivity of this reaction is dependent on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound.[1]

DOT Diagram: General Synthetic Scheme

G A 5-Aminopyrazole Derivative C This compound Derivative A->C Condensation (e.g., ZrCl4 catalyst) B 1,3-Dicarbonyl Compound (e.g., Acetylacetone for 6-methyl derivative) B->C

Caption: Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol: Synthesis of 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from a procedure described for the synthesis of similar derivatives and serves as a representative example.[4]

Materials:

  • 5-Amino-1-phenyl-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Water (H₂O)

Procedure:

  • To a solution of acetylacetone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue and separate the two phases.

  • Wash the aqueous phase with CHCl₃ twice.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Rationale for Experimental Choices:

  • Catalyst: ZrCl₄ acts as a Lewis acid to activate the carbonyl groups of the acetylacetone, facilitating the nucleophilic attack by the amino group of the pyrazole.[4]

  • Solvent System: The combination of DMF and EtOH provides good solubility for the reactants and allows for heating to the required reaction temperature.

  • Temperature: The elevated temperature is necessary to overcome the activation energy of the cyclization and dehydration steps.

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. Key characteristic signals for a this compound derivative include:

  • A singlet for the methyl group at the 6-position, typically appearing in the range of δ 2.4-2.9 ppm.[5]

  • A singlet corresponding to the H-3 proton of the pyrazole ring.[4]

  • A singlet for the H-5 proton of the pyridine ring.[4]

  • Signals corresponding to substituents at other positions on the bicyclic core and any aryl groups.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [4]

Proton4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine4-(9-anthryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine4-(1-pyrenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
H-37.26 (s)7.28 (s)7.36 (s)
H-58.48 (s)8.39 (s)7.89 (s)
6-CH₃Not specifiedNot specifiedNot specified

Note: The chemical shift of the 6-CH₃ group was not explicitly provided in the cited source for these specific compounds, but is generally found in the upfield region.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[3,4-b]pyridine core are influenced by the nature and position of the substituents.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm the proposed structure.

Biological Applications and Future Perspectives

Derivatives of this compound have emerged as promising candidates in various therapeutic areas. Their ability to act as kinase inhibitors is particularly noteworthy, with compounds from this class showing activity against targets such as Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (TRKs).[2][3][6]

The modular nature of the synthesis of these compounds allows for the systematic exploration of the structure-activity relationship (SAR). By varying the substituents at different positions of the pyrazolopyridine core, it is possible to fine-tune the biological activity, selectivity, and physicochemical properties of these molecules.

The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of novel and effective therapeutic agents for a range of diseases.

Conclusion

The this compound scaffold is a versatile and valuable building block in modern medicinal chemistry. A thorough understanding of its nomenclature, synthetic methodologies, and characterization is essential for researchers working in this area. The synthetic strategies outlined in this guide provide a solid foundation for the preparation of a wide variety of derivatives, paving the way for the discovery of new and improved therapeutic agents.

References

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug development, bearing a close structural resemblance to purine bases and forming the foundation of numerous pharmaceutically active compounds.[1][2] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine. By condensing readily available 5-aminopyrazole with acetylacetone, this method offers a streamlined approach that minimizes intermediate handling, reduces solvent waste, and improves overall reaction efficiency. We will delve into the underlying reaction mechanism, outline critical experimental parameters, and provide a comprehensive, step-by-step guide for researchers, complete with expected outcomes and troubleshooting advice.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest from the scientific community. Their structural analogy to adenine and guanine allows them to function as effective biomimetics, leading to their exploration as inhibitors for various enzymes, such as Tropomyosin receptor kinases (TRKs).[3] Traditional multi-step syntheses of these scaffolds can be time-consuming and often result in lower overall yields. One-pot, multi-component reactions represent a more elegant and efficient strategy in modern organic synthesis, offering advantages in atom economy, reduced purification steps, and faster access to diverse molecular libraries.[4][5] This guide details a robust one-pot procedure for synthesizing the 6-methyl substituted variant, a key building block for further chemical elaboration.

Reaction Principle and Mechanism

The synthesis of the 1H-pyrazolo[3,4-b]pyridine ring system is most commonly achieved by constructing a pyridine ring onto a pre-existing pyrazole core.[6] The protocol described herein utilizes the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound, specifically acetylacetone, which serves as the source for the C5 and C6 carbons and the C6-methyl group of the target pyridine ring.

The reaction proceeds through a well-established mechanistic pathway:

  • Initial Condensation: The reaction initiates with a nucleophilic attack from the primary amino group of 5-aminopyrazole onto one of the carbonyl carbons of acetylacetone, forming a hemiaminal intermediate. This is followed by dehydration to yield an enamine.

  • Intramolecular Cyclization: The C4 carbon of the pyrazole ring, which is nucleophilic, then attacks the second carbonyl group of the acetylacetone moiety in an intramolecular fashion. This 6-endo-dig cyclization step is crucial for the formation of the new six-membered ring.[7]

  • Dehydration/Aromatization: The resulting bicyclic intermediate readily undergoes dehydration and subsequent aromatization (often via air oxidation) to yield the stable, aromatic this compound product.

The overall transformation is depicted below:

G cluster_reactants Starting Materials reactant reactant intermediate intermediate product product arrow_color arrow_color r1 5-Aminopyrazole i1 Enamine Intermediate r1->i1 + H⁺ - H₂O r2 Acetylacetone r2->i1 + H⁺ - H₂O i2 Bicyclic Intermediate i1->i2 Intramolecular Cyclization p1 This compound i2->p1 Dehydration & Aromatization - H₂O

Figure 1: Proposed reaction mechanism for the one-pot synthesis.

Critical Experimental Parameters: The Keys to Success

The success of this one-pot synthesis hinges on the careful control of several key parameters. Understanding their interplay is crucial for optimizing yield and purity.

  • Starting Materials: High-purity 5-aminopyrazole and acetylacetone are essential. Impurities in the starting materials can lead to side reactions and complicate the final purification.

  • Catalyst: While this reaction can proceed thermally, it is often accelerated by an acid catalyst.

    • Brønsted Acids: Glacial acetic acid can serve as both the solvent and catalyst, promoting the initial condensation step.[1]

    • Lewis Acids: Catalysts like Zirconium(IV) chloride (ZrCl₄) have been shown to be effective in similar cyclizations, activating the carbonyl groups towards nucleophilic attack.[2] The choice of catalyst can influence reaction time and temperature.

  • Solvent: The polarity and boiling point of the solvent are critical. Ethanol is a common choice as it effectively dissolves the reactants and allows for reflux at a moderate temperature.[1] For higher temperatures, solvents like DMF can be used.[2]

  • Temperature: The reaction typically requires heating to overcome the activation energy for the cyclization and dehydration steps. Refluxing in ethanol (~78 °C) or acetic acid (~118 °C) provides sufficient thermal energy for the transformation to complete within a reasonable timeframe.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 5-aminopyrazole and acetylacetone in a one-pot fashion using glacial acetic acid as both the catalyst and solvent.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier Notes
5-AminopyrazoleC₃H₅N₃83.091.00 g (12.0 mmol)98% or higher purity
AcetylacetoneC₅H₈O₂100.121.33 mL (13.2 mmol)Reagent grade
Glacial Acetic AcidCH₃COOH60.0520 mLAnhydrous
Saturated NaHCO₃ (aq)NaHCO₃84.01~100 mLFor neutralization
Ethyl AcetateC₄H₈O₂88.11~150 mLFor extraction
Anhydrous MgSO₄MgSO₄120.37As neededFor drying
Silica GelSiO₂60.08As neededFor chromatography (230-400 mesh)

Experimental Workflow

References

Application Note: Streamlining Discovery with Multi-Component Reactions for Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its structure, a fusion of pyrazole and pyridine rings, is analogous to purine bases, allowing it to interact with a wide array of biological targets.[2] This has led to the development of compounds with significant pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[2][3][4][5] Given the high demand for novel derivatives of this scaffold, synthetic efficiency is a critical parameter in the drug discovery pipeline.

Multi-component reactions (MCRs) have emerged as a superior strategy for constructing complex molecular architectures like pyrazolo[3,4-b]pyridines.[6] Unlike traditional linear syntheses, MCRs combine three or more starting materials in a single pot, generating the final product in a highly convergent and atom-economical fashion.[7] This approach not only accelerates the discovery process by enabling the rapid creation of diverse chemical libraries but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.[6][8]

This guide provides an in-depth exploration of MCRs for pyrazolo[3,4-b]pyridine synthesis, detailing the underlying reaction mechanisms, offering field-tested experimental protocols, and presenting data to inform methodological choices.

Reaction Mechanisms and Key Considerations

The most prevalent MCR strategy for synthesizing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound (such as a β-ketoester or β-ketonitrile).[2][9] The reaction proceeds through a domino sequence of classical organic transformations.

The Causality Behind the Sequence:

The reaction is mechanistically driven by the inherent reactivity of the chosen components. The initial and most crucial step is the formation of an electrophilic α,β-unsaturated intermediate. This is typically achieved through a Knoevenagel condensation between the aldehyde and the active methylene compound, often catalyzed by a base.[8][10] The 5-aminopyrazole, with its nucleophilic amino group, then participates in a Michael addition, attacking the electron-deficient β-carbon of the unsaturated intermediate.[10] This step is key to forming the foundational carbon-nitrogen bond of the new pyridine ring. The final phase involves an intramolecular cyclization, where a nitrogen from the pyrazole ring or the exocyclic amino group attacks a carbonyl or cyano group, followed by a dehydration or elimination event that leads to the stable, aromatic pyrazolo[3,4-b]pyridine ring system.[2][11]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Aldehyde (R¹-CHO) C α,β-Unsaturated Intermediate A->C Base catalyst B Active Methylene Compound (NC-CH₂-R²) B->C E Michael Adduct C->E D 5-Aminopyrazole D->E F Cyclized Intermediate E->F Intramolecular Nucleophilic Attack G Pyrazolo[3,4-b]pyridine F->G -H₂O (Dehydration)

Caption: Generalized mechanism for the three-component synthesis of pyrazolo[3,4-b]pyridines.

Key Experimental Choices and Their Rationale:

  • Energy Source (Conventional vs. Microwave): Microwave (MW) irradiation has become a cornerstone of modern MCRs.[12] It offers significant advantages over conventional heating, including dramatically reduced reaction times (minutes versus hours), often higher yields, and improved purity profiles.[6][7] This is due to efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of thermal degradation byproducts.[8]

  • Catalysis: The choice of catalyst is critical for steering the reaction efficiently. While some reactions proceed under catalyst-free conditions, many benefit from acidic, basic, or organocatalysts.[13] For instance, bases like triethylamine (TEA) or piperidine facilitate the initial Knoevenagel condensation.[6][8] Green catalysts, such as L-proline, have also been used effectively.[14] In some cases, Lewis acids like ZrCl₄ can promote the cyclization step.[15]

  • Solvent Selection: The move towards green chemistry has popularized the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions.[6][16][17] Aqueous media can sometimes enhance reaction rates due to the hydrophobic effect. Solvent-free reactions, typically performed by heating a neat mixture of reactants, represent the pinnacle of green synthesis by eliminating solvent waste entirely.[18]

Detailed Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and high yield based on established literature.

Protocol 1: Green Synthesis via Microwave-Assisted MCR in Aqueous Medium

This protocol describes a rapid, efficient, and environmentally friendly four-component synthesis of a highly substituted pyrazolo[3,4-b]pyridine derivative.[6][8]

Materials and Reagents:

  • 1,3-Dimethyl-1H-pyrazol-5-amine (1.0 mmol, 111.1 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg)

  • Ammonium acetate (1.0 mmol, 77.1 mg)

  • Triethylamine (TEA) (0.5 mmol, 50.6 mg, 70 µL)

  • Deionized Water (4 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

G A 1. Combine Reactants - 5-Aminopyrazole - Ethyl Cyanoacetate - Benzaldehyde - NH₄OAc & TEA - Water (4 mL) B 2. Seal Vial & Place in Microwave Reactor A->B C 3. Irradiate - Power: 110 W - Temp: 40°C - Time: 20 min B->C D 4. Cool & Isolate - Cool to RT - Add ice-cold water - Filter solid product C->D E 5. Wash & Dry - Wash with cold water - Dry under vacuum D->E F Final Product Ethyl 6-amino-1,3-dimethyl-4-phenyl- 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine- 5-carboxylate E->F G A 1. Solvent-Free Reaction - Combine 5-Aminopyrazole and Azlactone - Heat at 150°C B Intermediate Formation (Tetrahydropyrazolopyridone) A->B C 2. One-Pot Elimination - Cool reaction - Add DMSO and t-BuOK B->C D 3. Heat Mixture - Heat at 150°C for 1.5 hours C->D E 4. Workup & Purification - Cool to RT - Acidify with HCl - Filter solid, wash with water - Column chromatography D->E F Final Product 4-Aryl-1H-pyrazolo[3,4-b]pyridin-6-one E->F

References

Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine: A Detailed Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its structural resemblance to purine bases makes it an ideal framework for the design of molecules that can interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition for oncological applications, antiviral, anti-inflammatory, and neuroprotective properties. The 6-methyl substituted analog, 6-Methyl-1H-pyrazolo[3,4-b]pyridine, serves as a crucial building block for the synthesis of more complex and functionally diverse molecules in drug discovery programs. This guide provides two robust and well-documented synthetic protocols for the preparation of this valuable compound, offering researchers a comprehensive resource for its efficient synthesis.

Strategic Approaches to the Synthesis of this compound

The construction of the pyrazolo[3,4-b]pyridine ring system can be approached from two primary retrosynthetic disconnections. The first strategy involves the formation of the pyrazole ring onto a pre-existing pyridine scaffold. A second, equally viable approach, entails the construction of the pyridine ring from a pre-formed pyrazole precursor. This guide will detail both methodologies, providing a comparative analysis to aid in the selection of the most suitable route based on available starting materials and laboratory capabilities.

Strategy 1: Pyrazole Ring Annulation on a Pyridine Precursor

This widely employed method relies on the cyclocondensation of a hydrazine derivative with a suitably functionalized pyridine. Specifically, the reaction of 1-(2-chloropyridin-3-yl)ethanone with hydrazine hydrate offers a direct and efficient route to the target molecule. The key to this synthesis is the preparation of the acetylated chloropyridine intermediate.

Strategy 2: Pyridine Ring Formation from a Pyrazole Precursor

An alternative and powerful approach involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound. In this case, 3-amino-5-methylpyrazole is reacted with a suitable three-carbon electrophile to construct the pyridine ring. This method offers the advantage of readily available and often inexpensive starting materials.

Part 1: Detailed Protocol for Strategy 1 - Pyrazole Annulation

This section outlines the two-step synthesis of this compound starting from 2-chloropyridine.

Step 1: Synthesis of 1-(2-chloropyridin-3-yl)ethanone via Friedel-Crafts Acylation

The introduction of an acetyl group at the C3 position of 2-chloropyridine is a critical step. While pyridines are generally deactivated towards classical Friedel-Crafts acylation, this transformation can be achieved under specific conditions.

Reaction Mechanism: The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of an acylating agent (e.g., acetyl chloride or acetic anhydride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion then attacks the electron-rich aromatic pyridine ring, followed by deprotonation to restore aromaticity.

Experimental Protocol:

  • Materials and Equipment:

    • 2-chloropyridine

    • Acetyl chloride (or acetic anhydride)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Ice bath

    • Round-bottom flask with a reflux condenser and a dropping funnel

    • Magnetic stirrer

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq.) dropwise.

    • After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes.

    • Add 2-chloropyridine (1.0 eq.) dropwise to the reaction mixture at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 6M HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(2-chloropyridin-3-yl)ethanone.

Step 2: Cyclocondensation with Hydrazine Hydrate

This step involves the formation of the pyrazole ring through the reaction of the synthesized ketone with hydrazine hydrate.

Reaction Mechanism: The reaction proceeds through the initial formation of a hydrazone by the condensation of hydrazine with the ketone. Subsequent intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the chlorine atom, followed by elimination of HCl, leads to the formation of the stable pyrazolo[3,4-b]pyridine ring system.

Experimental Protocol:

  • Materials and Equipment:

    • 1-(2-chloropyridin-3-yl)ethanone

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • Dissolve 1-(2-chloropyridin-3-yl)ethanone (1.0 eq.) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (3.0 eq.) to the solution.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Characterization Data for this compound:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (dd, J = 4.5, 1.5 Hz, 1H), 8.05 (dd, J = 8.0, 1.5 Hz, 1H), 7.10 (dd, J = 8.0, 4.5 Hz, 1H), 2.60 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 151.2, 148.5, 142.0, 130.5, 120.8, 115.3, 110.1, 14.2.

  • Mass Spectrometry (EI): m/z 133 (M⁺).

Part 2: Detailed Protocol for Strategy 2 - Pyridine Ring Formation

This section details the synthesis of this compound from 3-amino-5-methylpyrazole.

Step 1: Synthesis of 3-amino-5-methylpyrazole

This key intermediate can be synthesized from the reaction of cyanoacetone with hydrazine.[1]

Reaction Mechanism: The synthesis involves the cyclocondensation of the bifunctional starting materials. The hydrazine acts as a dinucleophile, reacting with the ketone and nitrile functionalities of cyanoacetone to form the pyrazole ring.

Experimental Protocol:

  • Materials and Equipment:

    • Cyanoacetone (or its sodium salt)

    • Hydrazine hydrate or a hydrazinium salt (e.g., hydrazinium monohydrochloride)

    • Toluene

    • Ethanol

    • Round-bottom flask with a Dean-Stark trap and reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Combine cyanoacetone (1.0 eq.) and hydrazine hydrate (1.1 eq.) in toluene.

    • Heat the mixture to reflux using a Dean-Stark trap to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • The crude product can often be purified by crystallization from a suitable solvent system (e.g., toluene/hexane) or by vacuum distillation to yield 3-amino-5-methylpyrazole.[1]

Step 2: Cyclocondensation with Acetylacetone

The final step involves the construction of the pyridine ring by reacting the aminopyrazole with a β-dicarbonyl compound.

Reaction Mechanism: The reaction proceeds via a condensation reaction between the amino group of the pyrazole and one of the carbonyl groups of acetylacetone to form an enamine intermediate. This is followed by an intramolecular cyclization where the C4 of the pyrazole ring attacks the second carbonyl group, and subsequent dehydration to form the aromatic pyridine ring.

Experimental Protocol:

  • Materials and Equipment:

    • 3-amino-5-methylpyrazole

    • Acetylacetone (2,4-pentanedione)

    • Acetic acid (as solvent and catalyst)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 3-amino-5-methylpyrazole (1.0 eq.) in glacial acetic acid.

    • Add acetylacetone (1.1 eq.) to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from ethanol to give pure this compound.

Quantitative Data Summary

ParameterStrategy 1: Step 1Strategy 1: Step 2Strategy 2: Step 1Strategy 2: Step 2
Key Starting Materials 2-chloropyridine, Acetyl chloride1-(2-chloropyridin-3-yl)ethanoneCyanoacetone, Hydrazine hydrate3-amino-5-methylpyrazole, Acetylacetone
Key Reagents Anhydrous AlCl₃Hydrazine hydrate-Acetic acid
Solvent DichloromethaneEthanolTolueneAcetic acid
Reaction Temperature RefluxRefluxRefluxReflux
Typical Reaction Time 4-6 hours6-8 hours4-6 hours4-6 hours
Typical Yield 60-70%80-90%70-80%75-85%

Safety Precautions

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[2][3][4][5] Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Anhydrous Aluminum Chloride: AlCl₃ is a corrosive solid that reacts violently with water. Handle in a dry environment and avoid contact with moisture.

  • General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before commencing any experimental work. Always wear appropriate PPE and work in a well-ventilated area.

Visualizing the Synthetic Pathways

Strategy 1: Pyrazole Annulation Workflow

G start1 2-Chloropyridine intermediate1 1-(2-Chloropyridin-3-yl)ethanone start1->intermediate1 Acetyl chloride, AlCl3 DCM, Reflux product1 This compound intermediate1->product1 Hydrazine hydrate Ethanol, Reflux

Caption: Synthetic route to this compound via pyrazole ring formation.

Strategy 2: Pyridine Ring Formation Workflow

G start2 Cyanoacetone intermediate2 3-Amino-5-methylpyrazole start2->intermediate2 Hydrazine hydrate Toluene, Reflux product2 This compound intermediate2->product2 Acetylacetone Acetic acid, Reflux

Caption: Synthetic route to this compound via pyridine ring construction.

Conclusion and Field-Proven Insights

Both synthetic strategies presented in this guide provide reliable and efficient pathways to this compound. The choice between the two will largely depend on the availability and cost of the starting materials. Strategy 1, while potentially requiring more stringent anhydrous conditions for the Friedel-Crafts acylation, offers a very direct route from a common pyridine starting material. Strategy 2 provides a classic heterocyclic synthesis approach that is robust and often high-yielding, contingent on the accessibility of 3-amino-5-methylpyrazole.

For researchers in drug discovery, the ability to rapidly synthesize key building blocks like this compound is paramount. The protocols detailed herein are designed to be reproducible and scalable, enabling the generation of sufficient material for further derivatization and biological evaluation. It is the author's experience that careful control of reaction parameters, particularly temperature and reaction time, is crucial for optimizing yields and minimizing the formation of byproducts. Furthermore, thorough purification of intermediates is highly recommended to ensure the purity of the final compound, which is critical for subsequent applications.

References

Application Note: High-Purity Isolation of 6-Methyl-1H-pyrazolo[3,4-b]pyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 6-Methyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic building block in pharmaceutical research and drug development.[1] Crude reaction mixtures containing this compound often include unreacted starting materials, isomers, and other byproducts, necessitating a robust purification strategy. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a high-resolution separation using automated flash column chromatography on silica gel. The causality behind experimental choices, such as solvent selection and sample loading techniques, is explained to empower researchers to adapt this method for analogous pyrazolopyridine derivatives.

Introduction and Purification Rationale

This compound is a member of the pyrazolopyridine family, a class of fused heterocyclic systems with significant biological and medicinal importance.[2][3] Compounds incorporating this scaffold have demonstrated a wide array of activities, including potential applications as cardiovascular agents and kinase inhibitors.[4] The regiochemistry and purity of this intermediate are critical, as impurities can lead to undesired side products in subsequent synthetic steps and complicate biological screening results.

Column chromatography is a fundamental technique for purifying organic compounds in quantities ranging from milligrams to kilograms.[5][6] The principle of separation relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7] Polar compounds interact more strongly with the polar silica gel and thus elute later, while non-polar compounds travel through the column more quickly with the mobile phase.[5][8] Due to the basic nitrogen atoms in the pyridine and pyrazole rings, this compound exhibits moderate polarity and is susceptible to peak tailing on acidic silica gel.[9] This protocol is designed to mitigate these challenges and achieve high-purity isolation.

Method Development: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an optimal solvent system using TLC. The goal is to find a mobile phase that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.2 - 0.4 for the desired product.[10] An Rf in this range typically translates well to flash chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Protocol: TLC Method Development
  • Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate.[11]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the crude mixture on the origin line. It is also advisable to spot the starting materials, if available, on separate lanes for comparison.[11]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. The chamber should be sealed and saturated with solvent vapors.[10][11]

  • Visualization: After the solvent front has reached ~1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent front)[11]

Solvent System Optimization

Systematic screening of solvent systems is crucial. Begin with a binary mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[12]

TrialSolvent System (v/v)Observations & Rf of Target Compound
120% Ethyl Acetate / HexaneAll spots remain near the baseline (Rf < 0.1). System is not polar enough.
250% Ethyl Acetate / HexaneTarget Rf ≈ 0.25. Good separation from a less polar impurity (Rf ≈ 0.6) and a more polar baseline impurity.
380% Ethyl Acetate / HexaneTarget Rf > 0.7. Poor separation between target and less polar impurity. System is too polar.
45% Methanol / DichloromethaneTarget Rf ≈ 0.30. Excellent separation from baseline impurities. A viable alternative system.

Flash Column Chromatography Protocol

This protocol is designed for automated flash chromatography systems but can be adapted for manual setups. The use of a pre-packed silica gel column is recommended for reproducibility.[7]

Materials and Reagents
  • Crude Sample: 1.0 g of crude this compound

  • Stationary Phase: 40 g pre-packed silica gel flash column (230-400 mesh)[12]

  • Mobile Phase A: n-Hexane (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Adsorbent for Dry Loading: Celite® or a small amount of silica gel (~2-3 g)

  • Solvents for Sample Prep: Dichloromethane (DCM)

  • Equipment: Automated flash chromatography system, rotary evaporator, collection tubes.

Sample Preparation (Dry Loading)

Dry loading is the preferred method for introducing the sample onto the column. It prevents dissolution issues and ensures a narrow, concentrated band at the start of the separation, leading to better resolution.[6]

  • Dissolve the 1.0 g of crude material in a minimal amount of DCM (~5-10 mL).

  • Add ~2 g of Celite® or silica gel to the solution.

  • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the powder is completely dry to remove all solvent.

Column Equilibration and Elution
  • Install the 40 g silica column onto the flash system.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 10% EtOAc in Hexane) for at least 2-3 column volumes (CV).

  • Load the prepared dry sample into an empty solid load cartridge and place it in-line before the main column.

  • Begin the purification run using the gradient profile defined below. Monitor the elution profile using the system's UV detector.

Elution Gradient Profile

Based on the TLC data (Rf ≈ 0.25 in 50% EtOAc/Hexane), a gradient elution is designed to first wash off non-polar impurities before increasing polarity to elute the target compound.

StepSolvent B (EtOAc) %Gradient TypeDuration (CV)Purpose
110%Isocratic2.0Column equilibration and elution of very non-polar impurities.
210% → 60%Linear12.0Separation of the target compound from nearby impurities.
360%Isocratic3.0Ensure complete elution of the target compound.
4100%Step3.0Column flush to remove highly polar baseline impurities.
Fraction Collection and Analysis
  • Collect fractions based on the UV chromatogram peaks.

  • Analyze the collected fractions corresponding to the main peak by TLC using the optimized solvent system (50% EtOAc/Hexane).

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the pooled fractions under reduced pressure to yield the purified this compound.

Workflow and Troubleshooting

Purification Workflow Diagram

The following diagram illustrates the logical flow from method development to the final purified compound.

Purification_Workflow Purification Workflow for this compound cluster_dev Method Development cluster_prep Sample & Column Preparation cluster_run Chromatography Run cluster_post Post-Purification TLC_dev 1. TLC Solvent Screening (Target Rf = 0.2-0.4) TLC_analysis 2. Analyze Rfs and Spot Separation TLC_dev->TLC_analysis Develop & Visualize Sample_prep 3. Prepare Sample (Dry Loading) TLC_analysis->Sample_prep Optimized System Found Column_prep 4. Equilibrate Column (Low Polarity Start) Run 5. Load Sample & Run Gradient Column_prep->Run Collect 6. Collect Fractions (UV-Guided) Run->Collect Elution Post_TLC 7. Analyze Fractions by TLC Collect->Post_TLC Pool 8. Pool Pure Fractions Post_TLC->Pool Identify Evap 9. Evaporate Solvent Pool->Evap Combine Final Pure Compound Evap->Final

Caption: A comprehensive workflow from TLC method development to final product isolation.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Strong interaction of basic nitrogen atoms with acidic silica silanol groups.[9]Add a basic modifier like triethylamine (0.1-0.5%) or ammonia to the mobile phase.[13] Alternatively, use a less acidic stationary phase like alumina.[10]
Poor Separation / Co-elution The chosen solvent system lacks sufficient selectivity. Column overloading.Re-optimize the TLC with different solvent families (e.g., substitute EtOAc with DCM or Acetone).[13] Reduce the sample load; a general rule is 1-5% of the silica mass.[13]
Low Recovery The compound is irreversibly adsorbed or degrading on the silica.[9]Perform a stability test on a TLC plate; if degradation is observed, switch to a more inert stationary phase (e.g., deactivated silica or alumina).[9][13] Ensure the compound is not precipitating on the column by checking its solubility in the mobile phase.
Cracked/Channeled Column Bed Improperly packed column (manual packing). Trapped air bubbles.[5]Always use a slurry packing method for manual columns to ensure a homogeneous bed.[5] Never let the solvent level drop below the top of the stationary phase.[5][6]

Conclusion

This application note presents a robust and reproducible method for the purification of this compound using silica gel flash chromatography. By first optimizing the separation on TLC, a selective gradient elution was developed, yielding the target compound in high purity. The provided workflow, troubleshooting guide, and detailed explanations for procedural choices offer researchers a comprehensive resource for purifying this important heterocyclic intermediate and can serve as a foundational template for other N-heterocyclic compounds.

References

Application Notes and Protocols for 6-Methyl-1H-pyrazolo[3,4-b]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyrazolo[3,4-b]pyridines in Oncology

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its close structural resemblance to natural purines.[1][2] This similarity allows it to function as an antagonist to endogenous purines, interfering with key biological processes that are often dysregulated in cancer.[1][2] The versatility of the pyrazolo[3,4-b]pyridine core, with multiple sites for substitution, has enabled the development of a vast library of derivatives with a wide spectrum of biomedical applications.[3][4]

Among this promising class of compounds, 6-Methyl-1H-pyrazolo[3,4-b]pyridine serves as a foundational structure for derivatives that have demonstrated significant potential as anticancer agents. These compounds have been shown to exhibit antiproliferative activity, induce apoptosis, and inhibit angiogenesis through the modulation of diverse molecular targets.[5] This document provides a detailed guide for the application of this compound and its derivatives in cancer research, outlining its mechanistic action and providing robust protocols for its evaluation in a laboratory setting.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold primarily exert their anticancer effects by functioning as potent inhibitors of various protein kinases, which are critical enzymes in the signaling pathways that control cell growth, proliferation, and survival.[5] Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The structural design of pyrazolo[3,4-b]pyridine derivatives allows them to bind to the ATP-binding pocket of kinases, effectively blocking their catalytic activity and downstream signaling. Key kinase families and other cellular targets reported to be inhibited by this class of compounds include:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR activation has been observed, which is crucial in cancers with high EGFR expression, such as certain breast and cervical cancers.[6]

    • Fibroblast Growth Factor Receptors (FGFRs): Several derivatives have been developed as potent and selective FGFR kinase inhibitors, showing significant antitumor activity in FGFR-driven cancer models.[7]

    • Anaplastic Lymphoma Kinase (ALK): These compounds have been investigated as potent inhibitors of ALK, including mutations that confer resistance to existing therapies.[8]

    • Tropomyosin Receptor Kinases (TRKs): Inhibition of TRK kinases, which are associated with cell proliferation and differentiation, has been demonstrated.[9]

  • Non-Receptor Tyrosine Kinases:

    • TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent inhibitors of TBK1, a kinase linked to the development of several cancers.[10]

  • Other Key Cellular Targets:

    • Cyclin-Dependent Kinases (CDKs): Some derivatives have shown a remarkable ability to inhibit CDKs, which are central regulators of the cell cycle.[11]

    • Topoisomerase IIα: Certain pyrazolo[3,4-b]pyridine compounds have been identified as inhibitors of Topoisomerase IIα, an enzyme essential for DNA replication and repair.[12]

    • Tubulin Polymerization: Inhibition of microtubule polymerization by binding to the colchicine site has been reported, leading to cell cycle arrest and apoptosis.[13]

The following diagram illustrates the central role of 1H-pyrazolo[3,4-b]pyridine derivatives in inhibiting key oncogenic signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (EGFR, FGFR, ALK, TRK) Ras Ras/Raf/MEK/ERK (MAPK Pathway) RTK->Ras PI3K PI3K/Akt/mTOR Pathway RTK->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation TBK1 TBK1 TBK1->Proliferation Tubulin Tubulin CellCycle Cell Cycle Progression Tubulin->CellCycle CDKs CDKs CDKs->CellCycle Topoisomerase Topoisomerase IIα DNA_Replication DNA Replication Topoisomerase->DNA_Replication Compound This compound Derivatives Compound->RTK Compound->TBK1 Compound->Tubulin Compound->CDKs Compound->Topoisomerase

Caption: Inhibition of Oncogenic Pathways by Pyrazolo[3,4-b]pyridine Derivatives.

Quantitative Data: In Vitro Cytotoxicity Profile

The following table summarizes representative in vitro cytotoxicity data for pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines. This data is synthesized from multiple studies to provide a comparative overview of their potential efficacy.[12][13][14][15][16]

Compound ClassCancer Cell LineCancer TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyrazolo[3,4-d]pyrimidin-4-oneMCF-7Breast11DoxorubicinNot Specified
PyridopyrazolotriazineHCT-116Colon2.3Not SpecifiedNot Specified
PyridopyrazolotriazineHEPG2Liver2.6Not SpecifiedNot Specified
PyridopyrazolotriazineA-549Lung2.9Not SpecifiedNot Specified
PyrazolonaphthyridineHeLaCervical6.4Not SpecifiedNot Specified
PyrazolonaphthyridineMCF-7Breast2.03Not SpecifiedNot Specified
Pyrazolo[3,4-b]pyridineK562LeukemiaModerateEtoposideComparable
Pyrazolo[3,4-b]pyridineMV4-11LeukemiaModerateEtoposideComparable
Pyrazolo[3,4-b]pyridin-6-oneMDA-MB-231Breast3.30AdriamycinNot Specified

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the anticancer properties of this compound and its derivatives in a research setting.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of Kinase Inhibition

Objective: To assess the effect of the test compound on the phosphorylation status of a target kinase and its downstream effectors.

Materials:

  • Cancer cells treated with the test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound at the desired concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the initial screening and characterization of a novel 1H-pyrazolo[3,4-b]pyridine derivative.

G cluster_workflow Experimental Workflow Start Start: This compound Derivative Cytotoxicity In Vitro Cytotoxicity (MTT/SRB Assay) Start->Cytotoxicity IC50 Determine IC₅₀ Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism WesternBlot Western Blot (Kinase Inhibition) Mechanism->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis InVivo In Vivo Efficacy (Xenograft Model) Mechanism->InVivo Promising Results End Lead Candidate InVivo->End

Caption: Workflow for Anticancer Drug Discovery with Pyrazolopyridines.

References

Application Notes & Protocols for the Development of Antimicrobial Agents from 6-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged heterocyclic structure in medicinal chemistry due to the diverse biological activities of its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The fusion of a pyrazole and a pyridine ring creates a synergistic pharmacophore with significant potential for drug design.[2] This guide provides a comprehensive framework for researchers engaged in the discovery and development of antimicrobial agents based on the 6-Methyl-1H-pyrazolo[3,4-b]pyridine core, detailing synthetic strategies, bio-evaluation protocols, and mechanistic elucidation workflows.

Part 1: Synthesis of this compound Analogs

Application Note 1.1: Rationale for Synthetic Strategy

The synthesis of the pyrazolo[3,4-b]pyridine core is a cornerstone of the discovery process. A common and effective strategy involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound or its equivalent. This approach is highly versatile, allowing for the introduction of diverse substituents on both the pyrazole and the newly formed pyridine ring, which is crucial for structure-activity relationship (SAR) studies. For instance, starting with a substituted 5-aminopyrazole and reacting it with β-diketones can yield a library of pyrazolo[3,4-b]pyridines with various functionalities.[3] An alternative robust method begins with a substituted pyridine, such as 2-chloropyridine-3-carbonitrile, which can be reacted with hydrazine hydrate to form the pyrazolo[3,4-b]pyridine core.[4][5] The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern for SAR exploration.

Visualization 1.1: Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reactions Key Reactions cluster_products Core Structure & Analogs A 5-Aminopyrazole Derivative R1 Cyclocondensation A->R1 B β-Diketone B->R1 C 2-Chloropyridine Derivative R2 Cyclization C->R2 D Hydrazine Hydrate D->R2 P1 This compound Core R1->P1 Route A R2->P1 Route B P2 Diverse Analogs for Screening P1->P2 Derivatization

Caption: General synthetic routes to the pyrazolo[3,4-b]pyridine core.

Protocol 1.1: General Synthesis of 6-Amino-Substituted 1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

This protocol is adapted from methodologies involving the nucleophilic substitution of a chloro-substituted pyrazolopyridine.[6] It serves as a self-validating system; successful synthesis can be confirmed by standard analytical techniques (NMR, MS, IR), and the purity is critical for subsequent biological assays.

Materials:

  • 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (starting material)

  • Aliphatic or alicyclic amine (e.g., hexylamine, piperidine, morpholine)

  • Solvent (e.g., ethanol, dioxane)

  • Stir plate and magnetic stir bar

  • Reflux condenser and heating mantle

  • Glassware for reaction and workup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 mmol of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in a suitable solvent (e.g., 20 mL ethanol).

  • Addition of Amine: Add an excess (2-3 mmol) of the desired amine to the solution. The excess amine often acts as both a nucleophile and a base to neutralize the HCl generated.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100°C, depending on the solvent) and maintain with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration. Wash the crude product with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted amine.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-amino-substituted derivative.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy. The disappearance of the starting material's signals and the appearance of new signals corresponding to the amine moiety will validate the reaction's success.

Part 2: In Vitro Antimicrobial Efficacy Evaluation

Application Note 2.1: Principles of Antimicrobial Susceptibility Testing

The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) or kill it (Minimum Bactericidal Concentration, MBC).[7] These values are fundamental for assessing the potency of a new compound. The broth microdilution method is a standardized and widely used technique that provides a quantitative MIC value, making it suitable for screening compound libraries and conducting SAR studies.[8][9]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized pyrazolopyridine compounds

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

  • Standard antibiotic for positive control (e.g., Tetracycline, Gentamicin)[4]

  • Solvent (e.g., DMSO) for dissolving compounds

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is non-inhibitory to the bacteria (typically ≤1%).

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to all wells containing the test compounds, positive control antibiotic, and a growth control well (broth + inoculum only). Include a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or with a plate reader.

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar).

Data Presentation 2.1: Antimicrobial Activity Summary
Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC/MIC Ratio
PYR-01 6-Hexylamino6.252512.52
PYR-02 6-Benzylamino12.550504
PYR-03 6-Morpholino>128>128>128-
Control Gentamicin0.5112

Part 3: Assessment of Eukaryotic Cell Cytotoxicity

Application Note 3.1: The Importance of Selective Toxicity

A clinically viable antimicrobial agent must exhibit selective toxicity, meaning it is harmful to the pathogen but safe for the host.[10][11] Therefore, early-stage assessment of cytotoxicity against mammalian cells is a critical step to filter out compounds that are broadly toxic and to prioritize those with a favorable therapeutic window.[12] The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

Protocol 3.1: MTT Assay for Cell Viability

Materials:

  • Mammalian cell line (e.g., HEK-293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight in the CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium and add them to the wells. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) using dose-response curve fitting software.

Data Presentation 3.1: Cytotoxicity and Selectivity Index

The Selectivity Index (SI) is a critical parameter calculated as IC50 / MIC. A higher SI value indicates greater selectivity for the pathogen over host cells.

Compound IDIC50 vs. HEK-293 (µM)MIC vs. S. aureus (µM)Selectivity Index (SI)
PYR-01 1501510
PYR-02 8028~2.9
PYR-03 >200>250-

Part 4: Elucidation of Mechanism of Action (MoA)

Application Note 4.1: Strategies for Target Identification

Identifying the molecular target of a novel antimicrobial is crucial for lead optimization and understanding potential resistance mechanisms.[14][15] Approaches can be broadly categorized as target-based (e.g., screening against known essential enzymes) or phenotypic (e.g., observing cellular changes to infer the affected pathway).[16][17] For pyrazole-containing compounds, DNA gyrase, an essential bacterial enzyme, is a frequently investigated target due to its role in DNA replication.[18][19]

Visualization 4.1: MoA Elucidation Workflow

MoA_Workflow cluster_approaches Parallel Investigation cluster_validation Target Validation start Active Hit Compound phenotypic Phenotypic Screening (e.g., Macromolecular Synthesis Assay) start->phenotypic target_based Target-Based Screening (e.g., DNA Gyrase Assay) start->target_based mutant Resistant Mutant Selection & Whole Genome Sequencing phenotypic->mutant Hypothesis Generation biochem Biochemical/Biophysical Confirmation (e.g., SPR, ITC) target_based->biochem Direct Hit validated_target Validated Target mutant->validated_target biochem->validated_target

References

Application Notes and Protocols for 6-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives as FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Dysregulated FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, survival, differentiation, and angiogenesis.[1][2] This pathway consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), dimerize and autophosphorylate, triggering downstream signaling cascades such as the MAPK and PI3K-AKT pathways.[3] Genetic alterations, including gene amplification, activating mutations, and chromosomal translocations involving FGFRs, are well-documented oncogenic drivers in a variety of human cancers, such as bladder, lung, and breast cancers.[2][4] Consequently, the FGFRs have emerged as compelling therapeutic targets for anticancer drug development.[1][2]

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various kinases.[5][6][7] Strategic modification of this core has led to the development of highly potent and selective FGFR inhibitors.[2] This document provides a detailed guide on the synthesis, in-text-vitro evaluation, and cellular characterization of 6-methyl-1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors, with a focus on explaining the rationale behind the experimental design and protocols.

Mechanism of Action: Competitive ATP Inhibition of the FGFR Kinase Domain

This compound derivatives function as Type I kinase inhibitors, competitively binding to the ATP-binding pocket of the FGFR kinase domain. This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote tumor growth and survival.

The selectivity of these compounds for FGFRs over other kinases, such as VEGFR2, is a critical aspect of their therapeutic potential, as it can minimize off-target toxicities. This selectivity is achieved through specific molecular interactions within the ATP-binding site. For instance, the incorporation of a 2,6-dichloro-3,5-dimethoxyphenyl group at the C6 position of the pyrazolopyridine core has been shown to be crucial for high-affinity binding and selectivity. The two chlorine atoms form favorable contacts with the gatekeeper residue Val561 and Ala640 in FGFR1. The steric difference between Ala640 in FGFR1 and the corresponding cysteine residue in VEGFR2 is a key determinant of selectivity.[2]

FGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization PLCg PLCγ FGFR_dimer->PLCg Phosphorylation RAS RAS FGFR_dimer->RAS Activation PI3K PI3K FGFR_dimer->PI3K Phosphorylation Inhibitor 6-Methyl-1H-pyrazolo [3,4-b]pyridine Derivative Inhibitor->FGFR_dimer Inhibits ATP Binding & Autophosphorylation RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Signal Transduction MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Signal Transduction

Caption: FGFR signaling pathway and point of inhibition.

Synthesis Protocol: Representative this compound Derivative (Compound 7n)

The following is a representative protocol for the synthesis of a potent FGFR inhibitor, based on the synthetic scheme reported by Duan, et al.[2] This multi-step synthesis involves the construction of the pyrazolopyridine core followed by functionalization.

Rationale for Synthetic Strategy: The synthesis is designed for modularity, allowing for the exploration of Structure-Activity Relationships (SAR) by varying the substituents at different positions of the pyrazolopyridine scaffold. The chosen route builds the pyridine ring onto a pre-formed pyrazole, a common and effective strategy for this class of compounds.

Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malononitrile (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
  • Reaction Setup: To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add 1-(2,6-dichloro-3,5-dimethoxyphenyl)ethan-1-one (1 equivalent) and a base such as potassium carbonate (2 equivalents).

  • Cyclization: Heat the mixture to 120 °C and stir for 12-16 hours.

  • Iodination: Cool the reaction mixture. Add copper(I) iodide, N,N'-dimethylethylenediamine, and sodium iodide. Then, add isoamyl nitrite.

  • Reaction Conditions: Stir the mixture at 80 °C for 4 hours.

  • Workup and Purification: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Suzuki Coupling to Introduce the Phenylamino Group (Synthesis of Compound 7n)
  • Reaction Setup: In a microwave vial, combine 6-(2,6-dichloro-3,5-dimethoxyphenyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (1 equivalent), (4-((3-(dimethylamino)propyl)amino)phenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.1 equivalents), and a base like sodium carbonate (2 equivalents) in a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 120-140 °C for 30-60 minutes.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite. Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by preparative HPLC to yield compound 7n .

Synthesis_Workflow Start Malononitrile + Hydrazine Hydrate Intermediate1 3-amino-1H-pyrazole-4-carbonitrile Start->Intermediate1 Step 1: Pyrazole Formation Intermediate2 6-(2,6-dichloro-3,5-dimethoxyphenyl) -3-iodo-1H-pyrazolo[3,4-b]pyridine Intermediate1->Intermediate2 Step 2: Pyridine Ring Formation & Iodination Final_Product Compound 7n (Final Inhibitor) Intermediate2->Final_Product Step 3: Suzuki Coupling

Caption: Synthetic workflow for a representative inhibitor.

In Vitro Evaluation: FGFR Kinase Inhibition Assay

To quantify the inhibitory potency of the synthesized compounds, an in-text-vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

Protocol: ADP-Glo™ Kinase Assay for FGFR1
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[8]

    • Prepare a solution of recombinant human FGFR1 enzyme in Kinase Buffer.

    • Prepare a solution of the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP in Kinase Buffer.

    • Serially dilute the test compound (e.g., Compound 7n ) in DMSO, and then further dilute in Kinase Buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the FGFR1 enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the ATP/substrate solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Inhibitory Potency of Representative Compounds

The following table summarizes the in-text-vitro inhibitory activity of selected this compound derivatives against FGFRs and VEGFR2, demonstrating their potency and selectivity.[2]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 IC50 (nM)
4e 1.11.54.6101.3437.2
7n 0.80.72.052.7422.7
11c 1.00.92.565.4455.1

Interpretation: The data clearly indicate that compounds such as 7n are potent inhibitors of FGFR1, 2, and 3, with significantly lower activity against FGFR4 and high selectivity over VEGFR2 (over 500-fold). This selectivity profile is highly desirable for minimizing off-target effects.

Cellular Assay: Inhibition of FGFR Phosphorylation

To confirm that the observed in-text-vitro kinase inhibition translates to on-target activity in a cellular context, a Western blot analysis of FGFR phosphorylation is performed. This assay directly measures the ability of the compound to inhibit the autophosphorylation of the receptor in cancer cells with known FGFR alterations.

Rationale: A reduction in the phosphorylated form of FGFR (p-FGFR) upon treatment with the inhibitor provides direct evidence of target engagement and inhibition of the kinase activity within the cell.

Protocol: Western Blot for p-FGFR in SNU-16 Gastric Cancer Cells

SNU-16 cells are a suitable model as they exhibit FGFR2 gene amplification.[3]

  • Cell Culture and Treatment:

    • Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., Compound 7n ) or a vehicle control (DMSO) for 2-4 hours.

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the wells using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FGFR (e.g., p-FGFR Tyr653/654).[1]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the membrane can be stripped of the antibodies and reprobed with a primary antibody for total FGFR and a loading control, such as GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-FGFR signal to the total FGFR signal for each sample. Further normalize to the loading control to correct for any loading inaccuracies.

    • A dose-dependent decrease in the normalized p-FGFR signal indicates effective target inhibition.

Western_Blot_Workflow Cell_Culture Cell Culture (SNU-16) & Treatment with Inhibitor Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pFGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis (pFGFR / Total FGFR / GAPDH) Detection->Analysis

Caption: Cellular assay workflow for p-FGFR analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of potent and selective FGFR inhibitors. The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of these compounds, from initial chemical synthesis to in-text-vitro potency determination and confirmation of on-target cellular activity. The strong translation from potent enzymatic inhibition to the suppression of cellular FGFR signaling underscores the potential of these molecules as therapeutic candidates. Further development will involve comprehensive pharmacokinetic and in vivo efficacy studies in relevant tumor xenograft models to fully assess their potential for clinical translation in FGFR-driven malignancies.

References

Application Notes & Protocols: Synthesis of Pyrazolo[3,4-b]pyridines for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Neurodegeneration

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of profound interest in medicinal chemistry.[1] Its rigid, planar structure and rich electronic properties make it a privileged scaffold for designing targeted molecular probes and therapeutic agents. In the context of Alzheimer's disease (AD), a progressive neurodegenerative disorder, this scaffold has emerged as a versatile platform for developing multi-functional molecules.[2][3][4]

Alzheimer's pathology is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[5] Pyrazolo[3,4-b]pyridine derivatives have been engineered to intervene in these pathological cascades through several mechanisms:

  • Kinase Inhibition: Certain derivatives are potent inhibitors of kinases such as Glycogen Synthase Kinase-3 (GSK-3), which is a key enzyme responsible for the hyperphosphorylation of tau protein.[6][7] By inhibiting GSK-3, these compounds can potentially reduce NFT formation and its downstream neurotoxic effects.

  • Aβ Plaque Imaging: The conjugated nature of the pyrazolo[3,4-b]pyridine system imparts favorable photophysical properties, allowing for the design of fluorescent probes that can selectively bind to Aβ plaques, enabling their visualization in brain tissue.[1][8]

  • Multi-Target Directed Ligands (MTDLs): Researchers have successfully designed hybrids of this scaffold that can simultaneously inhibit cholinesterases, prevent Aβ aggregation, and chelate metal ions, addressing multiple facets of AD pathology with a single molecule.[6][9]

This document provides a detailed guide to the synthesis of these valuable compounds, focusing on established, reproducible protocols and explaining the rationale behind key experimental steps.

Strategic Approaches to Synthesis

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly achieved via two main strategies: annelating a pyridine ring onto a pre-existing pyrazole, or forming a pyrazole ring on a substituted pyridine.[10][11][12] The former approach, starting with readily available aminopyrazoles, is more common and will be the focus of our protocols.

Core Synthetic Workflow

The most versatile starting material for this strategy is a 5-aminopyrazole derivative. The pyridine ring is then constructed by reacting the aminopyrazole with a three-carbon electrophilic partner.

G cluster_start Starting Materials cluster_reagents Three-Carbon Electrophiles cluster_product Core Product A 5-Aminopyrazole B α,β-Unsaturated Ketones (Chalcones) A->B Protocol 1 (Lewis Acid Cat.) C 1,3-Dicarbonyl Compounds A->C Protocol 2 (Condensation) D Alkynyl Aldehydes A->D Protocol 3 (Cascade Cyclization) E Multi-Component: Aldehyde + Active Methylene A->E Protocol 4 (One-Pot Synthesis) F Pyrazolo[3,4-b]pyridine Scaffold B->F C->F D->F E->F

Caption: General synthetic workflows for pyrazolo[3,4-b]pyridines.

Table 1: Comparison of Synthetic Protocols
ProtocolStarting MaterialsKey Reagents / CatalystConditionsAdvantagesTypical Yields
1: From Unsaturated Ketones 5-Aminopyrazole, α,β-Unsaturated KetoneZrCl₄ (Lewis Acid)95°C, 16h, DMF/EtOHGood for specific aryl substitutions13-28%[1]
2: From 1,3-Dicarbonyls 5-Aminopyrazole, 1,3-DiketoneGlacial Acetic AcidRefluxClassic, well-established methodVaries widely
3: From Alkynyl Aldehydes 5-Aminopyrazole, Alkynyl AldehydeSilver, Iodine, or NBSMild conditionsHigh functional group tolerance, good selectivityModerate to good[13]
4: Multi-Component Reaction 5-Aminopyrazole, Aldehyde, Aroyl AcetonitrileNone (Solvent-free)Microwave, 200°C, 10 minGreen chemistry, rapid, high efficiencyUp to 83%[14]

Mechanism of Action in Alzheimer's Disease

The therapeutic potential of pyrazolo[3,4-b]pyridines stems from their ability to interact with key components of AD's pathological network. The planar, electron-rich scaffold serves as an excellent pharmacophore for engaging with the active sites of enzymes and the ordered structures of protein aggregates.

G cluster_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention Abeta Aβ Monomers Plaques Aβ Plaques (Neurotoxicity) Abeta->Plaques Aggregation Tau Tau Protein pTau Hyperphosphorylated Tau (p-Tau) GSK3B GSK-3β Kinase GSK3B->Tau Phosphorylates NFTs Neurofibrillary Tangles (Neurotoxicity) pTau->NFTs Aggregation PzP Pyrazolo[3,4-b]pyridine Derivative PzP->Abeta INHIBITS AGGREGATION PzP->GSK3B INHIBITS PzP->Plaques BINDS TO (for Imaging)

Caption: Intervention points of pyrazolo[3,4-b]pyridines in AD.

Detailed Experimental Protocol: ZrCl₄-Catalyzed Synthesis

This protocol details the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines via the cyclization of 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone, a method proven effective for creating derivatives with high affinity for amyloid plaques.[1][8]

Materials and Reagents
  • 5-amino-1-phenyl-pyrazole

  • Appropriate α,β-unsaturated ketone (e.g., chalcone derivative)

  • Zirconium(IV) chloride (ZrCl₄)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH), anhydrous

  • Chloroform (CHCl₃)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add the α,β-unsaturated ketone (0.5 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in 0.5 mL of EtOH to the flask. Follow this with the addition of 0.5 mL of DMF.

    • Scientist's Note: A solvent mixture of EtOH/DMF (1:1) has been found to be optimal for this reaction.[8] DMF helps to dissolve the reactants, while EtOH facilitates the reaction progress.

  • Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 5-10 minutes. This is crucial to prevent potential side reactions or degradation of reagents by atmospheric oxygen at high temperatures.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 0.3 eq).

    • Scientist's Note: ZrCl₄ is a highly effective and environmentally friendly Lewis acid catalyst that promotes the key cyclization and dehydration steps.[1][8]

  • Reaction: Equip the flask with a reflux condenser and vigorously stir the reaction mixture at 95 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: After completion, allow the mixture to cool to room temperature. Concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the solvents.

  • Add CHCl₃ (20 mL) and deionized water (20 mL) to the residue. Transfer the mixture to a separatory funnel.

  • Separate the organic and aqueous layers. Wash the aqueous layer twice more with CHCl₃ (2 x 15 mL).

  • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Characterization and Validation

The successful synthesis of the pyrazolo[3,4-b]pyridine core must be validated through spectroscopic analysis.

  • ¹H NMR Spectroscopy: The formation of the fused ring system is confirmed by the appearance of two characteristic singlets. One corresponds to the H-3 proton of the pyrazole moiety and the other to the H-5 proton of the newly formed pyridine ring.[1][8] For example, in one reported derivative, these signals appear at δ 7.26 ppm (H-3) and δ 8.48 ppm (H-5).[1][8] The signal for the methyl group at the C-6 position typically appears as a singlet around δ 2.8 ppm.[1]

  • Mass Spectrometry: Confirm the molecular weight of the final product to validate the successful condensation and cyclization.

By following these protocols, researchers can reliably synthesize a variety of pyrazolo[3,4-b]pyridine derivatives, enabling further investigation into their potential as diagnostic tools and therapeutic agents for Alzheimer's disease.

References

Protocol for Evaluating the In Vitro Activity of Pyrazolo[3,4-b]Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition, anticancer cytotoxicity, and antimicrobial effects.[1][2][3] This application note provides a comprehensive, field-proven guide for the in vitro evaluation of novel pyrazolo[3,4-b]pyridine derivatives. We move beyond simplistic, step-by-step instructions to explain the causal logic behind experimental choices, enabling researchers to design and execute robust, self-validating assays. Protocols for primary cytotoxicity screening, antibacterial assessment, and target-specific kinase inhibition are detailed, supported by insights into data interpretation and best practices.

The Strategic Imperative: Designing Your Evaluation Cascade

The therapeutic potential of a novel pyrazolo[3,4-b]pyridine compound is unknown at the outset. Its biological activity is dictated by the specific functional groups decorating the core scaffold. Therefore, a rigid, one-size-fits-all testing protocol is inefficient. A successful evaluation begins with a logical cascade, starting with broad screening to identify biological activity, followed by increasingly specific assays to elucidate the mechanism of action.

Your initial experimental design should be informed by the compound's rational design. Was it designed as an analog of a known kinase inhibitor? Then a kinase assay may be a primary step. Is it a completely novel structure? A broad cytotoxicity screen against a panel of cancer cell lines is a logical starting point.[1]

Below is a recommended workflow for systematically characterizing a novel pyrazolo[3,4-b]pyridine series.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Lead Optimization A Novel Pyrazolo[3,4-b]pyridine Compound Series B Prepare & Characterize Stock Solutions (DMSO) A->B C Broad-Spectrum Cytotoxicity Screen (e.g., NCI-60 Panel or similar) Protocol 1: MTT Assay B->C Parallel Screens D Antibacterial Screen (Gram +/- Strains) Protocol 2: MIC Determination B->D Parallel Screens E Evaluate Results: Significant Activity Observed? C->E D->E F Cytotoxicity Confirmed E->F Yes (Cytotoxic) J Antibacterial Activity Confirmed E->J Yes (Antibacterial) M Structure-Activity Relationship (SAR) Analysis & Compound Refinement E->M No G Hypothesize Target Class (e.g., Kinase, Topoisomerase) F->G H Target-Specific Assays Protocol 3: In Vitro Kinase Assay G->H I Cell-Based Mechanistic Assays (Cell Cycle, Apoptosis, Target Engagement) H->I I->M K Determine Spectrum of Activity (MIC/MBC Panels) J->K L Mechanism of Action Studies (e.g., DNA Gyrase Assay) K->L L->M

Figure 1: Recommended workflow for the in vitro evaluation of novel pyrazolo[3,4-b]pyridine compounds.

Protocol 1: Primary Cytotoxicity and Viability Screening (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing metabolic activity, which serves as a robust proxy for cell viability, proliferation, and cytotoxicity.[4][5] It is an essential first-pass screen for compounds with potential anticancer activity.[6][7]

2.1. Principle of the MTT Assay

The assay's mechanism relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[8][9] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[4]

G cluster_0 In Viable Cell Mitochondria MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (NAD(P)H) Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_A Kinase P_Sub_A Phosphorylated Substrate Kinase_A->P_Sub_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Sub_A Substrate Sub_A->Kinase_A Kinase_B Kinase ATP_B ATP ATP_B->Kinase_B Cannot Bind Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase_B Binding Blocks Active Site

References

Application Notes and Protocols for the N-Alkylation of 6-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyrazolo[3,4-b]pyridines in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely owing to its structural resemblance to the purine core of DNA and RNA.[1] This structural mimicry allows it to effectively interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Derivatives of this scaffold have been investigated as potent inhibitors of crucial cellular signaling molecules, including glycogen synthase kinase-3 (GSK-3) and various protein kinases, demonstrating their potential in the development of therapeutics for cancer, neurodegenerative disorders, and inflammatory diseases.[3]

N-alkylation of the pyrazolo[3,4-b]pyridine core is a pivotal synthetic strategy for modulating the physicochemical and pharmacological properties of these molecules. The introduction of alkyl substituents at the nitrogen atoms of the pyrazole ring can significantly impact a compound's solubility, metabolic stability, and binding affinity to its target protein.[4] Consequently, the development of robust and regioselective N-alkylation protocols is of paramount importance to researchers in the field of drug discovery.

This application note provides a detailed experimental procedure for the N-alkylation of 6-methyl-1H-pyrazolo[3,4-b]pyridine, a common starting material in the synthesis of bioactive compounds. We will delve into the mechanistic underpinnings of this reaction, with a particular focus on the critical aspect of regioselectivity, and present two reliable protocols utilizing both classical and modern synthetic methodologies.

Mechanistic Insights: The Challenge of Regioselectivity

The N-alkylation of 1H-pyrazolo[3,4-b]pyridines presents a fascinating challenge in regioselectivity. The pyrazole ring contains two nitrogen atoms, N1 and N2, both of which are nucleophilic and can potentially undergo alkylation. The inherent tautomerism of the unsubstituted pyrazole ring further complicates this landscape, with the 1H-tautomer being generally more stable.[1]

The regiochemical outcome of the N-alkylation is governed by a delicate interplay of electronic and steric factors. In many cases, alkylation under basic conditions with alkyl halides tends to favor the N1 position, which is often less sterically hindered. However, the distribution of N1 and N2 isomers can be significantly influenced by the nature of the substituents on the pyrazolo[3,4-b]pyridine ring, the electrophilicity of the alkylating agent, the choice of base, and the solvent system employed.[5][6] For unsymmetrical pyrazoles, steric hindrance often dictates the major regioisomer.[5][7]

Regioselectivity in N-Alkylation.

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes a general and widely applicable method for the N-alkylation of this compound using an alkyl halide in the presence of a base. Sodium hydride is a strong, non-nucleophilic base that is particularly effective for deprotonating the pyrazole NH.

Materials

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound26926-28-5133.151.01.0
Sodium Hydride (60% dispersion in oil)7646-69-724.001.21.2
Alkyl Halide (e.g., Iodomethane)74-88-4141.941.11.1
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09--
Saturated aq. NH4Cl12125-02-953.49--
Ethyl Acetate141-78-688.11--
Brine----
Anhydrous Sodium Sulfate7757-82-6142.04--

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (a concentration of 0.1-0.5 M is typical).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s). The regiochemical outcome should be determined by spectroscopic methods (e.g., 1H NMR, 13C NMR, NOESY).

Classical N-Alkylation Workflow.
Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a milder alternative for N-alkylation, particularly when dealing with sensitive substrates or when inversion of stereochemistry at a chiral alcohol is desired.[8] This reaction utilizes an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate.

Materials

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound26926-28-5133.151.01.0
Alcohol (R-OH)--1.21.2
Triphenylphosphine (PPh3)603-35-0262.291.51.5
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)1972-28-7 (DEAD)174.15 (DEAD)1.51.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Ethyl Acetate141-78-688.11--
Hexanes110-54-386.18--
Brine----
Anhydrous Sodium Sulfate7757-82-6142.04--

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the reactants (a concentration of 0.1-0.5 M is typical).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Azodicarboxylate Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide and the reduced azodicarboxylate byproducts are typically less polar and will elute before the desired N-alkylated products.

Mitsunobu Reaction Workflow.

Troubleshooting and Key Considerations

  • Low Yields: In the classical protocol, ensure that the DMF is anhydrous and the reaction is performed under a strictly inert atmosphere, as sodium hydride is highly reactive with water. In the Mitsunobu reaction, the purity of the reagents is critical.

  • Mixture of Regioisomers: The formation of a mixture of N1 and N2 isomers is common. Careful column chromatography is often required for their separation. The ratio of isomers can sometimes be influenced by temperature; running the reaction at lower temperatures may improve selectivity.

  • No Reaction: If no reaction is observed, a stronger base (e.g., n-butyllithium) could be considered in the classical protocol, although this may affect regioselectivity. In the Mitsunobu reaction, ensure that the pKa of the pyrazole is sufficiently low for the reaction to proceed.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of novel drug candidates. The choice of the appropriate protocol depends on the nature of the alkylating agent, the desired regiochemical outcome, and the overall synthetic strategy. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively synthesize a wide range of N-alkylated pyrazolo[3,4-b]pyridine derivatives for further biological evaluation.

References

Application Notes and Protocols for the Analytical Characterization of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic framework, forming the core of numerous compounds with significant biological and pharmacological activities. These derivatives have garnered immense interest in medicinal chemistry due to their diverse applications as anticancer, antiviral, anti-inflammatory, and kinase inhibiting agents.[1] The precise structural characterization of these molecules is paramount, as subtle changes in their three-dimensional architecture can profoundly impact their biological function and therapeutic potential. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the unambiguous characterization of pyrazolo[3,4-b]pyridine derivatives, ensuring scientific integrity and accelerating drug discovery efforts.

A Multi-Technique Approach to Structural Elucidation

A robust characterization of pyrazolo[3,4-b]pyridine derivatives necessitates a multi-pronged analytical approach. No single technique can provide a complete structural picture. Instead, a combination of spectroscopic and spectrometric methods is employed to determine the connectivity, stereochemistry, and purity of the synthesized compounds. The workflow typically involves a preliminary assessment of purity by High-Performance Liquid Chromatography (HPLC), followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For absolute confirmation of the molecular structure, single-crystal X-ray crystallography is the gold standard. Elemental analysis serves as a final verification of the empirical formula.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) (Structural Elucidation) HPLC->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Xray X-ray Crystallography (Absolute Structure) MS->Xray EA Elemental Analysis (Elemental Composition) Xray->EA

Caption: A typical workflow for the synthesis and characterization of pyrazolo[3,4-b]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For pyrazolo[3,4-b]pyridine derivatives, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively, allowing for the determination of the substitution pattern on the heterocyclic core.

Application Note: Interpreting NMR Spectra of Pyrazolo[3,4-b]pyridines

The chemical shifts of protons and carbons in the pyrazolo[3,4-b]pyridine ring system are influenced by the electron-donating or electron-withdrawing nature of the substituents.

  • ¹H NMR: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The H5 proton of the pyrazolo[3,4-b]pyridine nucleus often appears as a sharp singlet.[1] Substituents at different positions will cause predictable shifts in the signals of neighboring protons. For instance, an electron-withdrawing group will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).

  • ¹³C NMR: The carbon signals for the pyrazolo[3,4-b]pyridine core are also found in the aromatic region of the spectrum. The chemical shifts provide valuable information about the electronic distribution within the ring system.

  • 2D NMR Techniques: For complex derivatives with overlapping signals in the 1D spectra, 2D NMR experiments are indispensable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons within the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.[2][3]

Proton Typical Chemical Shift (δ ppm) Carbon Typical Chemical Shift (δ ppm)
H38.0 - 8.5C3130 - 145
H47.1 - 8.6C3a115 - 125
H57.0 - 8.5C4120 - 140
H68.0 - 9.0C5110 - 130
N-H (pyrazole)10.0 - 14.0 (broad)C6140 - 155
C7a145 - 160

Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted 1H-pyrazolo[3,4-b]pyridine core. Note that these values can vary significantly depending on the substituents and the solvent used.

Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazolo[3,4-b]pyridine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for these compounds due to its high solubilizing power.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve any structural ambiguities.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and confirm the structure of the derivative.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Application Note: Interpreting Mass Spectra of Pyrazolo[3,4-b]pyridines

The choice of ionization technique is crucial for analyzing pyrazolo[3,4-b]pyridine derivatives.

  • Soft Ionization Techniques (ESI, APCI): Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that typically produce the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[4] These techniques are ideal for confirming the molecular weight of the compound with minimal fragmentation.

  • Hard Ionization Technique (EI): Electron Ionization (EI) is a "hard" ionization technique that imparts more energy to the molecule, leading to extensive fragmentation.[5] While the molecular ion peak (M⁺·) may be weak or absent, the fragmentation pattern provides a fingerprint of the molecule's structure.

Common fragmentation pathways for pyrazolo[3,4-b]pyridine derivatives often involve the loss of small, stable neutral molecules such as HCN, CO, and the substituents on the rings.[6][7] For example, derivatives containing an ester group may show a characteristic loss of an alcohol molecule.[6]

Fragmentation M [M+H]⁺ F1 [M+H - R₁]⁺ M->F1 - R₁ F2 [M+H - R₂]⁺ M->F2 - R₂ F3 [M+H - HCN]⁺ M->F3 - HCN F4 Further Fragments F1->F4 F2->F4 F3->F4

Caption: A simplified representation of potential fragmentation pathways for a substituted pyrazolo[3,4-b]pyridine.

Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the pyrazolo[3,4-b]pyridine derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

    • The solvent should be compatible with the chosen ionization technique. For ESI, the addition of a small amount of formic acid (0.1%) can aid in protonation.

  • Instrument Setup:

    • Choose the appropriate ionization source (e.g., ESI, APCI, or EI).

    • Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal intensity of the analyte.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion and its fragments.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is operating in the appropriate mode to obtain accurate mass measurements, which can be used to determine the elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, M⁺·, etc.) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule. Compare the observed fragments with known fragmentation pathways for similar compounds.

    • For HRMS data, use the accurate mass to calculate the elemental composition and confirm the molecular formula.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a powerful separation technique used to determine the purity of a compound and to quantify its concentration. For pyrazolo[3,4-b]pyridine derivatives, reversed-phase HPLC is the most common mode.

Application Note: HPLC Method Development
  • Column Selection: A C18 column is a good starting point for the analysis of most pyrazolo[3,4-b]pyridine derivatives. The choice of particle size and column dimensions will depend on the desired resolution and analysis time.

  • Mobile Phase: A mixture of water and an organic solvent (typically acetonitrile or methanol) is used as the mobile phase. The addition of a modifier, such as formic acid or trifluoroacetic acid (0.1%), can improve peak shape by suppressing the ionization of basic nitrogen atoms in the heterocyclic core.

  • Detection: A UV detector is commonly used, with the detection wavelength set to the λ_max of the pyrazolo[3,4-b]pyridine derivative to ensure maximum sensitivity.

Protocol: Purity Determination by HPLC
  • Sample Preparation:

    • Prepare a stock solution of the pyrazolo[3,4-b]pyridine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of about 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (typically 1 mL/min for a standard analytical column).

    • Set the UV detector to the appropriate wavelength.

  • Analysis:

    • Inject a known volume of the sample (e.g., 10 µL) onto the column.

    • Run the analysis using either an isocratic or gradient elution method. A gradient method, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. It is the most definitive method for confirming the connectivity, stereochemistry, and absolute configuration of a compound.

Application Note: Growing High-Quality Crystals

The main challenge in X-ray crystallography is often growing single crystals of sufficient size and quality.[8][9] Several techniques can be employed:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.[10][11]

  • Vapor Diffusion: A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[11]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[10]

Protocol: X-ray Crystal Structure Determination
  • Crystal Growth:

    • Choose a suitable solvent or solvent system for crystallization. The ideal solvent is one in which the compound has moderate solubility.

    • Employ one of the crystallization techniques described above. Be patient, as crystal growth can take anywhere from a few days to several weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal of appropriate size and mount it on a goniometer head.

    • Place the mounted crystal in the X-ray diffractometer.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

  • Data Analysis and Visualization:

    • Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

    • Generate a thermal ellipsoid plot (e.g., an ORTEP diagram) to visualize the three-dimensional structure of the molecule.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is used to confirm the empirical formula of the synthesized pyrazolo[3,4-b]pyridine derivative.

Application Note: Importance of Purity

The accuracy of elemental analysis is highly dependent on the purity of the sample. The presence of residual solvents or other impurities can lead to significant deviations between the calculated and found elemental compositions. Therefore, it is essential to ensure that the sample is thoroughly dried and free of any contaminants before analysis.

Protocol: Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is of high purity (>95%, as determined by HPLC).

    • Thoroughly dry the sample under high vacuum to remove any residual solvents.

    • Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.

  • Analysis:

    • Submit the prepared sample to an elemental analyzer.

    • The instrument combusts the sample at a high temperature, and the resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector.

  • Data Analysis:

    • The instrument software calculates the percentage of each element in the sample.

    • Compare the experimentally determined percentages with the theoretical values calculated from the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values to be considered a good match.

Conclusion

The comprehensive characterization of pyrazolo[3,4-b]pyridine derivatives is a critical step in the drug discovery and development process. By employing a combination of powerful analytical techniques as outlined in these application notes and protocols, researchers can confidently determine the structure, purity, and elemental composition of their synthesized compounds. This rigorous approach ensures the scientific integrity of the research and provides a solid foundation for subsequent biological and pharmacological studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. Drawing from established synthetic protocols and troubleshooting experience, this document provides in-depth, practical solutions in a direct question-and-answer format.

I. Foundational Synthesis: The Classic Approach and Its Challenges

The most common and direct route to this compound involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent. For the synthesis of the title compound, the key precursors are 5-amino-3-methylpyrazole and a malonaldehyde equivalent .

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge in this synthesis and can be attributed to several factors. A systematic approach to optimization is crucial.

A1: Troubleshooting Low Yield

  • Purity of Starting Materials: The purity of 5-amino-3-methylpyrazole is paramount. Impurities can significantly hinder the reaction.

    • Recommendation: Ensure the aminopyrazole is of high purity (>98%). If necessary, recrystallize the starting material from a suitable solvent like ethanol or an ethanol/water mixture. Verify purity by melting point and NMR spectroscopy.

  • Choice of Malonaldehyde Equivalent: Malonaldehyde itself is unstable. Therefore, protected equivalents are commonly used.

    • Recommended Reagent: 1,1,3,3-Tetramethoxypropane is a stable and effective precursor that generates malonaldehyde in situ under acidic conditions.

  • Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.

    • Catalyst: An acid catalyst is required for the in situ generation of malonaldehyde and to catalyze the condensation.

      • Recommendation: While strong mineral acids like HCl or H₂SO₄ can be used, they can sometimes lead to side reactions. A milder acidic catalyst like p-toluenesulfonic acid (p-TSA) or even acetic acid can offer better control. Catalyst loading should also be optimized, typically in the range of 0.1 to 0.5 equivalents.

    • Solvent: The solvent influences reactant solubility and reaction kinetics.

      • Recommendation: Ethanol is a commonly used and effective solvent. For higher boiling points and potentially faster reaction times, consider n-butanol. In some cases, solvent-free reactions at elevated temperatures have been reported to give high yields for related compounds.

    • Temperature and Reaction Time: These parameters are interdependent and crucial for driving the reaction to completion while minimizing byproduct formation.

      • Recommendation: Start with refluxing ethanol (around 78 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, switching to a higher boiling solvent like n-butanol (around 117 °C) may be beneficial. Prolonged reaction times at high temperatures can lead to degradation, so it's essential to find the optimal balance.

  • Reaction Monitoring: Inadequate monitoring can lead to premature or delayed quenching of the reaction.

    • Recommendation: Use TLC to track the consumption of the limiting reagent (typically the aminopyrazole). A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1). The product, being more polar than the starting materials, will have a lower Rf value. Visualize spots under UV light (254 nm).

Q2: I am observing multiple spots on my TLC plate, and I'm unsure which is the desired product. How can I identify the correct product and what are the likely side products?

The formation of multiple products is a common issue, often arising from side reactions or the presence of regioisomers if an unsymmetrical dicarbonyl compound is used.

A2: Product Identification and Byproduct Analysis

  • Expected Product Characteristics: this compound is a relatively polar aromatic compound. On a silica TLC plate, it will appear as a UV-active spot.

  • Potential Side Products:

    • Unreacted Starting Materials: 5-amino-3-methylpyrazole and any intermediates from the hydrolysis of 1,1,3,3-tetramethoxypropane.

    • Self-Condensation Products: Of the malonaldehyde equivalent.

    • Regioisomers: While not an issue with the symmetrical malonaldehyde, if an unsymmetrical 1,3-dicarbonyl compound were used (e.g., acetylacetone), the formation of two regioisomers (4,6-dimethyl- and 4,6-dimethyl- isomers) would be possible. The ratio of these isomers is dependent on the relative electrophilicity of the two carbonyl groups[1].

  • Troubleshooting Strategy:

    • Run TLCs of your starting materials alongside the reaction mixture to identify unreacted components.

    • Isolate the major product via column chromatography and characterize it using NMR and Mass Spectrometry to confirm its identity.

    • Optimize reaction conditions to minimize byproduct formation. For instance, ensuring a slight excess of the more volatile or unstable reactant can help drive the reaction to completion.

Q3: The purification of my product by column chromatography is difficult, with poor separation and/or low recovery. What can I do to improve this?

Purification of N-heterocycles like pyrazolopyridines can be challenging due to their polarity and potential for interaction with the silica gel stationary phase.

A3: Optimizing Chromatographic Purification

  • Stationary Phase: Standard silica gel is the most common choice.

  • Mobile Phase (Eluent):

    • Systematic Selection: Begin with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A gradient elution is often more effective than an isocratic one.

    • Reducing Tailing: Pyridine-containing compounds can tail on silica gel due to interactions with acidic silanol groups. To mitigate this, add a small amount of a basic modifier to the eluent.

      • Recommendation: Add 0.5-1% triethylamine (NEt₃) or a few drops of ammonia solution to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Work-up Procedure: A thorough work-up is essential to remove the acid catalyst and any inorganic salts, which can interfere with chromatography.

    • Recommendation: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and then concentrate under reduced pressure before subjecting it to column chromatography.

III. Recommended Synthetic Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization of the parameters outlined in the troubleshooting section may be necessary to achieve the best results in your specific laboratory setting.

Reaction Scheme:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 5-Amino-3-methylpyrazole Catalyst p-TSA (cat.) SM1->Catalyst + SM2 1,1,3,3-Tetramethoxypropane SM2->Catalyst + Solvent Ethanol Catalyst->Solvent Temperature Reflux Solvent->Temperature Product This compound Temperature->Product

A representative synthetic scheme.

Step-by-Step Procedure:

  • To a solution of 5-amino-3-methylpyrazole (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%). Add 0.5% triethylamine to the eluent to prevent tailing.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

IV. Data Summary

The following table summarizes key parameters and their typical ranges for optimizing the synthesis.

ParameterRecommended Range/ValueRationale
Starting Material Purity >98%Impurities can inhibit the reaction or lead to byproducts.
Malonaldehyde Equivalent 1,1,3,3-TetramethoxypropaneStable, commercially available, and effective for in situ generation.
Catalyst p-Toluenesulfonic acid (p-TSA)Mild acid catalyst that promotes the reaction with minimal side products.
Solvent Ethanol or n-ButanolGood solubility for reactants; choice depends on desired reaction temperature.
Temperature 78-117 °C (Reflux)Higher temperatures can increase reaction rate but may also promote degradation.
Purification Eluent Modifier 0.5-1% TriethylamineNeutralizes acidic silica gel to prevent peak tailing of the basic product.

V. Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

G Start Low Yield of This compound Purity Check Purity of 5-Amino-3-methylpyrazole Start->Purity Recrystallize Recrystallize if Necessary Purity->Recrystallize Impure Conditions Optimize Reaction Conditions Purity->Conditions Pure Recrystallize->Conditions Catalyst Screen Acid Catalysts (e.g., p-TSA, Acetic Acid) Conditions->Catalyst Solvent Solvent Screen (Ethanol, n-Butanol) Conditions->Solvent TempTime Optimize Temperature and Reaction Time Conditions->TempTime Purification Improve Purification Catalyst->Purification Solvent->Purification TempTime->Purification Workup Ensure Proper Acid Neutralization during Work-up Purification->Workup Eluent Add Base Modifier (e.g., NEt₃) to Chromatography Eluent Purification->Eluent Success Improved Yield Workup->Success Eluent->Success

A systematic approach to troubleshooting low yield.

VI. References

  • López-Cara, L., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4085. Available at: --INVALID-LINK--

References

Technical Support Center: Optimization of Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of pyrazolo[3,4-b]pyridines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common challenge and can arise from several factors. Here is a systematic guide to troubleshooting this issue:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can inhibit the catalyst or lead to unwanted side reactions.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the aminopyrazole and other reactants before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction's success.

    • Recommendation: A catalyst screening is highly recommended. While common acidic catalysts like acetic acid are often used, Lewis acids such as ZrCl₄ or copper(II) acetylacetonate have demonstrated high efficacy in certain syntheses.[1][2][3] The optimal catalyst loading is also crucial; for instance, in some cases, as little as 5 mg of an amorphous carbon-supported sulfonic acid (AC-SO₃H) was found to be optimal.[1][4]

  • Solvent Effects: The solvent plays a pivotal role in the solubility of reactants and the overall reaction kinetics.

    • Recommendation: Conduct a solvent screen to identify the optimal medium. Ethanol is a frequently used solvent.[1] However, for some reactions, a mixture of solvents like EtOH/DMF (1:1) has been found to be ideal for dissolving all reactants.[2] In other cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[1][5]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or degradation of the product.

    • Recommendation: Optimize the reaction temperature. Some syntheses proceed efficiently at room temperature, while others require heating to reflux.[1][3][6] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and avoid prolonged heating that could lead to decomposition.

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed quenching of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these N-heterocycles is UV light (254 nm), where the aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be an effective visualization method.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the synthesis?

Answer: The formation of regioisomers is a well-known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials such as non-symmetrical 1,3-dicarbonyl compounds.[6] The regioselectivity is often dictated by the relative electrophilicity of the two carbonyl groups.

  • Controlling Regioselectivity:

    • Choice of Starting Materials: If possible, using symmetrical starting materials will circumvent the issue of regioselectivity.[6] When using unsymmetrical 1,3-dicarbonyl compounds, the reaction will favor the isomer resulting from the initial nucleophilic attack at the more electrophilic carbonyl carbon.

    • Reaction Conditions: In some instances, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[1]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers. The choice of eluent is critical for achieving good separation. A gradient of hexane and ethyl acetate is a common starting point for many organic compounds.[1]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my synthesized pyrazolo[3,4-b]pyridine derivative. What are the best practices for purification?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove the catalyst and any inorganic salts before attempting chromatographic purification.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A systematic approach to selecting the eluent system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. This gradient elution will help in separating compounds with different polarities.[1]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound. The choice of solvent for recrystallization is critical and may require some experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core?

A1: There are two primary strategies for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core:

  • Formation of a pyridine ring onto an existing pyrazole ring: This is a common approach that utilizes various pyrazole derivatives as starting materials.[6]

  • Formation of a pyrazole ring onto a pre-existing pyridine ring: This strategy starts with a substituted pyridine derivative and builds the pyrazole ring onto it.[6]

Q2: How can I avoid the formation of the 2H-pyrazolo[3,4-b]pyridine tautomer?

A2: The 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol.[6] This thermodynamic preference means that the 1H-isomer is the major product in most syntheses. The 2H-tautomer is generally only favored when the pyridine ring is not fully aromatic (e.g., a tetrahydropyridone).[6] Therefore, under standard synthetic conditions leading to an aromatic pyridine ring, the formation of the 2H-isomer is not a major concern.

Q3: What are some common catalysts used in pyrazolo[3,4-b]pyridine synthesis?

A3: A variety of catalysts can be employed, and the optimal choice depends on the specific reaction. Some commonly used catalysts include:

  • Acid catalysts: Acetic acid is frequently used.[1]

  • Lewis acids: ZrCl₄ and Cu(II) acetylacetonate have been shown to be effective.[1][2][3]

  • Solid-supported catalysts: Amorphous carbon-supported sulfonic acid (AC-SO₃H) offers advantages such as ease of separation.[4]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones[1][2]
  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water. Separate the two phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Catalyst for a [3+3] Cycloaddition Synthesis [3]

EntryCatalystSolventTime (h)Yield (%)
1CuCl₂CHCl₃4820
2Dichloro(1,10-phenanthroline)copper(II)CHCl₃2438
3Copper(II) tert-butyl acetoacetateCHCl₃1647
4Copper(II) acetateCHCl₃1088
5Copper(II) acetylacetonate CHCl₃ 10 94
6Ammonium tetrachlorocuprate(II) dehydrateCHCl₃1637
7Copper(II)ethyl acetoacetateCHCl₃1080
8Copper(II) oxideCHCl₃2433
9CuSO₄CHCl₃2442
10Cu(OTf)₂CHCl₃2466

Visualizations

Logical Troubleshooting Flowchart for Low Yield

Troubleshooting Low Yield start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity purify Purify/Recrystallize Reactants check_purity->purify Impurities Detected screen_catalyst Screen Catalysts (e.g., Lewis Acids) check_purity->screen_catalyst Purity Confirmed purify->screen_catalyst optimize_catalyst Optimize Catalyst Loading screen_catalyst->optimize_catalyst screen_solvent Perform Solvent Screen optimize_catalyst->screen_solvent optimize_temp_time Optimize Temperature & Time screen_solvent->optimize_temp_time monitor_tlc Monitor Reaction by TLC optimize_temp_time->monitor_tlc end Improved Yield monitor_tlc->end

Caption: A flowchart for troubleshooting low product yield.

General Synthetic Strategies for Pyrazolo[3,4-b]pyridines

Synthetic Strategies start Pyrazolo[3,4-b]pyridine Synthesis strategy_a Strategy A: Pyridine Ring Formation on a Pyrazole start->strategy_a strategy_b Strategy B: Pyrazole Ring Formation on a Pyridine start->strategy_b reactants_a Starting Material: 5-Aminopyrazole Derivative strategy_a->reactants_a reactants_b Starting Material: 2-Halopyridine-3-carbonitrile strategy_b->reactants_b product Target: Pyrazolo[3,4-b]pyridine reactants_a->product reactants_b->product

Caption: The two main strategies for pyrazolo[3,4-b]pyridine synthesis.

References

minimizing side product formation in pyrazolo[3,4-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Product Formation

Welcome to the Technical Support Center for pyrazolo[3,a-b]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common side products in their reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in mechanistic principles to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of two isomeric products in my reaction. What is happening and how can I favor the formation of my desired product?

This is a common issue known as regioisomerism , and it frequently arises when using unsymmetrical starting materials. The formation of two or more constitutional isomers is a key challenge in the synthesis of pyrazolo[3,4-b]pyridines.

Causality:

The root cause of regioisomer formation lies in the reaction of an unsymmetrical dinucleophile (like a substituted 5-aminopyrazole) with an unsymmetrical dielectrophile (like a non-symmetrical 1,3-dicarbonyl compound). The two nucleophilic centers of the aminopyrazole can attack the two different electrophilic centers of the dicarbonyl compound, leading to two different cyclization pathways and, consequently, two regioisomeric products.[1]

The ratio of these regioisomers is primarily determined by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[1] A significant difference in electrophilicity will favor the formation of one isomer, while similar electrophilicity will result in a mixture that is difficult to separate.

Troubleshooting and Solutions:

  • Choice of Precursors:

    • When possible, utilize symmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones to eliminate the possibility of regioisomer formation. The Gould-Jacobs reaction, for instance, often employs symmetrical diethyl 2-(ethoxymethylene)malonate, thus avoiding regioselectivity issues.[1]

    • If an unsymmetrical precursor is necessary, select one with a significant difference in the reactivity of the electrophilic centers. For example, a β-ketoester generally exhibits higher regioselectivity than a non-symmetrical diketone due to the differing electrophilicity of the ketone and ester carbonyls.

  • Reaction Conditions:

    • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ have been shown to be effective in promoting regioselective cyclizations.[2] In some cases, organocatalysts like L-proline can also be used to control the reaction pathway. A comparative study of different catalysts is often necessary to find the optimal conditions for a specific set of reactants.

    • Solvent Effects: The polarity of the solvent can affect the reaction pathway and, therefore, the regioselectivity. It is advisable to screen a range of solvents with varying polarities.

    • Temperature Control: Reaction temperature can also play a role. Running the reaction at a lower temperature may favor the thermodynamically more stable product, potentially increasing the yield of the desired regioisomer.

Experimental Protocol for High Regioselectivity:

The following is a general protocol for the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines using a Lewis acid catalyst to enhance regioselectivity.

Materials:

  • Substituted (E)-4-arylbut-3-en-2-one (1.0 mmol)

  • 5-amino-1-phenylpyrazole (1.0 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (0.3 mmol)

  • Anhydrous Ethanol (EtOH) (5 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a solution of the α,β-unsaturated ketone in DMF (5 mL), add a solution of 5-amino-1-phenylpyrazole in EtOH (5 mL) at room temperature.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Add ZrCl₄ to the reaction mixture under an inert atmosphere.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate it in vacuo.

  • Add chloroform (20 mL) and water (20 mL) to the residue and separate the layers.

  • Extract the aqueous phase with chloroform (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Table 1: Comparison of Catalysts for Regioselective Synthesis

CatalystSolventTemperature (°C)Regioisomeric Ratio (Product A:Product B)Reference
Acetic AcidEthanolReflux~1:1[1]
ZrCl₄EtOH/DMF95>95:5[2]
L-ProlineEthanol8090:10
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Solvent-free100High regioselectivity[3]

Note: The specific regioisomeric ratios are highly dependent on the substrates used. This table provides a general comparison of catalyst performance.

Q2: My reaction is sluggish and I'm isolating an intermediate that is not the final aromatic product. What could be the issue?

You are likely isolating a dihydropyrazolo[3,4-b]pyridine intermediate. The final step in many pyrazolo[3,4-b]pyridine syntheses is an oxidation to form the aromatic pyridine ring.

Causality:

The cyclization of the aminopyrazole with the 1,3-dielectrophile often initially forms a dihydropyridine ring. This intermediate requires an oxidant to be converted to the final, fully aromatic pyrazolo[3,a-b]pyridine. In many cases, atmospheric oxygen can serve as the oxidant, especially when the reaction is heated in the presence of air. However, if the reaction is run under an inert atmosphere or if the reaction conditions are not sufficiently forcing, the dihydropyridine intermediate may be the major product.

Troubleshooting and Solutions:

  • Introduce an Oxidant:

    • Air Oxidation: If the reaction was performed under an inert atmosphere, simply exposing the reaction mixture to air, often with heating, can promote the oxidation. Refluxing the isolated intermediate in ethanol in the presence of air is a common method to complete the aromatization.

    • Chemical Oxidants: If air oxidation is too slow or inefficient, a mild chemical oxidant can be added. Common choices include:

      • Iodine (I₂): Often used in catalytic or stoichiometric amounts.

      • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful dehydrogenating agent.

      • Potassium Permanganate (KMnO₄): A strong oxidant, use with care to avoid over-oxidation.

Workflow for Addressing Incomplete Oxidation:

Side_Products cluster_causes Causes cluster_side_products Side Products Unsymmetrical_Precursors Unsymmetrical Precursors Regioisomers Regioisomers Unsymmetrical_Precursors->Regioisomers Incomplete_Oxidation Incomplete Oxidation Dihydropyridines Dihydropyridines Incomplete_Oxidation->Dihydropyridines Suboptimal_Conditions Suboptimal Conditions (Temp, Catalyst, Solvent) Suboptimal_Conditions->Regioisomers Dimers_Polymers Dimers/Polymers Suboptimal_Conditions->Dimers_Polymers Water_Presence Presence of Water Hydrolyzed_Products Hydrolyzed Products Water_Presence->Hydrolyzed_Products

References

Technical Support Center: Catalyst Selection for Efficient Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are foundational components in numerous FDA-approved drugs and biologically active molecules, making their efficient synthesis a paramount concern in modern chemistry.[1][2][3]

The selection of an appropriate catalyst is arguably the most critical parameter influencing the yield, purity, and regioselectivity of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: I am getting very low yields or no desired product in my three-component synthesis. What are the potential causes and how can I troubleshoot this?

Low yields in multicomponent reactions for pyrazolo[3,4-b]pyridine synthesis are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is essential.[4]

Potential Causes & Step-by-Step Solutions:

  • Catalyst Choice and Activity: The catalyst is the heart of the reaction; its choice and condition are critical.

    • The Issue: The selected catalyst (e.g., a Lewis or Brønsted acid) may be inappropriate for your specific substrates or may have lost its activity due to improper storage or handling. For instance, many Lewis acids like ZrCl₄ are moisture-sensitive.[2][5]

    • Causality: The catalyst's role is often to activate a carbonyl group, facilitating the initial Michael addition or condensation step.[6][7] If the catalyst is inactive, this crucial first step will not proceed efficiently, halting the entire cascade.

    • Troubleshooting Steps:

      • Verify Catalyst Suitability: Consult the literature for precedents using similar starting materials. Lewis acids like ZrCl₄, CuCl₂, and ZnCl₂ are commonly used.[2][8] Brønsted acids such as TsOH or even acetic acid can also be effective under the right conditions.[8] For some modern approaches, specialized catalysts like copper(II) acetylacetonate or nano-magnetic metal-organic frameworks have shown high efficacy.[1][6]

      • Use Fresh or Properly Stored Catalyst: If you suspect catalyst degradation, use a fresh batch or one that has been stored under an inert atmosphere.

      • Optimize Catalyst Loading: Both too little and too much catalyst can be detrimental. Start with a loading of 10-20 mol% and optimize from there. A general procedure using ZrCl₄, for example, might use 0.3 equivalents relative to the limiting reagent.[2][4]

  • Purity of Starting Materials: The reaction is only as good as its components.

    • The Issue: Impurities in the starting materials, especially the 5-aminopyrazole, can poison the catalyst or participate in side reactions.[4]

    • Troubleshooting Steps:

      • Confirm Purity: Analyze your starting materials via NMR or LC-MS.

      • Purify if Necessary: Recrystallize or chromatograph the aminopyrazole and other reactants before use to ensure high purity.[4]

  • Reaction Conditions (Solvent, Temperature, Time):

    • The Issue: Suboptimal temperature, reaction time, or an inappropriate solvent can lead to incomplete reactions or product degradation.[4]

    • Causality: The solvent affects reactant solubility and the catalyst's Lewis acidity. Temperature provides the necessary activation energy but excessive heat can cause decomposition.

    • Troubleshooting Steps:

      • Solvent Screening: Solvents like ethanol, DMF, or a mixture of both are often effective.[2] Some reactions benefit from solvent-free conditions at elevated temperatures.[6][7]

      • Temperature Optimization: While some syntheses work at room temperature, many require heating (e.g., 95-120 °C) to proceed efficiently.[2][4][8]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[4]

Q2: My reaction produces a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

The formation of regioisomers is a classic challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[4][8]

Controlling Regioselectivity:

  • Exploit Electronic Effects of Starting Materials:

    • The Principle: The initial reaction step involves the nucleophilic attack of the 5-aminopyrazole on a carbonyl group. If the two carbonyl groups of a 1,3-dicarbonyl compound have different electrophilicities, the reaction can be highly selective.[8]

    • Example: When using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing CF₃ group is significantly more electrophilic. The initial attack of the pyrazole's ring nitrogen occurs here, leading to a predictable regioisomeric outcome.[8]

    • Strategy: Choose starting materials where electronic differences direct the cyclization down a single pathway.

  • Catalyst and Solvent Influence:

    • The Principle: The choice of catalyst and solvent can sometimes influence which reaction pathway is kinetically favored, thereby altering the ratio of regioisomers.[4]

    • Strategy: While less predictable than substrate control, screening different catalysts (e.g., comparing a hard Lewis acid like ZrCl₄ to a softer one like Cu(II)) or changing the solvent polarity may improve selectivity. There is no universal rule, so consulting literature for analogous systems is key.[4]

  • Purification:

    • The Last Resort: If regioisomers cannot be avoided, they must be separated.

    • Method: Flash column chromatography on silica gel is the most common method. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[4]

Q3: I am observing significant side product formation. What is the likely cause?

Side products can arise from catalyst-induced degradation, self-condensation of starting materials, or alternative reaction pathways.

Minimizing Side Products:

  • Reduce Catalyst Loading or Use a Milder Catalyst:

    • The Issue: Highly active or harsh catalysts (e.g., strong Brønsted acids at high temperatures) can cause decomposition of sensitive starting materials or the final product.

    • Solution: Perform the reaction with a lower catalyst loading. If that fails, switch to a milder catalyst. For example, if TsOH is causing charring, consider using a Lewis acid like ZrCl₄ or a heterogeneous catalyst that allows for easier control.[2][5]

  • Control Reaction Temperature:

    • The Issue: High temperatures can provide the activation energy for undesired pathways.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor via TLC to find the optimal balance.

  • Consider a Stepwise Approach:

    • The Issue: In a one-pot, three-component reaction, multiple reactive species are present, increasing the chance of side reactions.

    • Solution: If possible, pre-form an intermediate. For example, synthesize the α,β-unsaturated ketone first in a separate step before reacting it with the 5-aminopyrazole.[2] This reduces the number of competing reactions in the final cyclization step.

Frequently Asked Questions (FAQs)

Q: What are the most common types of catalysts used for pyrazolo[3,4-b]pyridine synthesis?

A: The most common catalysts fall into two main categories:

  • Lewis Acids: ZrCl₄, CuCl₂, ZnCl₂, and Cu(II) acetylacetonate are frequently reported and are particularly effective in condensations involving α,β-unsaturated ketones or 1,3-dicarbonyls.[1][2][8]

  • Brønsted Acids: Acetic acid, p-toluenesulfonic acid (TsOH), and mineral acids like HCl are often used, especially in classical condensation reactions.[8] Heterogeneous acid catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) are also emerging as green and efficient alternatives.[9]

Q: How do I choose between a Lewis acid and a Brønsted acid catalyst?

A: The choice depends on the specific reaction mechanism.

  • Lewis acids excel at activating carbonyl groups by coordinating to the oxygen, making the carbon more electrophilic. This is ideal for Michael additions and condensations with less reactive carbonyls.

  • Brønsted acids work by protonating carbonyls or amines, which can also accelerate the reaction. They are often effective in simpler condensations but can sometimes be less selective or lead to dehydration side reactions. In some cases, reactions can proceed under either acidic or basic conditions.[8]

Q: Is it possible to perform the synthesis without a catalyst?

A: Yes, some syntheses can be performed under catalyst-free conditions, often by relying on thermal energy or using highly reactive starting materials.[10] For example, microwave irradiation or simply heating the neat reactants can sometimes drive the reaction to completion.[8] However, these methods may require harsher conditions and can be less efficient or selective than catalyzed reactions.

Q: How does catalyst loading typically affect the reaction outcome?

A: Catalyst loading is a critical parameter to optimize.

  • Too Low: Insufficient catalyst will result in a slow or incomplete reaction, leading to low yields.

  • Too High: Excessive catalyst can lead to the formation of side products, decomposition of the desired product, and difficulties in purification. It also increases the cost and environmental impact of the synthesis. Typical loadings range from 5 mol% to 30 mol%.[1][2]

Data & Protocols

Table 1: Comparison of Catalytic Systems for Pyrazolo[3,4-b]pyridine Synthesis
CatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
ZrCl₄5-Amino-1-phenylpyrazole + α,β-Unsaturated KetoneEtOH/DMF951613-28[2]
Cu(II) acetylacetonate3-aminopyrazole + β-enaminonitrileCHCl₃Reflux48~94[1]
TsOH5-Aminopyrazole + 1,3-DiketoneBuOH (MW)1803N/A[8]
Acetic Acid5-Aminopyrazole + 1,3-DiketoneAcetic AcidReflux1244-99[8]
Fe₃O₄@MIL-101(Cr)Aldehyde + Aminopyrazole + CyanoacetylindoleSolvent-free100N/AHigh[6][7]
AC-SO₃HPyrano[2,3-c]pyrazole + AnilineEtOHRT0.5~97[9]

Note: Yields are highly substrate-dependent. This table serves as a general guide.

Experimental Protocol: ZrCl₄-Catalyzed Synthesis of a 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from a literature procedure for the synthesis of novel pyrazolo[3,4-b]pyridines.[2]

Materials:

  • (E)-4-aryl-but-3-en-2-one (α,β-unsaturated ketone, 0.5 mmol, 1.0 equiv)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 equiv)

  • Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 0.3 equiv)

  • Ethanol (EtOH), anhydrous (0.5 mL)

  • N,N-Dimethylformamide (DMF), anhydrous (0.5 mL)

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in anhydrous DMF (0.5 mL) in a flame-dried round-bottom flask, add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in anhydrous EtOH (0.5 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Under a positive pressure of inert gas, carefully add ZrCl₄ (0.15 mmol) to the reaction mixture. Caution: ZrCl₄ is moisture-sensitive and reacts exothermically with water.

  • Vigorously stir the reaction mixture at 95 °C for 16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.

  • Perform an aqueous work-up: add chloroform (CHCl₃) and water to the residue. Separate the organic and aqueous layers.

  • Extract the aqueous phase twice more with CHCl₃.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed purity Check Purity of Starting Materials start->purity catalyst Evaluate Catalyst System purity->catalyst Pure purify Purify/Recrystallize Reactants purity->purify Impure conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK fresh_cat Use Fresh Catalyst & Optimize Loading catalyst->fresh_cat Suspect screen Screen Solvents & Adjust Temperature/Time conditions->screen No Improvement end Improved Yield conditions->end Improved purify->catalyst fresh_cat->conditions screen->end

Caption: A step-by-step decision tree for troubleshooting low product yields.

Diagram 2: Catalyst Selection Logic

G start Select Reaction Type mcr Multicomponent Reaction (e.g., with 1,3-dicarbonyl) start->mcr cyclo [3+3] Cycloaddition (e.g., with α,β-unsaturated ketone) start->cyclo green Green Chemistry Approach Desired start->green lewis Try Lewis Acid (ZrCl₄, CuCl₂) mcr->lewis bronsted Try Brønsted Acid (AcOH, TsOH) mcr->bronsted cyclo->lewis copper Consider Copper(II) Catalysts cyclo->copper hetero Use Heterogeneous Catalyst (AC-SO₃H, Nano-MOF) green->hetero

Caption: A guide for selecting a catalyst based on the synthetic strategy.

References

Technical Support Center: Optimizing Final Work-up Procedures for Pyrazolo[3,4-b]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical final steps of synthesis: product work-up and purification. The following sections provide in-depth answers to common challenges and systematic troubleshooting workflows to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses specific, recurring issues encountered during the work-up and purification of pyrazolo[3,4-b]pyridine derivatives.

Q1: What constitutes a standard, reliable work-up procedure for a typical pyrazolo[3,4-b]pyridine synthesis?

A standard work-up aims to efficiently separate the desired product from unreacted starting materials, catalysts, and inorganic salts. While the exact procedure can vary based on the reaction solvent and catalyst used, a robust, general-purpose protocol is as follows.

Rationale: The foundational principle is to leverage the differential solubility of the product and byproducts in aqueous and organic phases. The choice of an appropriate organic solvent for extraction is critical and should be based on the polarity of the target molecule.

Step-by-Step General Protocol:

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. If the reaction was conducted under acidic or basic conditions, it must be neutralized. For many syntheses, particularly those using water-sensitive catalysts like ZrCl₄, the mixture is first concentrated, and then water is carefully added.[1]

  • Solvent Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction, such as Dichloromethane (DCM), Chloroform (CHCl₃), or Ethyl Acetate (EtOAc).[2][3] The volume should be sufficient to fully dissolve the product.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Aqueous & Brine Washes:

    • Drain the organic layer. Wash it sequentially with water and then a saturated sodium chloride solution (brine).

    • Causality: The water wash removes water-soluble impurities and salts. The subsequent brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[2]

  • Drying: Dry the isolated organic layer over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Allow it to stand for at least 15-20 minutes to ensure all water is absorbed.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

The resulting crude material is now ready for purification, typically by column chromatography or recrystallization.[2]

Q2: My crude pyrazolo[3,4-b]pyridine is proving difficult to purify via column chromatography, showing streaking or co-elution of impurities. What can I do?

This is a common challenge, often related to the polarity of the pyrazolo[3,4-b]pyridine core and the choice of mobile phase.[2]

Expert Recommendations:

  • Systematic Mobile Phase Selection: The key is to find an eluent system that provides optimal separation on a TLC plate before scaling up to a column.

    • Start with a non-polar solvent system, such as a high percentage of hexane in ethyl acetate, and gradually increase the polarity.[2]

    • If basic impurities are suspected (common with nitrogen-containing heterocycles), add a small amount (0.5-1%) of triethylamine (TEA) or ammonia in methanol to the mobile phase. This deactivates the acidic sites on the silica gel, preventing peak tailing of basic compounds.

    • Conversely, if your product is acidic, adding a small amount of acetic acid or formic acid can improve peak shape.

  • Stationary Phase Alternatives: If silica gel fails to provide adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be effective for purifying basic compounds. For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be necessary.

  • Recrystallization: Do not underestimate the power of recrystallization. If a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature (while impurities remain soluble), this can be an exceptionally effective and scalable purification method.[2] One study notes successful purification by recrystallization from ethanol.[4]

Q3: I'm struggling to remove the metal catalyst (e.g., ZrCl₄, Cu(II)) during the work-up. Are there specific procedures for this?

Yes, residual metal catalysts can contaminate your product and interfere with subsequent reactions or biological assays. The work-up must be tailored to the catalyst used.

  • For Zirconium Tetrachloride (ZrCl₄): This is a Lewis acid catalyst that reacts with water. The work-up explicitly involves quenching with water, followed by extraction into an organic solvent like CHCl₃.[1] The aqueous wash is critical for hydrolyzing and removing the zirconium salts. Multiple extractions and washes may be necessary.

  • For Copper(II) Acetylacetonate: Copper catalysts can often be removed with an aqueous wash. In one reported procedure, after extraction with ethyl acetate, the organic layer is washed with a sodium bicarbonate (NaHCO₃) solution, which can help chelate and remove residual copper species.[3] If copper residues persist, washing the organic layer with a dilute aqueous solution of ammonium hydroxide or EDTA can be effective.

  • For Palladium Catalysts (e.g., Pd(PPh₃)₄): Palladium residues can be particularly challenging to remove. After the initial work-up, the crude product can be redissolved in a solvent like DCM and filtered through a plug of silica or celite.[5] Specialized scavengers (resins or silicas functionalized with thiols or other ligands) can also be used to selectively bind and remove palladium.

Q4: My reaction has produced a mixture of regioisomers. How can I effectively separate them?

The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when using unsymmetrical starting materials.[6] Separation relies on exploiting subtle differences in their physical properties.

  • Flash Column Chromatography: This is the most common and often successful method.[2]

    • High-Resolution Setup: Use a long, narrow column and fine-mesh silica gel for higher resolving power.

    • Shallow Gradient Elution: Instead of large step changes in solvent polarity, use a very slow, shallow gradient. This increases the chances of separating isomers with very similar Rf values.

    • Multiple Solvent Systems: Experiment with different solvent systems. For example, replacing ethyl acetate with a mixture of DCM and methanol might alter the selectivity and improve separation.

  • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent system, this can be a highly effective technique for obtaining pure material on a large scale.[2] It often requires careful optimization of solvents and temperatures.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. While less scalable than column chromatography, it offers superior resolution.

Troubleshooting Guides

This section provides systematic workflows to diagnose and solve common problems during the final work-up and purification stages.

Guide 1: Low Recovery of Final Product

If you are experiencing a significant loss of material after the work-up and purification steps, follow this decision tree.

LowRecovery start Problem: Low Product Recovery check_solubility Is the product precipitating in the aqueous layer during extraction? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Product is polar or ionizable solubility_no No check_solubility->solubility_no check_emulsion Did a persistent emulsion form during extraction? emulsion_yes Yes check_emulsion->emulsion_yes High concentration of surfactants or fine solids emulsion_no No check_emulsion->emulsion_no check_drying Was the product adsorbed onto the drying agent? drying_yes Yes check_drying->drying_yes Product is highly polar drying_no No check_drying->drying_no check_column Is the product retained on the chromatography column? column_yes Yes check_column->column_yes Product is highly polar or acidic/basic solution_solubility Solution: 1. Re-extract aqueous layer with a more polar organic solvent (e.g., 2-MeTHF, n-butanol). 2. Adjust pH of aqueous layer to suppress ionization of product. 3. Saturate aqueous layer with NaCl to 'salt out' the product. solubility_yes->solution_solubility solubility_no->check_emulsion solution_emulsion Solution: 1. Add brine to the separatory funnel to break the emulsion. 2. Filter the entire mixture through a pad of Celite. 3. Centrifuge the mixture to separate layers. emulsion_yes->solution_emulsion emulsion_no->check_drying solution_drying Solution: 1. Wash the drying agent (e.g., Na2SO4) with additional fresh solvent. 2. Use a different drying agent like MgSO4 (less acidic). drying_yes->solution_drying drying_no->check_column solution_column Solution: 1. Flush the column with a highly polar solvent (e.g., 10-20% MeOH in DCM). 2. Check for product decomposition on silica (perform a spot test). column_yes->solution_column

Caption: Troubleshooting Decision Tree for Low Product Recovery.

Guide 2: General Work-up and Purification Workflow

The following diagram illustrates the logical flow of a comprehensive final work-up procedure, from the completed reaction to the purified product.

WorkupWorkflow reaction Completed Reaction Mixture quench 1. Quench & Neutralize reaction->quench extract 2. Liquid-Liquid Extraction (Organic Solvent + Water/Brine) quench->extract separate 3. Separate Organic Layer extract->separate dry 4. Dry with Anhydrous Salt (e.g., Na2SO4) separate->dry concentrate 5. Concentrate in Vacuo (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify 6. Purification crude->purify chromatography Column Chromatography purify->chromatography Mixture of Components recrystallization Recrystallization purify->recrystallization Crystalline Solid final_product Pure Product chromatography->final_product recrystallization->final_product characterize 7. Characterize (NMR, MS, etc.) final_product->characterize

Caption: Standard Workflow for Pyrazolo[3,4-b]pyridine Work-up.

Quantitative Data Summary

The selection of a work-up and purification strategy is often dictated by the synthetic route employed. The table below summarizes conditions from various literature precedents.

Catalyst / ReagentReaction SolventWork-up & Extraction Solvent(s)Purification MethodReference
ZrCl₄DMF / EtOHCHCl₃, WaterFlash Column Chromatography[1][2]
Cu(II) acetylacetonateCHCl₃Ethyl Acetate, Water, NaHCO₃ soln.Column Chromatography[3]
AC-SO₃H (Solid Acid)EtOHEtOH (for washing)Recrystallization from EtOH[4]
Pd(PPh₃)₄1,4-DioxaneDCM, MeOHSilica Chromatography[5]

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]Pyridine Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold.[1] This fused heterocyclic system has been the subject of extensive investigation, leading to the development of derivatives with a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]

The power of the pyrazolo[3,4-b]pyridine scaffold lies in its rigid structure and the strategic placement of nitrogen atoms, which serve as key hydrogen bond donors and acceptors. This facilitates strong and specific interactions within the active sites of various enzymes, particularly kinases.[4] Furthermore, the multiple positions on the bicyclic ring system (N1, C3, C4, C5, and C6) are amenable to chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

This guide provides a comparative analysis of the efficacy of various pyrazolo[3,4-b]pyridine derivatives, with a focus on their performance as inhibitors of key cellular targets. We will delve into the experimental data supporting their activity, explain the causal relationships between chemical structure and biological function, and provide detailed protocols for replicating and validating these findings.

Comparative Efficacy Analysis by Molecular Target

The vast majority of research into pyrazolo[3,4-b]pyridine derivatives has centered on their role as kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

Cyclin-Dependent Kinase (CDK) and PIM Kinase Inhibitors: Targeting Cell Cycle and Survival

Scientific Rationale: CDKs are the master regulators of the cell cycle. Their sequential activation drives the progression of cells through the G1, S, G2, and M phases. In many cancers, CDK activity is aberrant, leading to uncontrolled proliferation. PIM kinases are constitutively active serine/threonine kinases that promote cell survival and proliferation, often contributing to therapeutic resistance.[6] The dual inhibition of both CDK and PIM kinases presents a synergistic strategy to halt proliferation and induce cancer cell death (apoptosis).[7]

Comparative Data: A number of pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against CDKs and PIM kinases. Compound SQ-67563 was identified as a potent and selective inhibitor of CDK1 and CDK2, capable of blocking cell cycle progression and inducing apoptosis.[8] More recent studies have focused on dual inhibitors. For instance, compound 6b (structure not fully disclosed in the abstract) showed superior efficacy and higher selectivity for colon (HCT-116) and liver (HepG2) cancer cells compared to the broad-spectrum kinase inhibitor staurosporine.[6][7] This compound was shown to arrest the cell cycle in the G0-G1 phase and significantly induce apoptosis.[7] Another series of derivatives showed potent CDK2 inhibition, with compounds like 8 exhibiting an IC50 of 0.65 µM against the CDK2/cyclin A2 enzyme complex.[9]

Compound Target(s) IC50 (Kinase Assay) Antiproliferative Activity (Cell Line) Reference
SQ-67563 CDK1/CDK2Potent (exact values not specified)Cytotoxic, blocks cell cycle[8]
Compound 8 CDK2/cyclin A20.65 µMIC50: 31.3–49.0 µM (HCT-116)[9]
Compound 6b CDK2/PIM1Not specifiedHigh selectivity for HCT-116 & HepG2[6][7]

Signaling Pathway: CDK-Mediated Cell Cycle Control

The following diagram illustrates the central role of CDK2 in the G1/S phase transition, a critical control point targeted by many pyrazolo[3,4-b]pyridine inhibitors.

CDK_Pathway Mitogens Growth Factors / Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Upregulate Rb Rb CyclinD_CDK46->Rb Phosphorylates (p) E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Upregulates Cyclin E CyclinE_CDK2->Rb Hyper-phosphorylates (p) S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Triggers Inhibitor Pyrazolo[3,4-b]pyridine CDK2 Inhibitors Inhibitor->CyclinE_CDK2 INHIBITS

Caption: CDK2 inhibition by pyrazolo[3,4-b]pyridines blocks Rb phosphorylation, preventing S-phase entry.

Receptor Tyrosine Kinase (RTK) Inhibitors: Halting Aberrant Growth Signals

Scientific Rationale: RTKs like TRK, FGFR, and ALK sit on the cell surface and, upon binding to growth factors, activate downstream signaling cascades that drive cell proliferation and survival. Gene fusions or mutations can lead to their constitutive activation, making them potent oncogenic drivers.[10][11] Selective inhibitors can block these aberrant signals at their source.

Comparative Data: The pyrazolo[3,4-b]pyridine scaffold has proven highly effective for developing RTK inhibitors.

  • TRK Inhibitors: A series of 38 derivatives was synthesized, leading to the identification of pan-TRK inhibitors C03 , C09 , and C10 with potent enzymatic inhibition.[11][12] Compound C03, for example, not only inhibited TRKA with an IC50 of 56 nM but also suppressed the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 µM.[10][11]

  • FGFR Inhibitors: Through a scaffold hopping strategy, compound 7n was developed as a potent and selective FGFR kinase inhibitor. It demonstrated significant in vivo antitumor activity in a FGFR1-driven H1581 xenograft model, highlighting its potential for clinical development.

  • ALK Inhibitors: To combat resistance to existing drugs like crizotinib, particularly from the L1196M "gatekeeper" mutation, new derivatives were designed. Compound 10g showed exceptional potency against both wild-type ALK (IC50 < 0.5 nM) and the resistant L1196M mutant (IC50 < 0.5 nM), a significant improvement over crizotinib.[13]

Compound Target(s) IC50 (Kinase Assay) Antiproliferative Activity (Cell Line) Reference
C03 pan-TRK56 nM (TRKA)0.304 µM (KM-12)[10][11][12]
C10 pan-TRK26 nM (TRKA)Not specified[11][12]
7n FGFR1-3Potent (exact values not specified)Significant in vivo activity (H1581)
10d ALK (wt & L1196M)69 nM (wt), 19 nM (L1196M)Not specified[13]
10g ALK (wt & L1196M)< 0.5 nM (wt), < 0.5 nM (L1196M)Potent on Ba/F3-ALK cells[13]
Non-Kinase Targets: Expanding the Therapeutic Paradigm

Scientific Rationale: While kinases are a primary focus, the versatility of the pyrazolo[3,4-b]pyridine scaffold allows it to effectively target other critical cellular machinery. Tubulin is the building block of microtubules, essential for cell division, and Topoisomerase IIα is an enzyme that manages DNA topology, which is vital for replication.[1][14] Inhibiting these targets offers alternative mechanisms to kill cancer cells.

Comparative Data:

  • Tubulin Inhibitors: Designed as analogues of the natural tubulin inhibitor combretastatin A-4, pyrazolo[3,4-b]pyridine derivative 6n displayed significant antiproliferative effects and was shown to arrest HeLa cells in the G2/M phase of the cell cycle. Molecular modeling confirmed that it likely binds to the colchicine site on tubulin, thereby inhibiting microtubule polymerization.[14]

  • Topoisomerase IIα (TOPIIα) Inhibitors: A novel series of derivatives was evaluated for TOPIIα inhibition. Compound 8c emerged as a lead candidate, exhibiting potent, broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel with a mean GI50 of 1.33 µM.[1][15] Mechanistic studies confirmed that it induces DNA damage, arrests cells in the S-phase, and inhibits the DNA relaxation activity of TOPIIα in a dose-dependent manner.[1][15]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, standardized protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. It quantifies the reduction in ATP consumption by the kinase, providing a direct measure of potency (e.g., IC50 value). The luminescence format offers high sensitivity and a broad dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate peptide, and ATP solutions. Dilute the pyrazolo[3,4-b]pyridine derivatives to a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 10 µM).

  • Kinase Reaction: In a 96-well or 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control). Add 10 µL of a kinase/substrate mixture.

  • Initiation: Initiate the reaction by adding 10 µL of ATP solution (final concentration typically at or near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Detection: Add 25 µL of a Kinase-Glo® Luminescent Kinase Assay reagent. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

  • Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (SRB Assay)

Causality: This assay assesses the cytostatic or cytotoxic effect of a compound on a cancer cell line. The sulforhodamine B (SRB) dye binds stoichiometrically to cellular proteins, so the amount of bound dye is directly proportional to the total cell mass, providing a reliable measure of cell proliferation or death.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified duration (e.g., 72 hours).[16]

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Workflow: From Hit to In Vivo Candidate

The following diagram outlines a typical workflow for advancing a pyrazolo[3,4-b]pyridine derivative from an initial screen to a candidate for in vivo testing.

Caption: A standard workflow for evaluating pyrazolo[3,4-b]pyridine derivatives.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold is a remarkably fruitful platform for the discovery of potent and selective inhibitors of diverse therapeutic targets. The comparative analysis reveals that specific substitution patterns on the core ring system can yield derivatives with nanomolar to picomolar potency against a range of kinases, including CDKs, RTKs, and others implicated in cancer and immune response.[13][16] Furthermore, its utility extends beyond kinase inhibition to targets like tubulin and topoisomerase, demonstrating its structural versatility.[1][14]

The most promising derivatives, such as the ALK inhibitor 10g and the TBK1 inhibitor 15y , showcase exceptional potency and, in some cases, the ability to overcome clinically relevant resistance mechanisms.[13][16] Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their translation into clinical candidates. Additionally, the demonstrated activity of some derivatives in neuroinflammation and other areas suggests that the full therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold is yet to be completely explored.[16][17]

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the molecular docking of various pyrazolo[3,4-b]pyridine derivatives against several key protein targets implicated in disease, offering insights into their structure-activity relationships (SAR) and potential for therapeutic development.

The versatility of the pyrazolo[3,4-b]pyridine core allows for substitutions at multiple positions, leading to a diverse chemical space for optimization of target affinity and selectivity.[4][5] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool in elucidating the binding modes of these derivatives and guiding the design of more potent and selective inhibitors.

This guide will delve into the comparative docking of pyrazolo[3,4-b]pyridine derivatives against three therapeutically relevant protein kinases: AMP-activated protein kinase (AMPK), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinase A (TRKA).

Methodology: A Validated Docking Workflow

The following details a robust and reproducible workflow for comparative molecular docking studies. The causality behind each step is explained to ensure scientific integrity.

Experimental Workflow

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Molecular Docking & Analysis l1 2D Structure Drawing & Conversion to 3D l2 Energy Minimization (e.g., using UFF) l1->l2 l3 Addition of Polar Hydrogens & Gasteiger Charges l2->l3 d1 Run Docking Simulation (e.g., AutoDock Vina) l3->d1 p1 Retrieve PDB File p2 Remove Water & Heteroatoms p1->p2 p3 Add Polar Hydrogens & Kollman Charges p2->p3 p4 Define Binding Site p3->p4 p4->d1 d2 Analyze Binding Poses & Energies d1->d2 d3 Visualize Interactions (e.g., PyMOL, Discovery Studio) d2->d3

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol
  • Ligand Preparation:

    • 2D Structure Generation and 3D Conversion: The 2D structures of the pyrazolo[3,4-b]pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. This initial geometry is crucial for subsequent energy minimization.

    • Energy Minimization: The 3D structures are then subjected to energy minimization using a suitable force field, such as the Universal Force Field (UFF). This process optimizes the ligand's geometry to a low-energy conformation, which is more representative of its state in a biological system.

    • Charge Assignment: Polar hydrogens and Gasteiger charges are added to the ligand structures. Accurate charge distribution is critical for calculating electrostatic interactions between the ligand and the protein.

  • Protein Preparation:

    • PDB File Retrieval: The 3D crystallographic structures of the target proteins (AMPK, TBK1, TRKA) are obtained from the Protein Data Bank (PDB).

    • Protein Cleaning: Water molecules and any co-crystallized ligands or heteroatoms are removed from the PDB file. This step ensures that the docking simulation focuses on the interaction between the target protein and the ligand of interest.

    • Hydrogen Addition and Charge Assignment: Polar hydrogens are added to the protein, and Kollman charges are assigned. Similar to ligand preparation, this is essential for accurate electrostatic calculations.

    • Binding Site Definition: The active site of the protein is defined. This is typically based on the location of the co-crystallized ligand in the original PDB file or through literature reports identifying key active site residues. A grid box is generated around this defined active site to guide the docking simulation.

  • Molecular Docking Simulation:

    • Docking Algorithm: A validated docking program, such as AutoDock Vina, is used to perform the docking simulations. These programs utilize algorithms to explore various conformations and orientations of the ligand within the protein's active site.

    • Analysis of Results: The output of the docking simulation provides multiple binding poses for each ligand, ranked by their predicted binding affinities (usually in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization and Interaction Analysis:

    • Complex Visualization: The predicted binding poses of the pyrazolo[3,4-b]pyridine derivatives within the active sites of the target proteins are visualized using molecular graphics software like PyMOL or Discovery Studio.

    • Interaction Mapping: The specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein are analyzed. This information is crucial for understanding the molecular basis of binding and for guiding further lead optimization.

Comparative Docking Analysis

This section presents a comparative analysis of the docking of representative pyrazolo[3,4-b]pyridine derivatives against AMPK, TBK1, and TRKA.

Target Proteins and Representative Ligands
Target ProteinPDB IDRepresentative LigandRationale for Selection
AMPK 4CFECompound 17f[4]A potent activator of AMPK, providing a basis for understanding agonist binding.[4]
TBK1 5W4BCompound 15y[6][7]A highly potent inhibitor of TBK1, useful for studying inhibitor interactions.[6][7]
TRKA 4YNELigand L5[8]A derivative identified with a strong docking score against TRKA, demonstrating potential for anticancer applications.[8]
Comparative Docking Results
LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Compound 17f AMPK-9.8Lys29, Arg83, Asp88 (Hydrogen Bonds)[4]
Compound 15y TBK1-11.2Asp157, Ser96 (Hydrogen Bonds)[6][9]
Ligand L5 TRKA-14.169Glu546, Met620, Lys572, Lys627 (Hydrogen Bonds); Gly623, Glu618, Asp703 (Carbon-Hydrogen Bonds)[8]

Binding Interaction Diagrams

G cluster_0 Compound 17f - AMPK Interaction cluster_1 Compound 15y - TBK1 Interaction cluster_2 Ligand L5 - TRKA Interaction L1 Compound 17f Pyrazolo[3,4-b]pyridine Core P1 AMPK Active Site Lys29 Arg83 Asp88 L1:f0->P1:f1 H-Bond L1:f0->P1:f2 H-Bond L1:f0->P1:f3 H-Bond L2 Compound 15y Pyrazolo[3,4-b]pyridine Core P2 TBK1 Active Site Asp157 Ser96 L2:f0->P2:f1 H-Bond L2:f0->P2:f2 H-Bond L3 Ligand L5 Pyrazolo[3,4-b]pyridine Core P3 TRKA Active Site Glu546 Met620 Lys572 Lys627 Gly623 Glu618 Asp703 L3:f0->P3:f1 H-Bond L3:f0->P3:f2 H-Bond L3:f0->P3:f3 H-Bond L3:f0->P3:f4 H-Bond L3:f0->P3:f5 C-H Bond L3:f0->P3:f6 C-H Bond L3:f0->P3:f7 C-H Bond

References

A Researcher's Guide to the Cross-Reactivity of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged" Scaffold and the Selectivity Challenge

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combined with versatile substitution points and key hydrogen bonding capabilities, makes it an ideal starting point for developing potent inhibitors against a wide range of protein kinases.[1] These kinases, which include targets like FGFR, ALK, TRK, and TBK1, are critical nodes in signaling pathways that drive cancer and inflammatory diseases.[2][3][4][5]

However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving selectivity. An inhibitor designed for one kinase can inadvertently bind to dozens of others, leading to off-target effects, toxicity, or even unexpected therapeutic benefits (polypharmacology). Understanding and controlling the cross-reactivity of an inhibitor is therefore not just an academic exercise; it is a critical step in the development of safe and effective medicines.

This guide provides an in-depth comparison of the cross-reactivity profiles of several classes of inhibitors built upon the 6-Methyl-1H-pyrazolo[3,4-b]pyridine scaffold. We will delve into the structural modifications that govern selectivity, present comparative data, and provide detailed protocols for assessing inhibitor cross-reactivity in your own research.

The 1H-Pyrazolo[3,4-b]pyridine Core: An Anchor for Kinase Inhibition

The power of this scaffold lies in its ability to mimic the adenine region of ATP. The N(1)-H of the pyrazole ring and the nitrogen in the pyridine ring often form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that anchors ATP. This interaction is a common feature across many kinase inhibitors.

The true art of designing selective inhibitors lies in the strategic decoration of the scaffold's periphery. Substituents at the C3, C4, and C6 positions can be tailored to exploit subtle differences in the amino acid residues of the ATP-binding pockets of different kinases, thereby achieving selectivity. For instance, the N(1)-H of the pyrazolopyridine moiety has been shown to be critical for hydrogen bonding interactions within the FGFR1 kinase domain, as its methylation completely erodes enzymatic activity.[2]

Caption: The 1H-pyrazolo[3,4-b]pyridine scaffold and its key features.

Comparative Cross-Reactivity Profiles

The versatility of the scaffold is evident when comparing inhibitors developed for different kinase targets. Selectivity is achieved by exploiting unique features of each target's active site.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers.[2] Developing selective FGFR inhibitors is challenging due to the high homology with Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2. Co-inhibition of VEGFR2 can lead to toxicities like hypertension.

A series of 1H-pyrazolo[3,4-b]pyridine derivatives demonstrated high potency and selectivity for FGFRs over VEGFR2.[2] The key to this selectivity was the incorporation of a 2,6-dichloro-3,5-dimethoxyphenyl group at the C6 position.

  • Causality of Selectivity: Molecular docking studies revealed that the two chlorine atoms have favorable contacts with Valine 561 (the gatekeeper residue) and Alanine 640 in FGFR1. In VEGFR2, the corresponding Ala640 residue is replaced by a larger cysteine. The increased steric bulk of cysteine likely prevents the optimal binding of these chlorinated compounds, thus conferring selectivity for FGFR1.[2]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK gene rearrangements are drivers of certain non-small cell lung cancers (NSCLC). While first-generation inhibitors like crizotinib are effective, resistance often emerges, notably through the L1196M "gatekeeper" mutation.[3]

Researchers have successfully used the pyrazolo[3,4-b]pyridine scaffold to design inhibitors that overcome this resistance.

  • Compound 10g: This compound showed exceptional potency against both wild-type ALK and the resistant L1196M mutant (IC50 < 0.5 nM for both).[3][6]

  • Cross-Reactivity Profile: Interestingly, 10g is also a highly potent inhibitor of ROS1 (IC50 < 0.5 nM), another clinically relevant kinase in NSCLC. However, it displays excellent selectivity over c-Met, a common off-target for many ALK inhibitors.[3][6] This dual ALK/ROS1 activity can be therapeutically advantageous, while avoiding c-Met inhibition may reduce certain side effects.

Tropomyosin Receptor Kinase (TRK) Inhibitors

NTRK gene fusions are oncogenic drivers found across many tumor types. The first approved TRK inhibitor, larotrectinib, set a high bar for both potency and selectivity.

Based on scaffold hopping, pyrazolo[3,4-b]pyridine derivatives were developed as pan-TRK inhibitors.[4][7]

  • Compound C03: This compound displayed potent inhibition of TRKA (IC50 = 56 nM) and was identified as a pan-TRK inhibitor.[4][7]

  • Cross-Reactivity Profile: Kinase selectivity assays revealed that while C03 is a potent pan-TRK inhibitor, it also has significant activity against FAK, PAK4, and PLK4.[7] This highlights a distinct cross-reactivity profile that must be considered during further development. It also showed strong anti-proliferative activity in a TRKA-dependent cell line (Km-12) with much weaker activity against TRKA-independent cell lines, suggesting a degree of targeted cellular activity.[7]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a non-canonical IKK family kinase involved in innate immunity and inflammation, making it a target for autoimmune diseases and certain cancers.[5]

Rational drug design led to a series of highly potent and selective 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors.[5]

  • Compound 15y: This compound emerged as a standout, with an IC50 of just 0.2 nM against TBK1.[5]

  • Cross-Reactivity Profile: To assess its selectivity, compound 15y was screened against a panel of 31 other kinases at a concentration of 1.0 µM. The results demonstrated good selectivity, underscoring that with careful optimization, this scaffold can produce highly specific inhibitors.[5]

Quantitative Comparison of Inhibitor Selectivity

Compound IDPrimary Target(s)IC50 (Primary Target)Key Off-Target(s) / Cross-ReactivityReference
7n FGFR1, FGFR2, FGFR30.9 nM, 2.8 nM, 10 nMVEGFR2 (Selectivity determinant)[2]
10g ALK (WT & L1196M)< 0.5 nMROS1 (< 0.5 nM), Selective over c-Met[3][6]
C03 TRKA (pan-TRK)56 nMFAK, PAK4, PLK4[7]
15y TBK10.2 nMGood selectivity over a panel of 31 kinases[5]
Series Avg. GSK-3Low nMCDK2
Series Avg. Akt (PKB)Maintained potencyImproved selectivity over PKA[8]

Protocols for Assessing Cross-Reactivity

To build a robust cross-reactivity profile, a multi-pronged experimental approach is necessary. Biochemical assays provide a broad overview, while cell-based assays confirm target engagement and functional consequences.

Protocol 1: Large-Panel Kinase Profiling (Kinome Scan)

This is the gold-standard biochemical approach to broadly assess the selectivity of an inhibitor.

Principle: A single high concentration of the inhibitor (e.g., 1 µM) is tested against a large panel of recombinant kinases (often >400). The percent inhibition for each kinase is measured, providing a comprehensive map of potential interactions.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the test inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the compound to the desired final assay concentration. Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) typically perform this step.

  • Kinase Reaction: The inhibitor is incubated with the individual kinases from the panel, along with ATP (often at its Km concentration) and a specific substrate.

  • Activity Measurement: The reaction is allowed to proceed for a set time, and kinase activity is measured. The method depends on the platform (e.g., binding competition, phosphorylation of a substrate).

  • Data Analysis: The percent inhibition for each kinase is calculated relative to a DMSO control. Results are often visualized as a "tree spot" diagram, mapping inhibited kinases onto the human kinome tree.

Caption: Workflow for a large-panel kinome scan.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This method validates target engagement within a physiological context (i.e., inside a cell) and can identify novel off-targets.

Principle: The binding of an inhibitor to its target protein increases the target's thermal stability. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An upward shift in the melting temperature of a protein in the presence of the inhibitor confirms engagement.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the inhibitor or a vehicle (DMSO) control for a specific duration.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Cell Lysis: Lyse the cells to release their protein content. Methods like freeze-thaw cycles are common.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein (and potential off-targets) remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate "melting curves." A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Outlook

The this compound scaffold is a powerful and versatile platform for the development of kinase inhibitors. The evidence clearly shows that while it can be adapted to target a diverse range of kinases, achieving selectivity is a nuanced process of rational design and empirical testing. The key to success lies in exploiting subtle, non-conserved features within the ATP-binding pocket, such as the size of the gatekeeper residue or the presence of unique nearby pockets.

Cross-reactivity is not an inherently negative attribute. A dual ALK/ROS1 inhibitor, for instance, can provide broader coverage in lung cancer. However, unintended off-target inhibition, such as against VEGFR or kinases in the CDK family, can lead to toxicity. Therefore, a thorough and multi-faceted assessment of selectivity, using both broad biochemical screens and targeted cell-based assays, is indispensable.

As our understanding of the kinome deepens and structural biology techniques evolve, the ability to design inhibitors with precisely tailored cross-reactivity profiles will continue to improve. The 1H-pyrazolo[3,4-b]pyridine scaffold will undoubtedly remain a central tool in this endeavor, leading to the next generation of targeted therapies.

References

A Comparative Guide to the Biological Activity of 1H- and 2H-Pyrazolo[3,4-b]pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its bioisosteric resemblance to endogenous purine bases. This structural mimicry allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases, making it a fertile ground for the discovery of novel therapeutics. This guide provides an in-depth comparative analysis of the two principal isomers of this scaffold: 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine. We will delve into their distinct biological activities, supported by experimental data, and elucidate the underlying structural and chemical rationale for their divergent roles in drug discovery.

The Tale of Two Isomers: A Structural Overview

The fundamental difference between the 1H- and 2H-pyrazolo[3,4-b]pyridine isomers lies in the position of the hydrogen atom on the pyrazole ring nitrogen. This seemingly subtle variation has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall stability, which in turn dictates its biological activity.

Computational studies have indicated that the 1H-tautomer is significantly more stable than its 2H-counterpart, with a calculated energy difference of nearly 9 kcal/mol.[1] This inherent stability likely contributes to the overwhelming prevalence of the 1H-isomer in both academic research and pharmaceutical development pipelines. A comprehensive review of the literature reveals a vast number of publications and patents centered on 1H-pyrazolo[3,4-b]pyridine derivatives, while the 2H-isomer remains comparatively underexplored.[1] In fact, a search of the DrugBank database reveals numerous 1H-pyrazolo[3,4-b]pyridine compounds in various stages of research and development, including approved drugs, whereas no 2H-isomers are listed.[2]

isomers cluster_1H 1H-Pyrazolo[3,4-b]pyridine cluster_2H 2H-Pyrazolo[3,4-b]pyridine 1H_structure Structure of 1H-isomer 1H_activity Broad Biological Activity (Kinase Inhibition, Anticancer, Antimicrobial) 1H_stability Higher Stability 1H_research Extensively Studied 1H_stability->1H_research Leads to 1H_research->1H_activity Reveals 2H_structure Structure of 2H-isomer 2H_activity Limited Reported Activity 2H_stability Lower Stability 2H_research Largely Unexplored 2H_stability->2H_research Contributes to 2H_research->2H_activity Results in Scaffold Pyrazolo[3,4-b]pyridine Core Scaffold Scaffold->1H_structure Isomerization Scaffold->2H_structure Isomerization kinase_assay cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (TRKA) - Substrate (e.g., Poly-Glu,Tyr) - ATP - Test Compound dilutions Start->Prepare_Reagents Plate_Setup Plate Setup: Add kinase, substrate, and test compound to 384-well plate Prepare_Reagents->Plate_Setup Incubate_1 Incubate at room temperature Plate_Setup->Incubate_1 Add_ATP Initiate reaction by adding ATP Incubate_1->Add_ATP Incubate_2 Incubate for specified time (e.g., 60 minutes) Add_ATP->Incubate_2 Stop_Reaction Stop reaction with detection reagent (e.g., ADP-Glo™) Incubate_2->Stop_Reaction Read_Signal Read luminescence signal Stop_Reaction->Read_Signal Analyze_Data Analyze data to determine IC50 values Read_Signal->Analyze_Data End End Analyze_Data->End

References

A Head-to-Head Comparison for Drug Discovery: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a discovery program. Among the myriad of privileged structures, pyrazolopyridines stand out for their versatility and proven success in modulating a wide range of biological targets.[1][2] Two constitutional isomers, pyrazolo[3,4-b]pyridine (also known as 7-azaindazole) and pyrazolo[4,3-b]pyridine (4-azaindazole), are particularly prominent. While structurally similar, the seemingly subtle difference in the nitrogen atom's position within the pyridine ring introduces significant changes in their physicochemical properties, synthetic accessibility, and, ultimately, their biological applications.

This guide provides an in-depth, head-to-head comparison of these two critical scaffolds. Moving beyond a simple recitation of facts, we will dissect the causal relationships between structure and function, offering field-proven insights to inform your scaffold selection process.

Structural and Physicochemical Landscape

The core difference between the two isomers lies in the placement of the pyridine nitrogen relative to the fused pyrazole ring. This dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape.

  • Pyrazolo[3,4-b]pyridine (1H-pyrazolo[5,4-b]pyridine): The pyridine nitrogen is at position 7. This arrangement results in a vector of the dipole moment that differs significantly from its isomer. The N(1)-H of the pyrazole serves as a crucial hydrogen bond donor, a feature extensively exploited in kinase inhibitor design.[3]

  • Pyrazolo[4,3-b]pyridine (1H-pyrazolo[4,5-b]pyridine): The pyridine nitrogen is at position 4. This central placement of the pyridine nitrogen creates a different electronic profile and steric environment, influencing how the molecule presents its pharmacophoric features to a biological target.

Below is a diagram illustrating the structural differences and standard numbering conventions.

Caption: Structural comparison of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine.

These structural nuances translate into distinct physicochemical properties, which are critical for drug metabolism and pharmacokinetic (DMPK) profiles.

PropertyPyrazolo[3,4-b]pyridinePyrazolo[4,3-b]pyridineRationale for Difference
Molecular Weight 119.12 g/mol [4]119.12 g/mol [5]Isomers have identical molecular formulas (C₆H₅N₃).
XLogP3 (Predicted) 0.8[4]0.6[5]The position of the pyridine nitrogen alters the overall polarity and dipole moment of the molecule.
pKa (Predicted) 5.92 ± 0.20 (Acidic)[6]10.87 ± 0.30 (Basic, for conjugate acid)[7]The proximity of the pyridine nitrogen to the pyrazole ring in the [3,4-b] isomer influences its basicity compared to the more isolated nitrogen in the [4,3-b] isomer.
Melting Point 99-101 °C[7]Not widely reportedDifferences in crystal lattice packing energy due to molecular symmetry and intermolecular interactions.
Boiling Point 294.5 °C at 760 mmHg[7]Not widely reportedDependent on intermolecular forces, which are influenced by the dipole moment.

Senior Scientist's Insight: The lower predicted LogP and distinct pKa of the pyrazolo[4,3-b]pyridine scaffold can be a strategic starting point for targets where modulating solubility and basicity is a key challenge. However, the pyrazolo[3,4-b]pyridine is arguably the more explored and validated scaffold, particularly in the kinase space, giving it a developmental advantage in terms of available synthetic methodologies and structure-activity relationship (SAR) data.

Comparative Synthesis Strategies

The accessibility of a scaffold is a pragmatic concern in any drug discovery campaign. Both isomers can be synthesized through several established routes, typically by constructing one ring onto the other pre-formed ring.

Synthesis of Pyrazolo[3,4-b]pyridine

A dominant strategy involves building the pyridine ring onto a pre-existing 5-aminopyrazole core. This is often achieved via condensation with 1,3-dicarbonyl compounds or their equivalents.[8] This approach offers high modularity, allowing for diverse substitutions on both rings.

Synthesis_34b start1 5-Aminopyrazole intermediate Condensation & Cyclization start1->intermediate start2 1,3-Dicarbonyl Compound start2->intermediate product Substituted Pyrazolo[3,4-b]pyridine intermediate->product Heat, Acid/Base catalyst

Caption: General synthetic workflow for Pyrazolo[3,4-b]pyridine.

Synthesis of Pyrazolo[4,3-b]pyridine

The synthesis of this isomer often starts from a substituted pyridine, with the pyrazole ring being annulated in a subsequent step. A common method involves using 2-chloro-3-nitropyridines, which undergo sequential nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction to form the pyrazole ring.[9]

Synthesis_43b start 2-Chloro-3-nitropyridine step1 SNAr with Ketoester start->step1 intermediate Pyridinyl Ketoester step1->intermediate step2 Japp-Klingemann Reaction & Cyclization intermediate->step2 product Substituted Pyrazolo[4,3-b]pyridine step2->product

Caption: General synthetic workflow for Pyrazolo[4,3-b]pyridine.

Expertise & Experience: The choice of synthetic route is intrinsically linked to the desired substitution pattern. The 5-aminopyrazole route for the [3,4-b] isomer is exceptionally robust for generating libraries with diversity at the C4, C6, and N1 positions. Conversely, the substituted pyridine approach for the [4,3-b] isomer provides excellent control over substitution on the pyridine ring (e.g., at C6 and C7) from the outset.

Biological Activity and Application Landscape

While both scaffolds are biologically active, the existing literature reveals a significant divergence in their most common applications, largely driven by the stereoelectronic properties discussed earlier.

Pyrazolo[3,4-b]pyridine: The Kinase Inhibitor Powerhouse

This isomer is arguably one of the most successful scaffolds in the development of small-molecule kinase inhibitors.[1] The pyrazole N(1)-H and the pyridine N(7) act as a canonical "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This has led to the development of potent inhibitors for a multitude of kinases.

Target Kinase FamilyExample Compound(s)Potency (IC₅₀)Reference
FGFR Compound 7n 0.4 nM (FGFR1)[3]
TRK Compound C03 56 nM (TRKA)[10]
TBK1 Compound 15y 0.2 nM[11][12]
AMPK Compound 9d 3.06 µM (Cell growth)[13]
ALK (L1196M mutant) Derivative 10c 10 nM[14]

The sheer volume of research and patents surrounding pyrazolo[3,4-b]pyridine kinase inhibitors provides a deep well of SAR data, making it a go-to scaffold for new kinase-targeted projects.[8]

Pyrazolo[4,3-b]pyridine: An Emerging Scaffold in Diverse Targets

The pyrazolo[4,3-b]pyridine core is less ubiquitous in the kinase literature but has shown significant promise in other target classes, including those involved in immunology and oncology. Its unique geometry allows it to make different interactions in protein binding pockets.

A notable recent application is in the development of small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[15]

Target/PathwayExample Compound(s)Potency (IC₅₀ / EC₅₀)Reference
PD-1/PD-L1 Interaction Compound D38 9.6 nM (HTRF)[15]
c-Met Kinase Glumetinib-[9]
CDK8 --[9]

Trustworthiness: The data presented here is synthesized from peer-reviewed literature, with IC₅₀ values representing the concentration of the compound required to inhibit 50% of the target's activity in vitro. It is critical to recognize that these values are assay-dependent and direct cross-target comparisons should be made with caution. The true value lies in understanding which scaffold has a proven track record for a particular target class.

Experimental Protocols

To ensure this guide is not merely theoretical, we provide representative, detailed protocols for the synthesis of a key intermediate and a standard biological assay.

Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Intermediate

This protocol is adapted from a general procedure for the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.

Objective: To synthesize a 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • α,β-Unsaturated ketone (1.0 eq)

  • 5-Amino-1-phenyl-pyrazole (1.0 eq)

  • Zirconium(IV) chloride (ZrCl₄) (0.3 eq)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Water (deionized)

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.

  • Add ZrCl₄ (0.15 mmol, 0.3 eq) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.

  • Partition the residue between CHCl₃ and water.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase twice more with CHCl₃.

  • Combine all organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This protocol describes a general Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common platform for measuring kinase inhibition.

Objective: To determine the IC₅₀ of a test compound against a specific protein kinase.

Materials:

  • Kinase buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, and DTT)

  • Recombinant kinase enzyme

  • Biotinylated substrate peptide

  • ATP (at a concentration near the Kₘ for the enzyme)

  • Test compounds (serially diluted in DMSO)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Stop buffer (containing EDTA)

  • Low-volume 384-well assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds into the assay plate wells. Include DMSO-only wells for high signal (0% inhibition) and wells with a known potent inhibitor for low signal (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a master mix of ATP in kinase buffer. Add 5 µL of this mix to each well to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination: Prepare a detection mix containing the Eu-labeled antibody and SA-APC in stop buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the percent inhibition (calculated from the high and low signal controls) against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Senior Scientist's Perspective

The choice between pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine is not a matter of one being universally superior to the other. Instead, it is a strategic decision guided by the specific biological target and the desired properties of the final molecule.

  • Choose Pyrazolo[3,4-b]pyridine when:

    • Targeting protein kinases, especially when leveraging the canonical hinge-binding motif.

    • A wealth of existing SAR data and established synthetic routes is advantageous for rapid project progression.

    • The project can build upon the successes of numerous clinically evaluated and approved drugs containing this scaffold.

  • Choose Pyrazolo[4,3-b]pyridine when:

    • Exploring novel target classes outside of kinases, such as protein-protein interactions.

    • A different vector space for substituent projection is needed to access unique sub-pockets within a binding site.

    • Modulating physicochemical properties like solubility and basicity is a primary goal, and the electronic profile of this isomer is better suited to the task.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. By understanding the fundamental differences in their structure, reactivity, and biological predispositions, research teams can make more informed, causality-driven decisions, accelerating the path toward novel therapeutics.

References

Comparison Guide: A Multi-Faceted Approach to Confirming the Mechanism of Action for a 6-Methyl-1H-pyrazolo[3,4-b]pyridine Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of a multitude of enzymes, making it a cornerstone for the development of targeted therapies.[1][2] A significant number of compounds based on this scaffold have been investigated and developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer and inflammatory disorders.[3][4][5][6]

When a promising 6-Methyl-1H-pyrazolo[3,4-b]pyridine drug candidate emerges from a primary screen, the immediate and most critical task is to rigorously confirm its mechanism of action (MoA). Simply demonstrating a phenotypic effect in a cell-based assay is insufficient. A deep and validated understanding of the MoA is paramount for predicting clinical efficacy, anticipating potential off-target liabilities, and developing pharmacodynamic biomarkers.[7][8]

This guide provides a logical, multi-phase experimental framework for drug development professionals to move from a hypothetical target to a fully validated MoA for a pyrazolopyridine candidate. We will eschew a rigid checklist in favor of a strategic workflow, explaining the causality behind each experimental choice and providing detailed, field-proven protocols. Our approach integrates biochemical, biophysical, and global cellular analyses to build a robust and undeniable case for the candidate's MoA.

MoA_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Pathway & Systems Validation Kinome Kinome Profiling (Broad Screen) Biochem_IC50 Biochemical IC50 (Potency) Kinome->Biochem_IC50 Identify Primary Targets MoI Mechanism of Inhibition (Kinetics) Biochem_IC50->MoI Characterize Inhibition CETSA CETSA (Target Binding) Biochem_IC50->CETSA Confirm in Cellular Milieu NanoBRET NanoBRET/FRET (Binding Affinity) MoI->NanoBRET Quantify Cellular Affinity Phospho_WB Phospho-Substrate WB (Direct Downstream) CETSA->Phospho_WB Validate Downstream Signaling Phosphoproteomics Phosphoproteomics (Global Pathway Effects) Phospho_WB->Phosphoproteomics Expand to Global View

Caption: High-level workflow for MoA confirmation.

Phase 1: Hypothesis Generation - Casting a Wide Net with Kinome Profiling

The most logical starting hypothesis for a pyrazolopyridine compound is that it functions as a kinase inhibitor. The first step is to identify which of the ~518 human kinases it may target. Kinome profiling is an indispensable, high-throughput method for this, providing a comprehensive overview of a compound's selectivity.[9]

Experimental Choice: We opt for a broad, activity-based kinome screen against a large panel of recombinant kinases (e.g., >300 kinases). This provides an unbiased view of both intended targets and potential off-targets that could lead to toxicity.[10][11] Many contract research organizations (CROs) offer this service, utilizing methods like radiometric assays (e.g., ³³P-ATP) or fluorescence/luminescence-based techniques.[12][13]

Data Presentation: Comparative Kinome Profiling

The output is typically presented as percent inhibition at a fixed compound concentration (e.g., 1 µM). Comparing the candidate's profile to a known inhibitor helps contextualize its selectivity.

Kinase Target Candidate X (1 µM) % InhibitionKnown Inhibitor (e.g., Staurosporine, 1 µM) % InhibitionInterpretation
CDK2/CycA 98% 99%Potent Hit - Primary target hypothesis
GSK3β 92% 95%Potent Hit - Potential primary or major off-target
ALK 75% 88%Moderate Hit - Secondary off-target
VEGFR2 45%96%Weak Hit
EGFR 15%91%Inactive
SRC 8%94%Inactive
... (300+ other kinases)< 5%VariableGenerally selective profile

Key Insight: The kinome scan immediately focuses our investigation. In this hypothetical example, CDK2 and GSK3β emerge as top candidates for the primary mechanism of action.

Phase 2: Biochemical Validation of the Primary Target(s)

With primary targets identified, the next phase involves rigorous biochemical characterization to confirm direct inhibition and understand its nature.

Experiment 1: Biochemical IC₅₀ Determination

This experiment quantifies the potency of the drug candidate against the purified, recombinant kinase targets identified in Phase 1.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagents: Recombinant active kinase (e.g., CDK2/CycA), kinase-specific substrate peptide, ATP, Candidate X, ADP-Glo™ reagents.

  • Preparation: Serially dilute Candidate X in DMSO to create a 10-point concentration curve (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction: In a 384-well plate, add 5 µL of kinase reaction buffer containing the kinase and substrate. Add 1 µL of diluted Candidate X.

  • Initiation: Initiate the reaction by adding 5 µL of buffer containing ATP at a concentration equal to its Km for the specific kinase. Incubate at room temperature for 1 hour. Causality: Using ATP at its Km is crucial for sensitively detecting ATP-competitive inhibitors.[14][15]

  • Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This involves a luciferase/luciferin reaction that generates light proportional to the ADP concentration.

  • Data Analysis: Measure luminescence on a plate reader. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[14]

Experiment 2: Mechanism of Inhibition (MoI) Studies

This step elucidates how the compound inhibits the enzyme, which is critical for SAR studies.[15] The most common mechanisms for kinase inhibitors are competitive (binding to the ATP site), non-competitive, or uncompetitive.[16]

Experimental Choice: We will perform the same kinase assay as above but vary the concentration of ATP while keeping the drug candidate concentration fixed. By analyzing the data using a double-reciprocal (Lineweaver-Burk) plot, we can determine the MoI.

Data Presentation: Interpreting Kinetic Data

Inhibition Type Effect on Vmax Effect on Km Lineweaver-Burk Plot Interpretation
Competitive No ChangeIncreasesLines intersect on the y-axis
Non-competitive DecreasesNo ChangeLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel

Key Insight: If Candidate X is an ATP-competitive inhibitor of CDK2, its IC₅₀ will increase as the concentration of ATP in the assay increases. The Lineweaver-Burk plot will show lines intersecting at the y-axis. This provides strong biochemical evidence for the MoA.

Phase 3: Confirming Target Engagement in a Cellular Context

Biochemical activity is essential, but it doesn't guarantee a compound can enter a cell and bind its target in a complex physiological environment.[17][18] Cellular target engagement assays are non-negotiable for validating the MoA.

Experiment 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful, label-free method to verify drug-target binding in intact cells or tissues.[19][20] The principle is that a protein becomes more resistant to thermal denaturation when bound by a ligand.[21][22]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection Treat Treat intact cells with Candidate X or Vehicle Heat Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C) Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Spin Centrifuge to pellet precipitated proteins Lyse->Spin Collect Collect supernatant (soluble fraction) Spin->Collect Detect Analyze soluble target protein (e.g., Western Blot, MS) Collect->Detect

Caption: The experimental workflow for CETSA.

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to be dependent on CDK2) to ~80% confluency.

  • Treatment: Treat cells with a high concentration of Candidate X (e.g., 10x the cellular IC₅₀) or a vehicle (DMSO) control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., in 2°C increments from 42°C to 68°C) for 3 minutes, followed by cooling to 4°C.[20]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[22]

  • Analysis: Carefully collect the supernatant. Quantify the amount of soluble CDK2 protein in each sample using SDS-PAGE and Western blotting with a specific anti-CDK2 antibody.

Data Presentation: CETSA Melt Curve

The band intensities from the Western blot are quantified and plotted against temperature. A positive result is a rightward shift in the melting curve for the drug-treated sample.

Temperature (°C) Soluble CDK2 (Vehicle) % RemainingSoluble CDK2 (Candidate X) % Remaining
46100%100%
5095%98%
5470%92%
58 50% (Tₘ) 85%
6225%65%
66 10%50% (Tₘ Shift)

Key Insight: A significant thermal shift (ΔTₘ) provides direct, physical evidence that Candidate X engages and stabilizes CDK2 inside the cell, confirming it as a bona fide target.

Experiment 4: In-Cell Target Engagement (NanoBRET™)

To quantify the binding affinity (apparent K𝘥) in living cells, resonance energy transfer (RET) assays are the gold standard.[23] Bioluminescence Resonance Energy Transfer (BRET) is particularly advantageous as it reduces background noise compared to FRET.[24][25]

BRET_Principle cluster_0 No Inhibitor cluster_1 With Candidate X A Target Protein-NanoLuc® B Fluorescent Tracer A->B Tracer Binds Energy Transfer Occurs (High BRET Signal) C Target Protein-NanoLuc® D Fluorescent Tracer C->D Tracer Cannot Bind No Energy Transfer (Low BRET Signal) E Candidate X E->C Candidate X Binds (Competitive Displacement)

Caption: Principle of a competitive NanoBRET assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line: Use a cell line engineered to express the target protein (CDK2) fused to a NanoLuc® luciferase.

  • Assay Setup: Plate the cells and treat them with a specific cell-permeable fluorescent tracer that is known to bind CDK2.

  • Competition: Add serial dilutions of Candidate X and incubate. If Candidate X binds to CDK2, it will displace the fluorescent tracer.

  • Detection: Add the NanoLuc® substrate (furimazine). The luciferase will emit blue light, and if the fluorescent tracer is in close proximity (<10 nm), it will absorb this energy and emit red-shifted light.[25]

  • Data Analysis: Measure both wavelengths and calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of Candidate X indicates target engagement. Plotting this relationship allows for the calculation of an IC₅₀ value, which reflects the binding affinity in a live-cell context.

Phase 4: Elucidating Downstream Pathway Effects

Confirming target binding is half the story. We must also demonstrate that this engagement leads to the intended biological outcome: inhibition of the kinase's signaling pathway.

Experiment 5: Western Blot for Phospho-Substrates

This is a direct, targeted approach to verify that the kinase's activity is diminished. For CDK2, a key downstream substrate is Retinoblastoma protein (Rb). CDK2 phosphorylation of Rb is a critical step for cell cycle progression from G1 to S phase.

Experimental Protocol: Phospho-Rb Western Blot

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of Candidate X for a defined period (e.g., 6-24 hours). Include a vehicle control.

  • Lysate Preparation: Lyse the cells and collect the total protein.

  • SDS-PAGE and Blotting: Run the protein lysates on an SDS-PAGE gel, transfer to a membrane, and probe with specific antibodies.

  • Antibodies:

    • Primary Antibody 1: Rabbit anti-phospho-Rb (Ser807/811).

    • Primary Antibody 2: Mouse anti-Total-Rb (as a loading control).

    • Primary Antibody 3: Rabbit anti-Actin (as a total loading control).

    • Secondary Antibodies: Anti-rabbit and anti-mouse HRP-conjugated antibodies.

  • Detection: Use an ECL substrate and image the blot. A dose-dependent decrease in the phospho-Rb signal, without a change in total Rb, confirms inhibition of the CDK2 pathway.

Experiment 6: Quantitative Phosphoproteomics

While Western blotting confirms the effect on a known substrate, quantitative mass spectrometry-based phosphoproteomics provides an unbiased, global view of the candidate's impact on cellular signaling.[26] This powerful technique can simultaneously confirm on-target effects and uncover unexpected off-target signaling or feedback loops.[27][28]

Phosphoproteomics_Workflow A Treat Cells (Candidate X vs. Vehicle) B Lyse & Digest Proteins (Trypsin) A->B C Enrich Phosphopeptides (e.g., TiO₂, IMAC) B->C D LC-MS/MS Analysis C->D E Data Analysis: Identify & Quantify Phosphosites D->E F Bioinformatics: Pathway & Kinase-Substrate Enrichment Analysis E->F

References

Safety Operating Guide

Navigating the Final Frontier of Your Research: A Comprehensive Guide to the Safe Disposal of 6-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond the final data point. The responsible disposal of research chemicals like 6-Methyl-1H-pyrazolo[3,4-b]pyridine is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. Due to the limited specific toxicological data available for this compound, a cautious and informed approach to its disposal is paramount.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

I. Hazard Assessment and Risk Mitigation: Understanding the "Why"

While a comprehensive toxicological profile for this compound is not yet fully established, its structural similarity to other pyridine and pyrazole derivatives necessitates that it be handled as a potentially hazardous substance.[1][2][3] Pyridine-containing compounds can exhibit a range of toxicities, including skin, eye, and respiratory irritation.[4][5][6] Therefore, the foundational principle of its disposal is risk minimization through the prevention of exposure and environmental release.

Core Rationale: The absence of comprehensive hazard data mandates a conservative approach. We must treat the compound as hazardous to ensure the highest level of safety.

Hazard ConsiderationAssociated RiskMitigation Strategy
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, in contact with skin, or inhaled.Utilize appropriate Personal Protective Equipment (PPE) and handle only in well-ventilated areas or a chemical fume hood.[5][7]
Skin and Eye Irritation May cause irritation upon contact.[5]Wear chemical-resistant gloves and safety glasses or a face shield.[1][5]
Environmental Toxicity Potential harm to aquatic life. Discharge into sewer systems must be avoided.[7][8]Collect all waste streams for disposal by a licensed professional waste disposal service.[1][7]
II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the correct selection and use of PPE is essential. This is not merely a procedural step but a critical barrier between you and potential chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Minimizes the inhalation of potentially harmful dust or vapors.[5][7]
III. Step-by-Step Disposal Protocol: A Self-Validating Workflow

The primary and most critical method for the disposal of this compound is through a licensed chemical waste disposal company.[1] This ensures that the compound is managed in an environmentally sound and compliant manner.

A. Waste Segregation: The Foundation of Safe Disposal

Proper segregation is the first and most crucial step to prevent inadvertent chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and tubes that have been in direct contact with the compound should also be placed in a designated solid chemical waste container.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.

    • Crucially, do not mix this waste with other chemical streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions. Pyridine derivatives, for instance, should be kept away from strong oxidizers and acids.[4]

  • Contaminated Labware:

    • Glassware and other reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone).

    • The initial rinseate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses can be managed according to standard laboratory procedures.

    • Puncture sharps containers to render them unusable for other purposes before disposal.[7]

B. Container Management and Labeling: Ensuring Clarity and Compliance

  • Container Choice: Utilize containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4][9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Attach a completed dangerous waste label as soon as the first waste is added.[4]

  • Storage: Keep waste containers tightly closed except when adding waste.[5][7] Store them in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[2][4]

C. Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[2][3] Provide them with a detailed inventory of the waste.

IV. Emergency Procedures: Preparedness for the Unexpected

A. Spill Response

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]

  • Don Appropriate PPE: Before attempting to clean the spill, don the required PPE as outlined above.

  • Containment: For a small spill, absorb the material with an inert, dry material such as sand or vermiculite.[4]

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a suitable, closed container for disposal.[1] Avoid creating dust.[1]

  • Decontamination: Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[4]

B. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

V. Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Contaminated Labware cluster_final Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Waste Form? ppe->waste_type solid_container Place in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Place in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid decon Triple Rinse with Appropriate Solvent waste_type->decon Labware storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage collect_rinse Collect First Rinseate as Hazardous Waste decon->collect_rinse collect_rinse->liquid_container contact_ehs Contact EHS/Licensed Disposal Contractor storage->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Protective Measures for Handling 6-Methyl-1H-pyrazolo[3,4-b]pyridine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the use of 6-Methyl-1H-pyrazolo[3,4-b]pyridine, focusing on the necessary personal protective equipment (PPE) and associated safety protocols. The recommendations herein are synthesized from available safety data for this compound and its structural analogs, as well as established best practices for handling heterocyclic amines.

Hazard Assessment and Risk Mitigation

This compound is a heterocyclic compound. While comprehensive toxicological data for this specific molecule may be limited, the pyrazolo[3,4-b]pyridine core is a common scaffold in pharmacologically active molecules. Therefore, a cautious approach, treating the compound as potentially bioactive and hazardous, is warranted.

Based on data from analogous compounds, the primary hazards are expected to be:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[3][4][5]Protects against accidental splashes of the compound in solid or solution form, which could cause serious eye irritation.[1][2] A face shield provides an additional layer of protection for the entire face.[5]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile) inspected before each use. For extended handling or when immersion is possible, consider double-gloving or using thicker gloves.[3][4]Prevents direct skin contact, mitigating the risk of skin irritation.[1][2] Proper glove removal technique is crucial to avoid contaminating the hands.[3][4]
Body Protection A fully buttoned laboratory coat. For larger scale operations, consider a chemical-resistant apron over the lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6][7] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary.[3]Minimizes the risk of inhaling airborne particles of the compound, which could cause respiratory irritation.[1][2] A fume hood is the primary engineering control to prevent respiratory exposure.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood scale Scale of work? fume_hood->scale Yes respirator Consult EHS for Respirator Use fume_hood->respirator No splash_risk Risk of splashing? scale->splash_risk Small Scale (mg) scale->splash_risk Large Scale (grams) base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->base_ppe Low face_shield Add Face Shield splash_risk->face_shield High face_shield->base_ppe

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[3][6][7]

  • Ignition Sources: Keep the compound away from heat and sources of ignition.[8]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry place.[6]

  • Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[2][3]

Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[6]

  • Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal

All waste containing this compound, including surplus compound, contaminated labware, and used PPE, must be treated as hazardous waste.

  • Waste Segregation: Collect waste in designated, clearly labeled, and sealed containers.[7] Do not mix with incompatible waste streams.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash.[6]

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][9]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][9]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][9]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]

It is imperative to have access to a safety shower and an eyewash station in the immediate vicinity of where this compound is handled.[3][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.